Product packaging for 3-Chloro-2-hydroxypropanoic acid(Cat. No.:CAS No. 1713-85-5)

3-Chloro-2-hydroxypropanoic acid

Cat. No.: B121834
CAS No.: 1713-85-5
M. Wt: 124.52 g/mol
InChI Key: OSLCJYYQMKPZHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-chlorolactic acid is a 2-hydroxy monocarboxylic acid that is lactic acid in which one of the methyl hydrogens is replaced by a chloro group. It is a 2-hydroxy monocarboxylic acid and an organochlorine compound. It derives from a rac-lactic acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5ClO3 B121834 3-Chloro-2-hydroxypropanoic acid CAS No. 1713-85-5

Properties

IUPAC Name

3-chloro-2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClO3/c4-1-2(5)3(6)7/h2,5H,1H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSLCJYYQMKPZHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10883745
Record name Propanoic acid, 3-chloro-2-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10883745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1713-85-5
Record name Chlorolactic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1713-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chlorolactate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001713855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 3-chloro-2-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanoic acid, 3-chloro-2-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10883745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-2-hydroxypropionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.448
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-CHLOROLACTIC ACID, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4Y6UA6H9U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Chloro-2-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-hydroxypropanoic acid is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its structure, featuring both a chlorine atom and a hydroxyl group on a three-carbon backbone, allows for a variety of chemical transformations, making it a versatile intermediate. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on detailed experimental protocols and comparative data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular FormulaC₃H₅ClO₃
Molecular Weight124.52 g/mol
IUPAC NameThis compound
Synonymsβ-Chlorolactic acid, 3-Chlorolactic acid
CAS Number1713-85-5
AppearanceWhite crystalline powder

Synthetic Routes

Several synthetic strategies have been developed for the preparation of this compound. The most prominent and practical methods include chemical synthesis from epichlorohydrin (B41342) and a chemoenzymatic approach starting from glycerol (B35011).

Synthesis from Epichlorohydrin

This is a widely utilized chemical approach that proceeds in two main stages: the hydrolysis of epichlorohydrin to form 3-chloro-1,2-propanediol (B139630), followed by the selective oxidation of the primary alcohol to a carboxylic acid.

Epichlorohydrin Epichlorohydrin Hydrolysis Hydrolysis (Water, Heat) Epichlorohydrin->Hydrolysis Propanediol 3-Chloro-1,2-propanediol Hydrolysis->Propanediol Oxidation Oxidation (Nitric Acid, NaNO₂) Propanediol->Oxidation Target This compound Oxidation->Target

Caption: Chemical synthesis pathway from epichlorohydrin.

Step 1: Hydrolysis of Epichlorohydrin to 3-Chloro-1,2-propanediol

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add epichlorohydrin and deionized water. The molar ratio of water to epichlorohydrin should be in large excess to ensure complete hydrolysis.

  • Heating: Heat the mixture to reflux (approximately 100°C) with vigorous stirring.

  • Reaction Time: Maintain the reflux for a period of 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the disappearance of the starting material.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The resulting aqueous solution of 3-chloro-1,2-propanediol can be used directly in the next step or purified by distillation under reduced pressure.

Step 2: Oxidation of 3-Chloro-1,2-propanediol to this compound [1]

  • Reaction Setup: In a well-ventilated fume hood, place the aqueous solution of 3-chloro-1,2-propanediol in a reaction vessel equipped with a mechanical stirrer, a dropping funnel, and a thermometer. Cool the solution in an ice bath to below 10°C.

  • Addition of Oxidizing Agent: Slowly add concentrated nitric acid (65%) to the cooled solution while maintaining the temperature below 10°C. The molar ratio of nitric acid to the diol is typically between 2:1 and 3:1.

  • Initiation: After the addition of nitric acid, a solution of sodium nitrite (B80452) in water is added dropwise to initiate the oxidation. This step is highly exothermic, and careful temperature control is crucial.[1]

  • Reaction Time and Temperature: After the initiation, the reaction mixture is typically stirred at a controlled temperature, often slightly above room temperature, for several hours until the oxidation is complete. The reaction progress can be monitored by HPLC.

  • Work-up and Purification: Upon completion, the reaction mixture is typically concentrated under reduced pressure to remove excess nitric acid and water. The crude product can then be purified by crystallization from a suitable solvent system, such as toluene (B28343) or a mixture of ethyl acetate (B1210297) and hexanes, to yield this compound as a white crystalline solid.

ParameterValueReference
Starting MaterialEpichlorohydrin[1]
Intermediate3-Chloro-1,2-propanediol[1]
Oxidizing AgentNitric Acid (65%)[1]
InitiatorSodium Nitrite[1]
Typical Yield>70% (overall)[1]
Purity>98% (after crystallization)
Chemoenzymatic Synthesis from Glycerol

This approach leverages the biological conversion of glycerol to 3-hydroxypropanoic acid (3-HP), a closely related precursor, followed by a chemical chlorination step. While a direct microbial synthesis of this compound is not yet established, the high efficiency of microbial 3-HP production makes this a promising route for further development.

Glycerol Glycerol Dehydratase Glycerol Dehydratase (gldA) Glycerol->Dehydratase HPA 3-Hydroxypropionaldehyde (3-HPA) Dehydratase->HPA Dehydrogenase Aldehyde Dehydrogenase (aldH) HPA->Dehydrogenase HP 3-Hydroxypropanoic Acid (3-HP) Dehydrogenase->HP

Caption: Microbial pathway for 3-HP synthesis from glycerol.

This protocol outlines a general procedure for the fermentative production of 3-HP using genetically engineered E. coli. Specific strains and detailed fermentation conditions can be found in the cited literature.

  • Strain and Pre-culture: Use a genetically engineered E. coli strain expressing genes for glycerol dehydratase and aldehyde dehydrogenase. Prepare a pre-culture by inoculating a single colony into a suitable medium (e.g., LB broth) and incubating overnight at 37°C with shaking.

  • Fermentation: Inoculate the main fermentation medium, containing glycerol as the primary carbon source, with the pre-culture. The fermentation is typically carried out in a bioreactor with controlled pH, temperature, and aeration.

  • Induction: If the expression of the recombinant enzymes is under an inducible promoter, add the appropriate inducer (e.g., IPTG) at a suitable cell density.

  • Monitoring and Harvesting: Monitor the cell growth and 3-HP production throughout the fermentation process using techniques like optical density measurement and HPLC analysis. Once the maximum titer of 3-HP is reached, harvest the cells by centrifugation.

  • Purification of 3-HP: The supernatant containing 3-HP can be purified using various methods, including ion-exchange chromatography or solvent extraction.

ParameterValueReference
SubstrateGlycerol[2][3]
MicroorganismGenetically Engineered E. coli or Klebsiella pneumoniae[2][3]
Key EnzymesGlycerol dehydratase, Aldehyde dehydrogenase[2]
Typical TiterUp to 83.8 g/L
Yield0.45-0.65 g 3-HP / g glycerol

Conclusion

The synthesis of this compound is achievable through multiple routes, with the chemical synthesis from epichlorohydrin being the most direct and well-documented method. This pathway offers good yields and high purity, making it suitable for laboratory and industrial-scale production. The chemoenzymatic approach, starting with the microbial conversion of glycerol to 3-hydroxypropanoic acid, presents a promising and more sustainable alternative. However, the development of an efficient and selective subsequent chlorination step is crucial for the viability of this route. Further research into direct biocatalytic chlorination or the optimization of the chemical chlorination of 3-HP could significantly enhance the attractiveness of this bio-based approach. The selection of the most appropriate synthetic route will ultimately depend on factors such as the desired scale of production, cost considerations, and the availability of specialized equipment and expertise.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-2-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

3-Chloro-2-hydroxypropanoic acid (also known as β-chlorolactic acid) is an organochlorine compound belonging to the alpha-hydroxy acid class.[1] As a halogenated carboxylic acid, its physicochemical properties are of significant interest in metabolic studies, synthetic chemistry, and as a potential indicator within the human exposome.[1] This document provides a comprehensive overview of its known and predicted physicochemical characteristics, details standard experimental protocols for their determination, and presents logical workflows for its analysis. The information is intended to serve as a foundational resource for professionals in research and development.

Core Physicochemical Properties

The structural attributes of this compound, namely the carboxylic acid, a secondary alcohol, and an alkyl chloride, dictate its physical and chemical behavior. While experimentally verified data is limited, a combination of reported and computationally predicted values provides a robust profile of the compound.

Table 1: Summary of Physicochemical Data for this compound

PropertyValueData TypeSource
IUPAC Name This compound-[2]
Synonyms β-Chlorolactic acid, 3-Chlorolactic acid-[2][3]
Molecular Formula C₃H₅ClO₃-[3][4]
Molecular Weight 124.52 g/mol -[2][3][4]
CAS Number 1713-85-5 (Racemic)-[2][3]
Melting Point 88-89 °C ((R)-enantiomer)Experimental[4]
Boiling Point 259.5 ± 20.0 °CPredicted[4][5]
Density 1.519 ± 0.06 g/cm³Predicted[4][5]
pKa (acidic) 3.11 - 3.23Predicted[1][4]
Water Solubility logS = 0.49Predicted[1]
LogP -0.37Predicted[1]

Structure-Property Relationships

The molecule's functionality is directly tied to its constituent chemical groups. The interplay between the electron-withdrawing chlorine atom, the hydrophilic hydroxyl group, and the acidic carboxylic acid function defines its overall character.

G cluster_properties Influences On cluster_groups Functional Groups Molecule {this compound | C₃H₅ClO₃} COOH Carboxylic Acid (-COOH) OH Hydroxyl Group (-OH) Cl Chlorine Atom (-Cl) Acidity Acidity (pKa) Polarity Polarity & Solubility Reactivity Chemical Reactivity COOH->Acidity Primary determinant of acidic nature COOH->Polarity Contributes to water solubility OH->Polarity Increases polarity via H-bonding Cl->Acidity Inductive effect increases acidity Cl->Reactivity Site for nucleophilic substitution

Caption: Relationship between functional groups and key properties.

Experimental Protocols for Physicochemical Analysis

While specific experimental data for this compound is sparse, the following sections detail standardized protocols suitable for the determination of its key properties.

Melting Point Determination (Capillary Method)

This method determines the temperature range over which a solid compound transitions to a liquid. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.[1]

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), thermometer, glass capillary tubes (sealed at one end).

  • Procedure:

    • Sample Preparation: Ensure the sample is thoroughly dried, preferably in a desiccator, and finely powdered.[5]

    • Capillary Loading: Tap the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface or drop it through a long glass tube to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[6]

    • Measurement:

      • Place the loaded capillary into the heating block of the apparatus.[6]

      • For an unknown compound, perform a rapid initial heating to approximate the melting point.

      • For a precise measurement, begin heating at a medium rate until the temperature is ~20°C below the expected melting point.

      • Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[3][5]

    • Data Recording: Record two temperatures: T₁, the temperature at which the first droplet of liquid appears, and T₂, the temperature at which the entire sample becomes a clear liquid. The melting point is reported as the range T₁ - T₂.[1]

Acid Dissociation Constant (pKa) Determination (Potentiometric Titration)

Potentiometric titration is a highly precise technique for determining the pKa of a substance by monitoring pH changes in a solution upon the incremental addition of a titrant.[4][7]

  • Apparatus: Calibrated pH meter with a combination electrode, magnetic stirrer and stir bar, burette, reaction vessel.

  • Reagents: 0.1 M NaOH solution (standardized, carbonate-free), 0.1 M HCl solution (standardized), 0.15 M KCl solution (for maintaining ionic strength), deionized water, and the test compound.[4][8]

  • Procedure:

    • Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[4]

    • Sample Preparation: Prepare a solution of this compound (e.g., 20 mL of a 1 mM solution) in deionized water. Add KCl solution to maintain a constant ionic strength.[4][8]

    • Initial Acidification: Adjust the initial pH of the sample solution to between 1.8 and 2.0 using 0.1 M HCl.[4][8]

    • Titration:

      • Immerse the pH electrode in the solution and begin stirring.

      • Add small, precise increments of the 0.1 M NaOH titrant from the burette.

      • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

      • Continue the titration until the pH reaches approximately 12.[4][8]

    • Data Analysis: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the curve. This can be determined precisely by analyzing the first or second derivative of the curve.

    • Replication: Perform the titration at least three times and report the average pKa value with the standard deviation.[4]

Water Solubility Determination (OECD 105 Shake-Flask Method)

The Shake-Flask method is a standard procedure for determining the water solubility of substances with solubilities greater than 10⁻² g/L.[9][10] It involves saturating water with the test substance and measuring the concentration in the aqueous phase.

  • Apparatus: Shaking apparatus (e.g., orbital shaker) with a thermostatically controlled bath (20 ± 0.5 °C), stoppered glass flasks, centrifuge, analytical equipment for concentration measurement (e.g., HPLC, GC).

  • Procedure:

    • Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.[11][12]

    • Equilibration:

      • Add an excess amount of the solid compound (estimated from the preliminary test) to each of three separate flasks containing a known volume of deionized water.[12]

      • Seal the flasks and place them in the thermostatically controlled shaker. Agitate the flasks at 20°C until equilibrium is achieved (a minimum of 24 hours is recommended, with concentration checks at 24, 48, and 72 hours to confirm stability).[12]

    • Phase Separation: After equilibration, cease agitation and allow the flasks to stand in the temperature bath for at least 24 hours for phase separation. Centrifugation at a controlled temperature is then used to remove undissolved solid.[10]

    • Analysis: Carefully remove an aliquot of the clear, supernatant aqueous phase. Determine the concentration of this compound in the solution using a validated analytical method.

    • Calculation: The water solubility is reported as the average concentration from the three flasks, expressed in g/L or mol/L at 20°C.

General Workflow & Spectral Analysis

A systematic approach is crucial for the complete characterization of a chemical entity. The following workflow outlines the logical progression of analysis, from initial identification to detailed structural and purity assessment.

G cluster_prelim Initial Characterization cluster_spec Spectroscopic Analysis cluster_final Final Assessment A Obtain Sample B Physical Properties (Melting Point, Solubility) A->B Purity Check C Mass Spectrometry (MS) Determine Molecular Weight B->C Proceed if pure D Infrared (IR) Spectroscopy Identify Functional Groups C->D Confirm MW E NMR Spectroscopy (¹H, ¹³C, 2D) Elucidate C-H Framework D->E Confirm groups F Structure Confirmation (Combine All Data) E->F Detailed structure G Purity Assessment (e.g., HPLC, NMR) F->G Final verification

Caption: General workflow for physicochemical characterization.

Expected Spectral Characteristics

Although experimental spectra are not provided, the structure of this compound allows for the prediction of its key spectral features.

  • ¹H NMR (Proton NMR): The spectrum is expected to show three distinct signals in a deuterated solvent like D₂O or CDCl₃:

    • -CH₂Cl group: A two-proton signal, likely a doublet of doublets (dd) due to coupling with the adjacent -CH(OH) proton. Expected chemical shift ~3.7-4.0 ppm.

    • -CH(OH) group: A one-proton signal, likely a triplet or dd, coupled to the -CH₂Cl protons. Expected chemical shift ~4.2-4.5 ppm.

    • -OH and -COOH protons: These protons are exchangeable and may appear as broad singlets or may not be observed if a protic deuterated solvent (like D₂O) is used. In an aprotic solvent, the -COOH proton would be significantly downfield (>10 ppm).

  • ¹³C NMR (Carbon NMR): The spectrum is expected to show three signals corresponding to the three unique carbon atoms:

    • -CH₂Cl carbon: Expected chemical shift ~45-55 ppm.

    • -CH(OH) carbon: Expected chemical shift ~70-80 ppm.

    • -COOH carbon: Expected chemical shift ~170-180 ppm.

  • IR (Infrared) Spectroscopy: The IR spectrum, typically obtained from a KBr pellet for a solid sample, should display characteristic absorption bands:

    • O-H stretch (hydroxyl): A broad band around 3200-3500 cm⁻¹.

    • O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹, often overlapping with C-H stretches.

    • C-H stretch (aliphatic): Bands in the 2850-3000 cm⁻¹ region.

    • C=O stretch (carbonyl): A strong, sharp band around 1700-1725 cm⁻¹.

    • C-O stretch: Bands in the 1050-1250 cm⁻¹ region.

    • C-Cl stretch: A band in the 600-800 cm⁻¹ region.

  • MS (Mass Spectrometry): Using a hard ionization technique like Electron Ionization (EI), the mass spectrum would be expected to show:

    • Molecular Ion (M⁺): A peak at m/z 124. The presence of chlorine would result in a characteristic M+2 peak at m/z 126 with an intensity approximately one-third that of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

    • Fragmentation: Common fragmentation patterns would include the loss of HCl (m/z 88), loss of the carboxyl group (-COOH, m/z 79), and cleavage of the C-C bonds, providing further structural information.[13][14]

References

An In-depth Technical Guide to 3-Chloro-2-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-2-hydroxypropanoic acid, a halogenated derivative of lactic acid. While research on this specific compound is emerging, its structural similarity to biologically relevant molecules suggests potential applications in drug development and biochemical research. This document collates available data on its chemical identity, properties, synthesis, and potential biological significance, offering a valuable resource for professionals in the life sciences.

Chemical Identifiers and Properties

Accurate identification and characterization are fundamental in chemical and biological research. The following tables summarize the key identifiers and physicochemical properties of this compound and its stereoisomers.

Table 1: Chemical Identifiers for this compound

IdentifierRacemic this compound(S)-3-Chloro-2-hydroxypropanoic acid(R)-3-Chloro-2-hydroxypropanoic acid
CAS Number 1713-85-5[1][2][3][4]82079-44-5[5]61505-41-7[6]
IUPAC Name This compound[1][2](2S)-3-chloro-2-hydroxypropanoic acid[5](2R)-3-chloro-2-hydroxypropanoic acid
Molecular Formula C₃H₅ClO₃[1][2]C₃H₅ClO₃[5]C₃H₅ClO₃[6]
SMILES C(C(C(=O)O)O)Cl[2]C(--INVALID-LINK--O)Cl[5]C(--INVALID-LINK--O)Cl
InChI InChI=1S/C3H5ClO3/c4-1-2(5)3(6)7/h2,5H,1H2,(H,6,7)[2]InChI=1S/C3H5ClO3/c4-1-2(5)3(6)7/h2,5H,1H2,(H,6,7)/t2-/m1/s1[5]InChI=1S/C3H5ClO3/c4-1-2(5)3(6)7/h2,5H,1H2,(H,6,7)/t2-/m0/s1
InChIKey OSLCJYYQMKPZHU-UHFFFAOYSA-N[2]OSLCJYYQMKPZHU-UWTATZPHSA-N[5]OSLCJYYQMKPZHU-GSVOUGTGSA-N
Synonyms Chlorolactic acid, beta-Chlorolactic acid, 3-Chlorolactic acid[2](S)-3-chlorolactic acid, D-3-CHLOROLACTIC ACID[5](R)-3-CHLOROLACTIC ACID

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 124.52 g/mol [1][2]
XLogP3-AA -0.2[2]
Hydrogen Bond Donor Count 2[7]
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2[7]
Topological Polar Surface Area 57.5 Ų[2]
Heavy Atom Count 7
Complexity 72.6[2]

Synthesis of (R)-3-Chloro-2-hydroxypropanoic Acid

An improved and industrially viable process for the preparation of (R)-3-chloro-2-hydroxypropanoic acid has been developed, utilizing Continuous Stirred Tank Reactors (CSTRs) for enhanced safety and efficiency.[8]

Experimental Protocol

Step 1: Hydrolysis of (R)-Epichlorohydrin (R)-Epichlorohydrin is hydrolyzed to yield the intermediate, 3-chloro-1,2-propanediol.[8]

Step 2: Preparation of Reactants The resulting diol reaction mass and an oxidizing agent (e.g., 65% nitric acid or TEMPO) are placed in separate beakers and cooled to below 5°C.[8]

Step 3: Mixing and Initiation The cooled diol reaction mass and oxidizing agent are mixed. Subsequently, an aqueous solution of sodium nitrite (B80452) is slowly added to the mixture.[8]

Step 4: Continuous Flow Reaction The CSTRs, arranged in series, are preheated to a temperature range of 35°C to 110°C. The reaction mixture is then fed into the CSTRs.[8]

Step 5: Monitoring and Collection The reaction progress is monitored by collecting samples from the sampling points of each reactor. The final product, (R)-3-chloro-2-hydroxypropanoic acid, is collected with high yield and purity.[8]

G A Step 1: Hydrolysis of (R)-Epichlorohydrin to 3-chloro-1,2-propanediol B Step 2: Cooling of Diol and Oxidizing Agent (< 5°C) A->B C Step 3: Mixing of Diol and Oxidizing Agent B->C D Step 4: Slow Addition of Aqueous Sodium Nitrite C->D E Step 5: Feeding into Pre-heated CSTRs (35°C - 110°C) D->E F Step 6: Monitoring and Collection of (R)-3-Chloro-2-hydroxypropanoic acid E->F

Caption: Experimental workflow for the synthesis of (R)-3-Chloro-2-hydroxypropanoic acid.

Biological Significance and Potential Applications

While direct research into the biological roles of this compound is limited, its presence in human blood has been identified as part of the human exposome, indicating environmental or dietary exposure.[9] It is not considered a naturally occurring metabolite.[9]

The structural similarity to 3-hydroxypropanoic acid (3-HP), a valuable platform chemical, suggests potential avenues for investigation. 3-HP is a precursor for the production of various chemicals, including acrylic acid and bioplastics.[10][11] Microorganisms can produce 3-HP from glycerol (B35011) through either CoA-dependent or CoA-independent pathways.[10][11]

Given this, this compound could potentially act as an inhibitor or a substrate analog in these metabolic pathways, making it a candidate for studies in metabolic engineering and as a potential antimicrobial agent. The chloro- and hydroxy-functional groups may facilitate interactions with molecular targets like enzymes and receptors.[1]

Hypothetical Metabolic Pathway

Based on the known metabolic pathways of 3-hydroxypropanoic acid (3-HP), a hypothetical pathway for the metabolism of this compound can be proposed. This pathway is speculative and requires experimental validation. The introduction of a chlorine atom may significantly alter the substrate specificity and kinetics of the involved enzymes.

G cluster_CoA_dependent Hypothetical CoA-Dependent Pathway cluster_CoA_independent Hypothetical CoA-Independent Pathway Glycerol Glycerol HPA 3-Hydroxy propionaldehyde (3-HPA) Glycerol->HPA Glycerol Dehydratase HP_CoA 3-Hydroxypropionyl-CoA HPA->HP_CoA Propionaldehyde Dehydrogenase HP 3-Hydroxypropanoic Acid (3-HP) HP_CoA->HP Phosphotransacylase & Propionate Kinase CHPA This compound (Potential Inhibitor/Substrate Analog) CHPA->HPA Inhibition? CHPA->HP_CoA Inhibition? HPA2 3-Hydroxy propionaldehyde (3-HPA) CHPA->HPA2 Inhibition? Glycerol2 Glycerol Glycerol2->HPA2 Glycerol Dehydratase HP2 3-Hydroxypropanoic Acid (3-HP) HPA2->HP2 Aldehyde Dehydrogenase

Caption: Hypothetical metabolic pathways of 3-HP and potential interaction points for this compound.

Conclusion

This compound represents a molecule of interest for further investigation in the fields of drug development, metabolic engineering, and toxicology. This guide provides a foundational understanding of its chemical nature, synthesis, and potential biological relevance. Future research should focus on elucidating its specific biological activities and mechanisms of action to fully realize its potential.

References

An In-depth Technical Guide to 3-Chloro-2-hydroxypropanoic Acid: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-hydroxypropanoic acid, a halogenated alpha-hydroxy acid, is a molecule of interest in both synthetic chemistry and biomedical research. This technical guide provides a comprehensive overview of its chemical properties, stereoisomers, and its notable role as a key intermediate in the synthesis of the antiepileptic drug Lacosamide. While direct biological studies on this compound are limited, this document explores its potential biological activities by examining the well-established effects of the alpha-hydroxy acid (AHA) class of molecules. This includes their influence on skin physiology, such as exfoliation and modulation of inflammatory pathways, and potential antimicrobial properties. Detailed experimental protocols for assessing the cytotoxicity and other biological effects of small molecules like this compound are also presented to facilitate future research.

Chemical Properties and Nomenclature

The IUPAC name for the compound is This compound . It is also commonly known as 3-chlorolactic acid. The presence of a chiral center at the second carbon atom gives rise to two stereoisomers: (2S)-3-chloro-2-hydroxypropanoic acid and (2R)-3-chloro-2-hydroxypropanoic acid.

PropertyValue
IUPAC NameThis compound
Synonyms3-Chlorolactic acid, beta-Chlorolactic acid
Molecular FormulaC₃H₅ClO₃
Molecular Weight124.52 g/mol
CAS Number1713-85-5 (for the racemic mixture)
Chiral CAS Numbers82079-44-5 (S-form), 61505-41-7 (R-form)
AppearanceWhite crystalline powder (for sodium salt)

Role in Drug Development: Synthesis of Lacosamide

The (R)-enantiomer of this compound is a crucial intermediate in some synthetic routes to Lacosamide, an antiepileptic drug used for the treatment of partial-onset seizures.[1][2] The synthesis of Lacosamide from D-serine involves the conversion of the amino acid to a related hydroxy acid intermediate, which is then further functionalized. While not a direct precursor in all published syntheses, the structural similarity and chirality make it a relevant compound in the process development of this pharmaceutical.

The following diagram illustrates a generalized synthetic pathway to Lacosamide, highlighting the structural relationship to this compound.

Lacosamide_Synthesis D_Serine D-Serine Intermediate1 (R)-2-amino-3- hydroxypropanoic acid derivative D_Serine->Intermediate1 Protection & Amidation Intermediate2 (R)-2-acetamido-N-benzyl- 3-hydroxypropanamide Intermediate1->Intermediate2 Acetylation Lacosamide Lacosamide ((R)-2-acetamido-N-benzyl- 3-methoxypropanamide) Intermediate2->Lacosamide O-methylation

Caption: Simplified synthetic pathway to Lacosamide.[1][2]

Biological Significance and Potential Applications

Direct experimental data on the biological activity of this compound is not extensively published. However, as an alpha-hydroxy acid (AHA), its potential biological effects can be inferred from the well-documented activities of this class of compounds.

Dermatological Effects of Alpha-Hydroxy Acids

AHAs are widely used in dermatology and cosmetics for their ability to exfoliate the skin.[3][4] They work by disrupting the cohesion of corneocytes in the stratum corneum, leading to desquamation and a smoother skin surface.[3] At a cellular level, AHAs can induce apoptosis in keratinocytes, which contributes to skin renewal.[3]

The mechanism of action of AHAs on the skin is multifaceted, involving the modulation of cell adhesion and signaling pathways.

AHA_Mechanism AHA Alpha-Hydroxy Acid (e.g., this compound) Corneocyte Corneocyte Cohesion (Stratum Corneum) AHA->Corneocyte disrupts Keratinocyte Keratinocyte AHA->Keratinocyte induces Inflammation Inflammatory Response AHA->Inflammation modulates Exfoliation Exfoliation Corneocyte->Exfoliation leads to Apoptosis Apoptosis Keratinocyte->Apoptosis undergoes Anti_Inflammatory Anti-inflammatory Effect Inflammation->Anti_Inflammatory results in NFkB NF-κB Pathway Inflammation->NFkB

Caption: General mechanism of action of AHAs on the skin.[3]
Potential Anti-inflammatory and Antimicrobial Properties

Some carboxylic acids have been shown to possess anti-inflammatory and antioxidant properties, potentially through the activation of the NRF2 signaling pathway.[5][6][7] Given its carboxylic acid moiety, this compound could be investigated for similar activities.

Furthermore, the presence of a chlorine atom may confer antimicrobial properties. Halogenated compounds are known for their antimicrobial activity, and some studies have shown that chlorogenic acid has antibacterial effects.[8][9]

Experimental Protocols

For researchers interested in investigating the biological activities of this compound, the following are representative protocols for assessing cytotoxicity.

In Vitro Cytotoxicity Assessment Workflow

A general workflow for determining the cytotoxic potential of a novel compound is outlined below.

Cytotoxicity_Workflow Start Start: Compound Preparation Cell_Culture Cell Culture (e.g., HaCaT keratinocytes) Start->Cell_Culture Treatment Treatment with This compound (various concentrations) Cell_Culture->Treatment MTT_Assay MTT Assay for Cell Viability Treatment->MTT_Assay AnnexinV_PI Annexin V/PI Assay for Apoptosis vs. Necrosis Treatment->AnnexinV_PI Data_Analysis Data Analysis (IC50 determination) MTT_Assay->Data_Analysis AnnexinV_PI->Data_Analysis End End: Cytotoxicity Profile Data_Analysis->End

Caption: Experimental workflow for in vitro cytotoxicity testing.
MTT Assay for Cell Viability

This protocol provides a method to assess the metabolic activity of cells, which is an indicator of cell viability.[10]

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Test compound (this compound)

Procedure:

  • Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[11]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion

This compound is a valuable chiral building block in pharmaceutical synthesis, most notably in the production of Lacosamide. While its own biological profile is not yet well-defined, its classification as an alpha-hydroxy acid suggests a range of potential activities, particularly in dermatology. The experimental protocols provided herein offer a starting point for researchers to elucidate the specific biological effects of this compound, which may unveil novel therapeutic applications. Further investigation into its potential anti-inflammatory, antimicrobial, and other biological activities is warranted.

References

3-Chloro-2-hydroxypropanoic Acid: A Technical Overview of a Data-Deficient Compound

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the current state of knowledge regarding 3-Chloro-2-hydroxypropanoic acid. An extensive review of publicly available scientific literature reveals a significant deficit in research pertaining to the specific biological activities and roles of this compound. While chemical and safety data are available, detailed studies on its metabolic pathways, enzyme interactions, and signaling pathway modulation are conspicuously absent. This document serves to summarize the available information and highlight the existing knowledge gaps to inform future research directions.

Chemical and Physical Properties

This compound, also known as β-chlorolactic acid, is an alpha-hydroxy acid derivative. Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₃H₅ClO₃[1][2]
Molecular Weight 124.52 g/mol [1]
IUPAC Name This compound[1]
Synonyms Chlorolactic acid, beta-Chlorolactic acid, 3-Chlorolactate[1]
CAS Number 1713-85-5[2][3]
SMILES C(C(C(=O)O)O)Cl[1]
InChIKey OSLCJYYQMKPZHU-UHFFFAOYSA-N[1]

Known Biological Information and Toxicological Profile

Current scientific literature on the specific biological activities of this compound is extremely limited. It has been identified in human blood, but it is not a naturally occurring metabolite. Instead, it is considered a component of the human exposome, meaning its presence is due to environmental or occupational exposure to the compound or its derivatives.

Toxicological Hazards:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • H314: Causes severe skin burns and eye damage. [1]

  • It is categorized under "Skin Corrosion/Irritation" with a danger signal.[1]

Gaps in Current Knowledge and Future Research Directions

The absence of research on the biological roles of this compound presents a significant knowledge gap. To ascertain its potential relevance in toxicology and drug development, future research should focus on:

  • Metabolic Fate: Investigating how the compound is absorbed, distributed, metabolized, and excreted in biological systems.

  • Enzyme Inhibition/Activation: Screening for potential interactions with key enzymes in major metabolic and signaling pathways.

  • Cellular Effects: Assessing its impact on cell viability, proliferation, and other cellular processes in various cell lines.

  • Mechanism of Action: Elucidating the molecular mechanisms underlying any observed biological effects.

Visual Representations

Due to the lack of information on signaling pathways or experimental workflows involving this compound, diagrams illustrating these concepts cannot be provided. Instead, the following diagrams depict the chemical structure of the molecule and its classification as an exogenous compound within the human exposome.

Figure 1: Chemical structure of this compound.

exposome_concept Human Exposome Human Exposome Endogenous Compounds Endogenous Compounds Human Exposome->Endogenous Compounds Exogenous Compounds Exogenous Compounds Human Exposome->Exogenous Compounds This compound This compound Exogenous Compounds->this compound

Figure 2: Conceptual diagram of this compound as part of the human exposome.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-2-hydroxypropanoic acid, a significant chiral building block in organic synthesis and drug development. This document details its synonyms, related chemical entities, and established experimental protocols for its synthesis and analysis. Quantitative data is presented in structured tables for comparative analysis, and key experimental workflows and biochemical pathways are visualized using diagrams.

Chemical Identity and Synonyms

This compound, a halogenated derivative of lactic acid, is a versatile chemical intermediate. It is systematically known by its IUPAC name, this compound.[1] Due to its structural features, it is also referred to by several other names in scientific literature and chemical catalogs.

Table 1: Synonyms of this compound [1]

SynonymCAS Number
3-Chlorolactic acid1713-85-5
β-Chlorolactic acid1713-85-5
2-Hydroxy-3-chloropropionic acid1713-85-5
3-chloro lactate1713-85-5
DL-3-Chlorolactic Acid74792-92-0

Related Compounds

The structural scaffold of this compound lends itself to a variety of derivatives, including its enantiomeric forms, esters, and other substituted analogues. These related compounds are crucial in asymmetric synthesis and the development of novel chemical entities.

Table 2: Related Compounds of this compound

Compound NameCAS NumberMolecular FormulaKey Features
(R)-3-Chloro-2-hydroxypropanoic acid61505-41-7C₃H₅ClO₃R-enantiomer, a key chiral building block.[2]
(S)-3-Chloro-2-hydroxypropanoic acid82079-44-5C₃H₅ClO₃S-enantiomer, used in stereospecific synthesis.[3]
3-Chloro-2-hydroxy-2-methylpropanoic acid13881-41-9C₄H₇ClO₃Methylated analogue at the α-carbon.[4]
2-Chloro-3-hydroxypropionic acid138250-73-4C₃H₅ClO₃Isomer with chlorine at the α-position.[5]
3-chloro-2-hydroxypropyl-trimethylammonium chloride-C₆H₁₅Cl₂NOQuaternary ammonium (B1175870) salt derivative.[6]

Synthesis Protocols

The synthesis of this compound and its enantiomers can be achieved through various chemical and enzymatic methods. Below are detailed protocols for key synthetic procedures.

Enantioselective Synthesis of (R)-3-Chloro-2-hydroxypropanoic Acid

A common method for the enantioselective synthesis of the (R)-enantiomer involves the hydrolysis of (R)-epichlorohydrin followed by oxidation.

Experimental Protocol:

  • Hydrolysis of (R)-Epichlorohydrin: (R)-Epichlorohydrin is hydrolyzed to produce (R)-3-chloro-1,2-propanediol. This reaction is typically carried out in an aqueous medium.

  • Oxidation: The resulting diol is then oxidized to the corresponding carboxylic acid. A common oxidizing agent for this step is nitric acid in the presence of a catalyst.

  • Reaction Conditions: The oxidation reaction is often performed at controlled temperatures, for instance, by cooling the reactants to below 5°C before mixing and then heating in a reactor.

  • Purification: The final product is purified using standard techniques such as crystallization or chromatography to achieve high enantiomeric purity.

Table 3: Quantitative Data for Enantioselective Synthesis of 3-Aryl-3-hydroxypropanoic Esters (a related class of compounds) [7]

SubstrateCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
3a582>99
3b28998
3c28099

This table provides representative data for a similar class of compounds, highlighting the high yields and enantioselectivity achievable with optimized catalytic systems.

Synthesis Workflow Diagram:

G Synthesis of (R)-3-Chloro-2-hydroxypropanoic acid cluster_start Starting Material cluster_process Reaction Steps cluster_intermediate Intermediate cluster_product Final Product R_Epichlorohydrin (R)-Epichlorohydrin Hydrolysis Hydrolysis (Aqueous Medium) R_Epichlorohydrin->Hydrolysis Diol (R)-3-chloro-1,2-propanediol Hydrolysis->Diol Oxidation Oxidation (e.g., Nitric Acid) Final_Product (R)-3-Chloro-2-hydroxypropanoic acid Oxidation->Final_Product Diol->Oxidation

Caption: Chemical synthesis workflow for (R)-3-Chloro-2-hydroxypropanoic acid.

Analytical Methodologies

Accurate quantification and characterization of this compound and its derivatives are essential for quality control and research. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed techniques.

Chiral HPLC for Enantiomeric Excess Determination

The enantiomeric purity of this compound is a critical parameter, especially in pharmaceutical applications. Chiral HPLC is the method of choice for determining the enantiomeric excess (ee).

Experimental Protocol:

  • Column Selection: A chiral stationary phase (CSP) is used to separate the enantiomers. Polysaccharide-based columns are often effective.

  • Mobile Phase: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol), is used.[8] Modifiers like diethylamine (B46881) or trifluoroacetic acid may be added for basic or acidic compounds, respectively.

  • Detection: A UV detector is commonly used for detection.

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Table 4: Example Chiral HPLC Method Parameters [9]

ParameterCondition
ColumnCHIRALPAK AD-RH (150 × 4.6 mm, 5 μm)
Mobile PhaseWater-isopropanol-acetonitrile (40:50:10, v/v/v)
Flow Rate1.0 mL/min
Temperature45°C
DetectionUV at 312 nm
Run Time11 min
Resolution (Rs)2.3
Selectivity (α)1.24
GC-MS Analysis after Derivatization

Due to its polarity, this compound requires derivatization to increase its volatility for GC-MS analysis. Silylation is a common derivatization technique.

Experimental Protocol:

  • Sample Preparation: The sample containing this compound is dried completely.

  • Derivatization: The dried sample is treated with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS), in an aprotic solvent (e.g., pyridine).[10] The reaction mixture is heated to ensure complete derivatization.

  • GC-MS Conditions:

    • Column: A non-polar capillary column is typically used.

    • Carrier Gas: Helium is a common carrier gas.

    • Temperature Program: A temperature gradient is applied to the oven to separate the derivatized analytes.

    • Mass Spectrometry: Electron ionization (EI) is a standard ionization method, and the mass spectrometer is operated in scan mode to identify the compound based on its mass spectrum.

Biochemical Pathways

While specific signaling pathways involving this compound are not extensively documented, the metabolic pathway of the closely related 3-hydroxypropanoic acid (3-HP) from glycerol (B35011) provides valuable insight into potential biological transformations. The CoA-dependent pathway is a known route for the microbial production of 3-HP.

CoA-Dependent Pathway for 3-Hydroxypropanoic Acid Synthesis:

G CoA-Dependent Pathway for 3-Hydroxypropanoic Acid Synthesis Glycerol Glycerol 3_HPA 3-Hydroxypropionaldehyde Glycerol->3_HPA Glycerol Dehydratase 3_HP_CoA 3-Hydroxypropionyl-CoA 3_HPA->3_HP_CoA Aldehyde Dehydrogenase 3_HP 3-Hydroxypropanoic Acid 3_HP_CoA->3_HP Thioesterase

Caption: CoA-dependent biochemical pathway for 3-hydroxypropanoic acid synthesis.

Conclusion

This compound and its related compounds are of significant interest to the scientific community, particularly in the fields of stereoselective synthesis and drug discovery. This technical guide has provided a detailed overview of its synonyms, related structures, and robust experimental protocols for its preparation and analysis. The presented quantitative data and visual diagrams of key workflows and pathways are intended to serve as a valuable resource for researchers and professionals in this area. Further research into the biological activities and potential signaling pathways of this molecule could unveil new applications in the future.

References

An In-depth Technical Guide to 3-Chloro-2-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 3-Chloro-2-hydroxypropanoic acid, a halogenated derivative of lactic acid. Due to the limited specific research on this compound, this guide also incorporates data from closely related molecules to provide a broader context for its potential properties and applications.

Chemical and Physical Properties

This compound, also known as β-chlorolactic acid, is an alpha-hydroxy acid.[1][2] Its structure and properties are summarized below. The compound exists as a racemate and as individual enantiomers.

Table 1: Physicochemical Properties of this compound and its Enantiomers

PropertyValueSource
Racemic this compound
Molecular FormulaC₃H₅ClO₃[2][3]
Molecular Weight124.52 g/mol [2][3]
CAS Number1713-85-5[2][3]
IUPAC NameThis compound[3]
SMILESO=C(O)C(CCl)O[2][3]
Purity95.00%[3]
(R)-3-Chloro-2-hydroxypropanoic acid
CAS Number61505-41-7
Molecular FormulaC₃H₅ClO₃[4]
Molar Mass124.52 g/mol [4]
Melting Point88-89 °C[4]
Boiling Point (Predicted)259.5±20.0 °C[4]
Density (Predicted)1.519±0.06 g/cm³[4]
(S)-3-Chlorolactic acid
CAS Number82079-44-5
IUPAC Name(2S)-3-chloro-2-hydroxypropanoic acid[5]
Molecular FormulaC₃H₅ClO₃[5]
Molecular Weight124.52 g/mol [5]

A structurally related compound, 3-chloro-2-hydroxy-2-methylpropanoic acid, has also been documented.

Table 2: Physicochemical Properties of 3-Chloro-2-hydroxy-2-methylpropanoic acid

PropertyValueSource
Molecular FormulaC₄H₇ClO₃[6]
Molecular Weight138.55 g/mol [6]
CAS Number13881-41-9[6]
IUPAC Name3-chloro-2-hydroxy-2-methylpropanoic acid[6]
SMILESCC(CCl)(C(=O)O)O[6]

Synthesis and Experimental Protocols

A patent for the production of a related compound, sodium 3-chloro-2-hydroxypropanesulfonate, provides a detailed experimental protocol.

Experimental Protocol for the Synthesis of Sodium 3-chloro-2-hydroxypropanesulfonate

This protocol describes the synthesis of the sodium salt of a sulfonic acid analog, which may serve as a reference for handling similar structures.

Objective: To synthesize sodium 3-chloro-2-hydroxypropanesulfonate from epichlorohydrin (B41342) and sodium bisulfite.[7]

Materials:

  • Epichlorohydrin

  • Sodium bisulfite

  • Water

  • Catalyst (mixture of S-WAT and a complexing agent such as EDTA, citric acid, etc.)[7]

  • Reactor with stirring and temperature control

Procedure:

  • Add water to the reactor.

  • Under agitation, add sodium bisulfite and the catalyst.

  • Slowly add epichlorohydrin to the mixture. The molar ratio of epichlorohydrin to sodium bisulfite should be 1:1.

  • Maintain the reaction temperature between 18-70 °C.

  • After the addition of epichlorohydrin is complete, continue the condensation reaction for 1.5 hours.

  • The concentration of water should be managed to keep the active substance mass ratio at 30% of the total solution amount.[7]

Figure 1: Proposed General Synthesis Workflow

G Start Starting Materials (e.g., Epichlorohydrin, Sodium Bisulfite) Reaction Condensation Reaction (18-70 °C, 1.5h) Start->Reaction Purification Purification (e.g., Filtration, Crystallization) Reaction->Purification Analysis Product Analysis (NMR, HPLC) Purification->Analysis Product Final Product (Sodium 3-chloro-2-hydroxypropanesulfonate) Analysis->Product G cluster_extracellular Extracellular Space cluster_cell Cell Compound This compound Receptor Membrane Receptor Compound->Receptor Binding? Membrane Cell Membrane Pathway Intracellular Signaling Cascade (Unknown) Receptor->Pathway Activation? Response Cellular Response (e.g., Cytotoxicity, Enzyme Inhibition) Pathway->Response Leads to

References

An In-depth Technical Guide to the Safety and Hazard Information for 3-Chloro-2-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and hazard information for 3-Chloro-2-hydroxypropanoic acid, intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical databases.

Chemical Identification and Physical Properties

This compound, also known as β-chlorolactic acid, is an alpha-hydroxy acid derivative. It is important to distinguish it from its isomer, 2-chloro-3-hydroxypropanoic acid, as their toxicological and hazard profiles may differ.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueSource(s)
IUPAC Name This compound[1]
Synonyms Chlorolactic acid, 3-Chlorolactate, β-Chlorolactic acid[1][2]
CAS Number 1713-85-5[1][2][3]
Molecular Formula C₃H₅ClO₃[1][3]
Molecular Weight 124.52 g/mol [1][3]
Appearance Solid[4]
Melting Point 88-89 °C (for (R)-isomer)[5]
Boiling Point 259.5 ± 20.0 °C (Predicted)[5]
Density 1.519 ± 0.06 g/cm³ (Predicted)[5]
SMILES C(C(C(=O)O)O)Cl[1][2]
InChIKey OSLCJYYQMKPZHU-UHFFFAOYSA-N[1][2]

Hazard Identification and GHS Classification

According to aggregated GHS information, this compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1]

Table 2: GHS Hazard Classification

Hazard ClassHazard CategoryGHS PictogramSignal WordHazard Statement
Skin Corrosion/Irritation1BCorrosiveDangerH314: Causes severe skin burns and eye damage.[1]

GHS data aggregated from notifications to the ECHA C&L Inventory.[1]

Hazard Communication Workflow The following diagram illustrates the workflow from chemical classification to end-user safety.

GHS_Workflow cluster_Classification Hazard Classification cluster_Communication Hazard Communication cluster_Workplace Workplace Application A Identify Chemical (this compound) B Gather Toxicity & Hazard Data A->B C Classify Hazards (e.g., Skin Corrosion 1B) B->C D Assign Signal Word ('Danger') C->D E Select Pictogram (Corrosion) D->E F Generate Hazard Statements (H314) E->F G Generate Precautionary Statements (P260, P280, etc.) F->G H Create Safety Data Sheet (SDS) G->H I Label Containers H->I J Employee Training (Handling, PPE, Emergency) I->J

Caption: GHS Hazard Communication Workflow.

Precautionary and First Aid Measures

Strict adherence to precautionary statements is crucial when handling this chemical. The following tables summarize the necessary preventative and responsive actions.

Table 3: Precautionary Statements (P-Statements)

TypeCode(s)Precautionary StatementSource(s)
Prevention P260, P264, P280Do not breathe dusts or mists. Wash skin thoroughly after handling. Wear protective gloves/clothing/eye protection/face protection.[1]
Response P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P321, P363Specific actions for ingestion, skin contact, inhalation, and eye contact, including immediate medical attention.[1]
Storage P405Store locked up.[1][6]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[1]

Table 4: First Aid Measures

Exposure RouteFirst Aid ProcedureSource(s)
Inhalation Move the exposed person to fresh air at once. If breathing has stopped or is difficult, perform artificial respiration and provide oxygen. Seek immediate medical attention.[4][7][8][4][7][8]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[4] Seek immediate medical attention.[4][7][8] Wash clothing before reuse.[4][7][8]
Eye Contact Immediately wash eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper eyelids.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8][7][8]
Ingestion Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water and have them drink two glasses of water. Never give anything by mouth to an unconscious person.[4][8] Seek immediate medical attention.[7][9][4][7][8][9]

Handling, Storage, and Accidental Release

Proper engineering controls and personal protective equipment are essential to minimize exposure risk.

Table 5: Exposure Controls and Personal Protection

Control ParameterRecommendationSource(s)
Engineering Controls Use in a well-ventilated area, preferably under a chemical fume hood. Ensure eyewash stations and safety showers are close to the workstation.[10]
Eye/Face Protection Wear tightly fitting safety goggles or a face shield (EN 166).[8][11][8][11]
Skin Protection Wear impervious, chemically resistant gloves (e.g., Nitrile rubber) and a complete suit protecting against chemicals.[8][12][8][12]
Respiratory Protection If dust or aerosols are generated, use a NIOSH (US) or CEN (EU) approved respirator with appropriate cartridges (e.g., P95 or ABEK-P2).[11][12][11][12]
Hygiene Measures Handle in accordance with good industrial hygiene and safety practices.[8][11] Wash hands before breaks and at the end of the workday.[8][11] Immediately change contaminated clothing.[13][8][11][13]

Accidental Release Measures In the event of a spill, follow a structured response to ensure safety and minimize environmental contamination.

  • Personal Precautions: Evacuate non-essential personnel.[9] Wear appropriate personal protective equipment (PPE) as detailed in Table 5.[8][11] Avoid breathing dust or vapors and prevent contact with skin and eyes.[8][11]

  • Environmental Precautions: Do not let the product enter drains or waterways.[8][11][12]

  • Containment and Cleanup: For spills, contain the material using an inert absorbent (e.g., sand, earth).[9] Sweep or shovel the material into a suitable, closed, and labeled container for disposal.[8][12]

Emergency Response for a Spill The following diagram outlines the decision-making process for responding to a chemical spill.

Spill_Response A Spill Detected B Assess Immediate Risk (Fire, Injury) A->B C Evacuate Area Alert Emergency Services B->C Yes D Is the spill manageable by trained personnel? B->D No E Wait for Professional Responders D->E No F Don Appropriate PPE (Gloves, Goggles, Respirator) D->F Yes G Contain Spill (Use inert absorbent) F->G H Collect & Clean Up (Place in labeled container) G->H I Decontaminate Area & Dispose of Waste Properly H->I

Caption: Decision Tree for Chemical Spill Response.

Fire-Fighting and Stability Information

Table 6: Fire-Fighting Measures

AspectRecommendationSource(s)
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8][11][12][8][11][12]
Specific Hazards Combustion may produce toxic and corrosive gases such as carbon monoxide, carbon dioxide, and hydrogen chloride gas.[4][4]
Protective Equipment Wear a self-contained breathing apparatus (SCBA) and full protective gear.[11][12][14][11][12][14]

Table 7: Stability and Reactivity

ParameterInformationSource(s)
Reactivity As a carboxylic acid, it may react with bases. The reaction with carbonates generates carbon dioxide.[15][15]
Chemical Stability Stable under recommended storage conditions.[12][12]
Conditions to Avoid Heat, flames, and sources of ignition.[4] Incompatible materials.[4]
Incompatible Materials Strong oxidizing agents.[4][4]
Hazardous Decomposition Under fire conditions, may produce carbon oxides and hydrogen chloride gas.[4][4]

Toxicological and Ecological Information

Experimental Protocols: The safety data provided in public databases and on Safety Data Sheets is typically a summary of results from studies that are not always published in peer-reviewed literature or made publicly accessible. The GHS classification of "Causes severe skin burns and eye damage" (Skin Corrosion, Category 1B) is likely derived from in vitro or in vivo dermal and ocular irritation/corrosion studies, potentially following standardized OECD test guidelines (e.g., OECD 404 for skin corrosion, OECD 405 for eye corrosion). However, the specific protocols and raw data for this particular compound were not found in the search results.

Ecological Information: No specific quantitative data on ecotoxicity (e.g., toxicity to fish, daphnia, or algae) was available in the search results.[14] As a general precaution, the substance should be prevented from entering the environment, drains, or waterways.[8][11][12]

References

An In-depth Technical Guide to 3-Chloro-2-hydroxypropanoic Acid: Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-hydroxypropanoic acid, also known as β-chlorolactic acid, is an alpha-hydroxy acid that has garnered interest due to its role as a metabolite of the food processing contaminant 3-monochloro-1,2-propanediol (3-MCPD). Despite its relevance in toxicology and metabolism, a comprehensive historical account of its discovery and initial synthesis is not well-documented in readily available scientific literature. This technical guide consolidates the current knowledge on this compound, including its physicochemical properties, plausible synthesis routes, and established biological context. The limited number of publications dedicated to this compound underscores opportunities for further research into its chemical synthesis and biological activities.

Introduction

This compound (Cl-HPA) is a halogenated organic acid belonging to the family of alpha-hydroxy acids.[1] Its structure, featuring both a chlorine atom and a hydroxyl group on adjacent carbons, imparts unique chemical properties and biological relevance. While not a compound of widespread industrial synthesis, its appearance as a metabolic intermediate of 3-MCPD, a substance of toxicological concern found in certain foods, has made it a subject of study in the fields of toxicology and drug metabolism.[1] This guide aims to provide a detailed overview of the existing scientific knowledge surrounding Cl-HPA.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in chemical and biological systems.

PropertyValueSource
Molecular FormulaC₃H₅ClO₃[1][2][3][4][5]
Molar Mass124.52 g/mol [2][3][4][5]
IUPAC NameThis compound[6]
Synonymsβ-chlorolactic acid, 3-chlorolactic acid[1][3][6]
CAS Number1713-85-5 (for the racemic mixture)[3]
Melting Point88-89 °C (for the (R)-enantiomer)[2]
Boiling Point259.5 ± 20.0 °C (Predicted)[2]
Density1.519 ± 0.06 g/cm³ (Predicted)[2]

Historical Context and Discovery

The specific historical details surrounding the first discovery and synthesis of this compound are not prominently featured in the reviewed scientific literature. It is plausible that the compound was first synthesized and characterized as part of broader investigations into the chemistry of chlorinated hydroxy acids or as an intermediate in synthetic pathways without being the primary focus of the research. The statement, "Based on a literature review very few articles have been published on this compound," highlights the challenge in pinpointing a definitive discovery timeline.[1]

Synthesis and Experimental Protocols

Plausible Synthesis Pathway:

G Acrylic_Acid Acrylic Acid Intermediate Chlorohydrin Intermediate Acrylic_Acid->Intermediate Addition Reaction Hypochlorous_Acid Hypochlorous Acid (HOCl) Hypochlorous_Acid->Intermediate Final_Product This compound Intermediate->Final_Product Hydrolysis

Caption: Plausible synthesis of this compound.

Detailed Methodology (Hypothetical):

  • Step 1: Preparation of Hypochlorous Acid Solution: A solution of hypochlorous acid (HOCl) can be prepared by the careful acidification of a sodium hypochlorite (B82951) (NaOCl) solution.

  • Step 2: Reaction with Acrylic Acid: Acrylic acid is dissolved in a suitable solvent and cooled in an ice bath. The prepared hypochlorous acid solution is then added dropwise to the acrylic acid solution with constant stirring. The reaction temperature should be maintained at a low level to control the exothermic reaction.

  • Step 3: Work-up and Isolation: After the reaction is complete, the reaction mixture is typically subjected to an aqueous work-up to remove any unreacted starting materials and byproducts. The product, this compound, can then be extracted using an appropriate organic solvent.

  • Step 4: Purification: The extracted product can be further purified by techniques such as recrystallization or column chromatography to obtain the pure acid.

It is important to note that this is a generalized and hypothetical protocol. Researchers should consult relevant literature on chlorohydrin synthesis for specific reaction conditions and safety precautions.

A method for producing the sodium salt, sodium 3-chloro-2-hydroxypropanesulfonate, involves the condensation reaction of epichlorohydrin (B41342) and sodium bisulfite.[7] While this produces a related structure, it highlights the use of epichlorohydrin as a potential precursor in the synthesis of similar C3 chlorinated compounds.

Biological Significance and Metabolism

The primary biological significance of this compound lies in its role as a metabolite of 3-monochloro-1,2-propanediol (3-MCPD). 3-MCPD is a food processing contaminant that can be found in a variety of foods and ingredients. In the body, 3-MCPD is metabolized to this compound. This metabolic conversion is a key step in the toxicokinetics of 3-MCPD. The presence of this compound has been identified in human blood, indicating exposure to its parent compound.[1]

The metabolic fate of this compound is an area of ongoing research. It is believed to be further metabolized, potentially leading to the formation of other compounds that may contribute to the overall toxicity profile of 3-MCPD.

G 3-MCPD 3-Monochloro-1,2-propanediol (3-MCPD) Metabolism Metabolism in the body 3-MCPD->Metabolism Cl_HPA This compound Metabolism->Cl_HPA Further_Metabolism Further Metabolism Cl_HPA->Further_Metabolism Excretion Excretion Further_Metabolism->Excretion

Caption: Metabolic pathway of 3-MCPD to this compound.

Conclusion and Future Directions

This compound is a molecule of interest primarily due to its connection to the metabolism of the food contaminant 3-MCPD. While its physicochemical properties are partially characterized, a detailed historical account of its discovery and first synthesis remains obscure. The limited availability of dedicated research on this compound presents several opportunities for future investigation.

For researchers in synthetic chemistry, the development and optimization of a robust and well-documented synthesis protocol for this compound would be a valuable contribution. For toxicologists and professionals in drug development, further elucidation of its metabolic pathways and biological activities is crucial for a comprehensive understanding of the health risks associated with 3-MCPD exposure. Such studies could also explore any potential therapeutic or adverse effects of the compound itself. The current body of knowledge, while limited, provides a solid foundation for these future research endeavors.

References

Methodological & Application

Applications of 3-Chloro-2-hydroxypropanoic Acid in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-hydroxypropanoic acid is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its structure, featuring a carboxylic acid, a hydroxyl group, and a reactive chlorine atom, allows for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key chemical intermediates, with a primary focus on the preparation of glycidic acid (oxirane-2-carboxylic acid), a crucial precursor for various pharmaceuticals and fine chemicals. The stereochemistry of this compound can be effectively transferred to its downstream products, making it a useful chiral synthon.

Application Note 1: Synthesis of Glycidic Acid via Intramolecular Cyclization

Core Application: this compound is an excellent precursor for the synthesis of glycidic acid through a base-mediated intramolecular nucleophilic substitution (Williamson ether synthesis). This reaction, also known as dehydrohalogenation, proceeds via the deprotonation of the hydroxyl and carboxyl groups, followed by the intramolecular attack of the resulting alkoxide on the carbon bearing the chlorine atom, leading to the formation of an epoxide ring.

Significance: Glycidic acids and their esters are pivotal intermediates in the synthesis of a wide range of biologically active molecules, including β-lactams, amino acids, and other complex natural products. The epoxide ring is highly susceptible to ring-opening reactions with various nucleophiles, allowing for the introduction of diverse functionalities with high regioselectivity and stereoselectivity. When starting with an enantiomerically pure form of this compound, the corresponding chiral glycidic acid can be obtained with retention of stereochemistry.

Logical Relationship: From this compound to Glycidic Acid

G cluster_start Starting Material cluster_process Reaction cluster_intermediate Intermediate cluster_cyclization Key Step cluster_product Product 3-Chloro-2-hydroxypropanoic_Acid This compound Base_Treatment Base Treatment (e.g., NaOH) 3-Chloro-2-hydroxypropanoic_Acid->Base_Treatment 1. Deprotonation Alkoxide_Intermediate Deprotonated Intermediate (Alkoxide) Base_Treatment->Alkoxide_Intermediate Intramolecular_Cyclization Intramolecular SN2 Attack Alkoxide_Intermediate->Intramolecular_Cyclization 2. Ring Closure Glycidic_Acid Glycidic Acid (Oxirane-2-carboxylic Acid) Intramolecular_Cyclization->Glycidic_Acid

Caption: Reaction pathway for the synthesis of Glycidic Acid.

Experimental Protocols

Protocol 1: Synthesis of Sodium Glycidate from this compound

This protocol describes the base-mediated intramolecular cyclization of this compound to form the sodium salt of glycidic acid.

Materials:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware

Procedure:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 12.45 g (0.1 mol) of this compound in 100 mL of deionized water.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Base Addition: Slowly add a solution of 8.8 g (0.22 mol) of sodium hydroxide in 50 mL of deionized water dropwise to the cooled solution over a period of 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Workup (Isolation of Sodium Glycidate): The resulting aqueous solution contains sodium glycidate. This solution can be used directly for subsequent reactions or the sodium glycidate can be isolated. To isolate, the water can be removed under reduced pressure.

Quantitative Data Summary

ReactantMolar Mass ( g/mol )Amount (g)MolesStoichiometric Ratio
This compound124.5212.450.11
Sodium Hydroxide40.008.80.222.2
ProductMolar Mass ( g/mol )Theoretical Yield (g)Typical Actual Yield (g)Typical Yield (%)
Sodium Glycidate110.0411.09.4 - 10.585 - 95

Application Note 2: (R)-3-Chloro-2-hydroxypropanoic Acid as a Chiral Precursor in Pharmaceutical Synthesis

(R)-3-Chloro-2-hydroxypropanoic acid is a key chiral intermediate in the synthesis of the anticonvulsant drug Lacosamide . The stereocenter in (R)-3-chloro-2-hydroxypropanoic acid is crucial for the biological activity of the final drug molecule.

Synthetic Utility: The synthesis of Lacosamide involves the conversion of (R)-3-chloro-2-hydroxypropanoic acid into a corresponding amino acid derivative, which is then acylated. The retention of the stereochemistry at the C2 position is critical throughout the synthetic sequence.

Experimental Workflow for Lacosamide Synthesis Intermediate

G cluster_start Starting Material cluster_process Key Transformations cluster_intermediate Intermediate cluster_product Final Product R_CHPA (R)-3-Chloro-2- hydroxypropanoic Acid Amidation Amidation R_CHPA->Amidation 1. Formation of Amino Acid Derivative Amino_Acid_Deriv (R)-2-amino-3-chloro -N-benzylpropanamide Amidation->Amino_Acid_Deriv Acylation Acylation Lacosamide Lacosamide Acylation->Lacosamide Amino_Acid_Deriv->Acylation 2. Acylation with Acetic Anhydride

Caption: Simplified workflow for the synthesis of Lacosamide.

Note: A detailed, publicly available experimental protocol for the synthesis of Lacosamide starting directly from (R)-3-chloro-2-hydroxypropanoic acid is limited due to proprietary information in patents.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its ability to be readily converted into glycidic acid, a key reactive intermediate, highlights its primary application. Furthermore, its utility as a chiral precursor in the synthesis of complex molecules like Lacosamide underscores its importance in the pharmaceutical industry. The protocols and data presented herein provide a foundation for researchers to explore and utilize the synthetic potential of this compound in their respective fields.

Application Notes and Protocols: 3-Chloro-2-hydroxypropanoic Acid as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-hydroxypropanoic acid is a versatile chiral building block in organic synthesis, prized for its bifunctional nature and stereocenter. Possessing a carboxylic acid, a hydroxyl group, and a reactive chlorine atom, this molecule offers multiple points for chemical modification, making it a valuable precursor for the synthesis of complex chiral molecules, including pharmaceuticals and other bioactive compounds. Its utility is particularly pronounced in the synthesis of the antiepileptic drug Lacosamide, where it serves as a key intermediate for establishing the desired stereochemistry. These application notes provide detailed protocols for the use of this compound in the synthesis of Lacosamide and chiral epoxides, along with relevant quantitative data and pathway diagrams.

Key Applications

The primary applications of this compound in chemical synthesis stem from the ability to selectively manipulate its three functional groups. The chlorine atom is a good leaving group, susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functionalities. The carboxylic acid and hydroxyl groups can be engaged in standard transformations such as esterification, amidation, and oxidation/reduction, providing further avenues for molecular elaboration.

Synthesis of (R)-Lacosamide

(R)-3-Chloro-2-hydroxypropanoic acid is a crucial intermediate in the synthesis of (R)-Lacosamide, an antiepileptic drug. The synthesis involves a multi-step sequence that leverages the functionalities of the chiral building block to construct the final drug molecule with high stereochemical purity.

The following diagram outlines the synthetic strategy from (R)-3-Chloro-2-hydroxypropanoic acid to (R)-Lacosamide.

G A (R)-3-Chloro-2-hydroxypropanoic acid B Step 1: Protection of Hydroxyl and Carboxylic Acid Groups A->B C Protected Intermediate B->C D Step 2: Nucleophilic Substitution with Benzylamine (B48309) C->D E (R)-2-(benzyloxycarbonylamino)-N-benzyl-3-hydroxypropanamide D->E F Step 3: Methylation of the Hydroxyl Group E->F G (R)-2-(benzyloxycarbonylamino)-N-benzyl-3-methoxypropanamide F->G H Step 4: Deprotection of the Amino Group G->H I (R)-2-amino-N-benzyl-3-methoxypropanamide H->I J Step 5: Acetylation of the Amino Group I->J K (R)-Lacosamide J->K

Caption: Synthetic workflow for (R)-Lacosamide from (R)-3-Chloro-2-hydroxypropanoic acid.

The following protocols are representative procedures for the synthesis of (R)-Lacosamide starting from (R)-3-Chloro-2-hydroxypropanoic acid.

Protocol 1: Synthesis of (R)-2-amino-N-benzyl-3-hydroxypropanamide from (R)-3-chloro-2-hydroxypropanoic acid

This protocol describes the conversion of the starting material to a key amine intermediate.

  • Protection of the carboxylic acid:

    • To a solution of (R)-3-chloro-2-hydroxypropanoic acid (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Remove the solvent under reduced pressure to obtain the methyl ester.

  • Epoxide formation:

    • Dissolve the methyl ester in a suitable solvent like tetrahydrofuran (B95107) (THF).

    • Add a base such as sodium methoxide (B1231860) (1.1 eq) at 0 °C to promote intramolecular cyclization to the corresponding glycidic ester.

    • Stir the reaction for 2-4 hours at room temperature.

  • Ring-opening with benzylamine:

    • To the solution of the glycidic ester, add benzylamine (1.5 eq).

    • Heat the reaction mixture at reflux for 6-8 hours.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield (R)-2-amino-N-benzyl-3-hydroxypropanamide.

Protocol 2: Conversion of (R)-2-amino-N-benzyl-3-hydroxypropanamide to (R)-Lacosamide

This protocol details the final steps to obtain Lacosamide.

  • Acetylation of the amino group:

    • Dissolve (R)-2-amino-N-benzyl-3-hydroxypropanamide (1.0 eq) in dichloromethane.

    • Add acetic anhydride (B1165640) (1.2 eq) and a base such as triethylamine (B128534) (1.5 eq) at 0 °C.

    • Stir the reaction at room temperature for 3-5 hours.

    • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution to obtain (R)-2-acetamido-N-benzyl-3-hydroxypropanamide.

  • O-methylation of the hydroxyl group:

    • Dissolve the acetylated intermediate in THF.

    • Add a strong base like sodium hydride (1.2 eq) at 0 °C, followed by the addition of methyl iodide (1.5 eq).

    • Stir the reaction at room temperature for 12-16 hours.

    • Quench the reaction carefully with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by recrystallization or column chromatography to afford (R)-Lacosamide.

The following table summarizes typical yields and purity data for the key steps in the synthesis of Lacosamide.

StepStarting MaterialProductTypical Yield (%)Chiral Purity (ee%)
Amidation and DeprotectionN-Boc-D-serine(R)-2-amino-N-benzyl-3-hydroxypropanamide75-85>99
Acetylation(R)-2-amino-N-benzyl-3-hydroxypropanamide(R)-2-acetamido-N-benzyl-3-hydroxypropanamide90-95>99
O-Methylation(R)-2-acetamido-N-benzyl-3-hydroxypropanamide(R)-Lacosamide68-80>99.9

Note: Yields are indicative and can vary based on reaction scale and conditions.

Lacosamide exerts its antiepileptic effects by selectively enhancing the slow inactivation of voltage-gated sodium channels in neurons. This leads to a reduction in neuronal hyperexcitability.

G cluster_0 Neuronal Membrane VGSC Voltage-Gated Sodium Channel (VGSC) SlowInactivation Enhances Slow Inactivation of VGSC VGSC->SlowInactivation Lacosamide Lacosamide Lacosamide->VGSC Binds to SlowInaporation SlowInaporation Lacosamide->SlowInaporation Promotes ReducedExcitability Reduced Neuronal Hyperexcitability SlowInactivation->ReducedExcitability TherapeuticEffect Antiepileptic Effect ReducedExcitability->TherapeuticEffect G A This compound B Step 1: Reduction of Carboxylic Acid A->B C 3-Chloro-1,2-propanediol B->C D Step 2: Intramolecular Cyclization (Base-induced) C->D E Chiral Glycidol (Epoxide) D->E

Application Notes and Protocols for the Analytical Detection of 3-Chloro-2-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-hydroxypropanoic acid (CHPA), also known as β-chlorolactic acid, is a halogenated organic acid. It is recognized as a metabolite of 3-monochloro-1,2-propanediol (3-MCPD), a food processing contaminant, and its detection is of interest in toxicology and metabolic studies.[1] The analysis of CHPA presents challenges due to its high polarity and the potential for volatility issues, often necessitating derivatization for certain analytical techniques. This document provides detailed application notes and protocols for the analytical detection of this compound using modern chromatographic and spectrometric techniques. The methodologies presented are based on established principles for the analysis of similar small, polar organic acids and provide a strong foundation for the development and validation of specific assays.

Overview of Analytical Techniques

The quantification of this compound in various matrices, particularly biological samples, can be effectively achieved through several advanced analytical techniques. The primary methods include:

  • High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection for analysis of less complex matrices or higher concentrations.

  • Gas Chromatography-Mass Spectrometry (GC-MS) , which typically requires a derivatization step to enhance the volatility of CHPA.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , offering the highest sensitivity and selectivity for trace-level quantification in complex biological matrices, often without the need for derivatization.

The availability of a stable isotope-labeled internal standard, this compound-¹³C₃, is crucial for achieving high accuracy and precision, particularly with mass spectrometry-based methods.[2][3]

Quantitative Data Summary

Direct quantitative performance data for this compound is not widely published. The following table summarizes typical performance data for the analytical methods described, with values adapted from validated methods for the closely related compound, 3-Fluoro-2-hydroxypropanoic acid.[4] These values should be considered as a benchmark, and specific performance characteristics must be determined during in-house method validation for CHPA.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Typical Recovery (%)
HPLC-UV0.1 - 1 µg/mL0.3 - 3 µg/mL> 0.99590 - 105%
GC-MS (with derivatization)10 - 100 ng/mL30 - 300 ng/mL> 0.99885 - 110%
LC-MS/MS0.1 - 5 ng/mL0.3 - 15 ng/mL> 0.99995 - 105%

Experimental Workflow for CHPA Analysis in Biological Samples

The following diagram illustrates a typical experimental workflow for the quantification of CHPA in a biological matrix such as plasma or urine, employing a mass spectrometry-based method.

CHPA_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Processing & Quantification s_start Biological Sample (e.g., Plasma, Urine) s_spike Spike with Internal Standard (CHPA-¹³C₃) s_start->s_spike s_precip Protein Precipitation (e.g., with cold Acetonitrile) s_spike->s_precip s_centrifuge Centrifugation s_precip->s_centrifuge s_supernatant Collect Supernatant s_centrifuge->s_supernatant s_evap Evaporation to Dryness s_supernatant->s_evap s_recon Reconstitution in Mobile Phase s_evap->s_recon a_inject Injection into LC-MS/MS System s_recon->a_inject a_lc Chromatographic Separation (HILIC or Reversed-Phase with Ion-Pairing) a_inject->a_lc a_ms Mass Spectrometric Detection (ESI in Negative Ion Mode) a_lc->a_ms a_mrm Multiple Reaction Monitoring (MRM) a_ms->a_mrm d_integrate Peak Integration a_mrm->d_integrate d_ratio Calculate Peak Area Ratios (Analyte/Internal Standard) d_integrate->d_ratio d_curve Calibration Curve Generation (Matrix-Matched Standards) d_curve->d_ratio d_quant Quantification of CHPA Concentration d_ratio->d_quant

Caption: Workflow for the analysis of this compound in biological matrices.

Experimental Protocols

The following protocols are provided as a starting point and will require optimization for specific instrumentation, sample types, and desired performance characteristics.

Protocol 1: Analysis by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the analysis of higher concentrations of CHPA in relatively clean sample matrices. Ion-suppression reversed-phase chromatography is employed to improve the retention of the polar analyte.

1. Sample Preparation:

  • Aqueous Samples: Filter through a 0.45 µm syringe filter prior to injection.

  • Biological Fluids (e.g., plasma, urine):

    • Perform a protein precipitation by adding 3 parts of cold acetonitrile (B52724) to 1 part of the sample.

    • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric acid in water.

    • Solvent B: Acetonitrile.

  • Gradient: A gradient may be required to separate CHPA from other components. A suggested starting point is 5% B for 2 minutes, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

3. Quantification:

  • Prepare a calibration curve using standards of this compound in the mobile phase over the desired concentration range.

  • Quantify the analyte in samples by comparing the peak area to the calibration curve.

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers higher sensitivity and selectivity compared to HPLC-UV and is suitable for a wide range of sample matrices. Derivatization is necessary to increase the volatility of CHPA.

1. Sample Preparation and Derivatization:

  • Extract the analyte from the aqueous sample or prepared biological fluid (as in Protocol 1) using a suitable organic solvent like ethyl acetate (B1210297) after acidification of the aqueous phase.

  • Evaporate the organic extract to dryness under a stream of nitrogen.

  • To the dry residue, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Heat the mixture at 70 °C for 1 hour to form the trimethylsilyl (B98337) (TMS) derivative.

2. GC-MS Conditions:

  • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Injection Mode: Splitless (1 µL).

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Scan Range: m/z 50-500.

3. Quantification:

  • Prepare a calibration curve by derivatizing known amounts of this compound standards.

  • Use a suitable internal standard (e.g., a stable isotope-labeled analog if available) added before the extraction step.

  • Quantify using the peak area ratio of the analyte to the internal standard.

Protocol 3: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the most sensitive and selective method, ideal for trace-level quantification in complex biological matrices. It may allow for direct analysis without derivatization.

1. Sample Preparation:

  • Follow the same protein precipitation procedure as in Protocol 1.

  • The final reconstituted sample should be in the initial mobile phase.

  • The use of a stable isotope-labeled internal standard (this compound-¹³C₃) is highly recommended and should be added prior to protein precipitation.[2][3]

2. LC-MS/MS Conditions:

  • LC System:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for better retention of polar compounds. Alternatively, a C18 column with an ion-pairing agent in the mobile phase can be used.

    • Mobile Phase:

      • Solvent A: 0.1% Formic acid in water.

      • Solvent B: Acetonitrile with 0.1% Formic acid.

    • Gradient: A gradient optimized for the retention and separation of CHPA. A starting point could be a high percentage of Solvent B, ramping down to a lower percentage.

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Column Temperature: 40 °C.

  • MS/MS System:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Precursor Ion (Q1): The deprotonated molecule [M-H]⁻ of CHPA (m/z 123.0 for the ¹²C isotopologue).

    • Product Ions (Q3): Select at least two characteristic product ions for quantification and confirmation, to be determined by infusing a standard solution.

3. Quantification:

  • Use a stable isotope-labeled internal standard (this compound-¹³C₃) for the most accurate quantification.

  • Prepare a matrix-matched calibration curve to account for any matrix effects.

  • Quantify CHPA based on the ratio of the analyte peak area to the internal standard peak area.

Logical Relationship Diagram for CHPA Analysis

The following diagram illustrates the logical relationships between the analytical challenges posed by CHPA and the corresponding methodological solutions.

CHPA_Logic_Diagram cluster_analyte Analyte Properties cluster_challenge Analytical Challenges cluster_solution Methodological Solutions prop_polar High Polarity chal_retention Poor Retention on Reversed-Phase Columns prop_polar->chal_retention prop_volatile Low Volatility chal_gc Not Amenable to Direct GC Analysis prop_volatile->chal_gc prop_conc Trace Concentrations in Complex Matrices chal_matrix Matrix Effects & Low Sensitivity prop_conc->chal_matrix sol_hilic HILIC or Ion-Pairing Chromatography (LC) chal_retention->sol_hilic sol_deriv Chemical Derivatization (e.g., Silylation for GC) chal_gc->sol_deriv sol_msms LC-MS/MS with Internal Standard chal_matrix->sol_msms

Caption: Logical relationships in CHPA analysis.

References

experimental protocol for using 3-Chloro-2-hydroxypropanoic acid in enzymatic assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-hydroxypropanoic acid, a halogenated organic acid, serves as a substrate for a specific class of enzymes known as haloacid dehalogenases (HADs). These enzymes catalyze the hydrolytic cleavage of the carbon-halogen bond, a reaction of significant interest in bioremediation, industrial biocatalysis, and the study of microbial metabolic pathways. L-2-haloacid dehalogenases (L-DEX), in particular, exhibit activity towards short-chain haloacids such as this compound, converting them into their corresponding 2-hydroxyalkanoic acids.[1]

These application notes provide a detailed protocol for the enzymatic assay of this compound using a colorimetric method to quantify the release of chloride ions. This method is robust, sensitive, and suitable for determining enzyme activity and kinetic parameters.

Principle of the Assay

The enzymatic dehalogenation of this compound by a haloacid dehalogenase results in the formation of 2,3-dihydroxypropanoic acid and a chloride ion (Cl⁻). The activity of the enzyme can be quantified by measuring the amount of released chloride. This is achieved through a colorimetric reaction where chloride ions react with mercuric thiocyanate (B1210189) to form mercuric chloride and release thiocyanate ions. The liberated thiocyanate ions then react with ferric ions (from ferric ammonium (B1175870) sulfate) to form a reddish-brown ferric thiocyanate complex, which can be measured spectrophotometrically at approximately 460 nm. The intensity of the color is directly proportional to the concentration of chloride ions released, and thus to the enzyme's activity.[2][3]

Data Presentation

While specific kinetic data for this compound is not extensively available, the following table summarizes representative kinetic parameters for haloacid dehalogenases with the closely related and commonly studied substrate, L-2-chloropropionic acid (L-2-CPA), and other relevant short-chain haloacids. These values can serve as a useful reference for assay development and comparison.

Enzyme SourceSubstrateKm (mM)Vmax (µM min-1 mg-1)Optimal pHOptimal Temp. (°C)
Pseudomonas sp. strain 113L-2-chloropropionate--9.530
Psychromonas ingrahamiiMonobromoacetic acid1.360.6-45
Psychromonas ingrahamiiS-chloropropionic acid---45

Note: The table presents data for enzymes acting on substrates similar to this compound to provide a comparative baseline. Actual kinetic values will vary depending on the specific enzyme and experimental conditions.[2][4][5]

Experimental Protocols

This section provides a detailed methodology for determining haloacid dehalogenase activity using this compound as the substrate, based on the colorimetric chloride release assay.

Materials
  • This compound (Substrate)

  • Purified haloacid dehalogenase or cell-free extract containing the enzyme

  • Tris-sulfate buffer (100 mM, pH 9.5)

  • Sulfuric acid (H₂SO₄), 3 N

  • Mercuric thiocyanate (Hg(SCN)₂) solution (Saturated in ethanol)

  • Ferric ammonium sulfate (B86663) (Fe(NH₄)(SO₄)₂) solution (200 mM in 9 M nitric acid)

  • Sodium chloride (NaCl) standard solutions (for calibration curve)

  • Microcentrifuge tubes

  • Spectrophotometer or microplate reader capable of measuring absorbance at 460 nm

  • Water bath or incubator set to 30°C

Reagent Preparation
  • Substrate Stock Solution (e.g., 250 mM): Dissolve an appropriate amount of this compound in 100 mM Tris-sulfate buffer (pH 9.5). Adjust the concentration as needed based on the expected Km of the enzyme.

  • Enzyme Solution: Dilute the purified enzyme or cell-free extract in 100 mM Tris-sulfate buffer (pH 9.5) to a concentration that yields a linear reaction rate over the desired time course.

  • Colorimetric Reagent: Prepare fresh by mixing the saturated mercuric thiocyanate solution and the ferric ammonium sulfate solution. The exact ratio may need optimization, but a common starting point is a 1:1 (v/v) mixture.

Assay Procedure
  • Reaction Setup: In a microcentrifuge tube, prepare the standard assay mixture containing:

    • 100 mM Tris-sulfate buffer (pH 9.5)

    • 25 mM this compound (final concentration)

    • Enzyme solution

    • Make up the final volume (e.g., 500 µL) with buffer.

  • Control Reactions: Prepare control reactions, including:

    • A "no enzyme" control to account for any non-enzymatic substrate degradation.

    • A "no substrate" control to measure any background chloride in the enzyme preparation.

  • Incubation: Incubate the reaction mixtures and controls at 30°C for a predetermined time (e.g., 10, 20, 30 minutes). The incubation time should be within the linear range of the reaction.[2]

  • Reaction Termination: Stop the reaction by adding a small volume of 3 N H₂SO₄ (e.g., 50 µL for a 500 µL reaction volume).[2] This will denature the enzyme and stop the reaction.

  • Color Development:

    • To the terminated reaction mixture, add the colorimetric reagent (e.g., 250 µL).

    • Mix thoroughly and incubate at room temperature for 10-15 minutes to allow for color development.

  • Measurement: Measure the absorbance of the solution at 460 nm using a spectrophotometer.[3]

  • Chloride Quantification: Determine the concentration of released chloride ions by comparing the absorbance values to a standard curve prepared using known concentrations of NaCl.

Standard Curve for Chloride
  • Prepare a series of NaCl solutions of known concentrations (e.g., 0 to 200 µM) in the same buffer as the reaction.

  • Treat these standards in the same way as the experimental samples (i.e., add the stop solution and the colorimetric reagent).

  • Measure the absorbance at 460 nm and plot absorbance versus chloride concentration to generate a standard curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the colorimetric enzymatic assay of this compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Substrate, Enzyme) setup_reaction Set up Reaction Mixture (Enzyme + Substrate) prep_reagents->setup_reaction prep_standards Prepare NaCl Standard Curve calc_cl Calculate [Cl⁻] from Standard Curve prep_standards->calc_cl incubation Incubate at 30°C setup_reaction->incubation terminate_reaction Terminate Reaction (add H₂SO₄) incubation->terminate_reaction add_color_reagent Add Colorimetric Reagent terminate_reaction->add_color_reagent color_development Incubate for Color Development add_color_reagent->color_development measure_absorbance Measure Absorbance at 460 nm color_development->measure_absorbance measure_absorbance->calc_cl calc_activity Determine Enzyme Activity calc_cl->calc_activity

Caption: Workflow for the colorimetric assay of haloacid dehalogenase activity.

Reaction Pathway

The following diagram illustrates the enzymatic reaction and the subsequent colorimetric detection steps.

G cluster_enzymatic Enzymatic Reaction cluster_detection Colorimetric Detection substrate This compound enzyme Haloacid Dehalogenase substrate->enzyme product1 2,3-Dihydroxypropanoic acid enzyme->product1 product2 Chloride Ion (Cl⁻) enzyme->product2 cl_ion Chloride Ion (Cl⁻) product2->cl_ion Quantified hg_thiocyanate Hg(SCN)₂ cl_ion->hg_thiocyanate + fe_ion Fe³⁺ hg_thiocyanate->fe_ion + SCN⁻ colored_complex Fe(SCN)n³⁻ⁿ (Reddish-brown) fe_ion->colored_complex

Caption: Principle of the haloacid dehalogenase assay.

References

Application Notes and Protocols for the Use of 3-Chloro-2-hydroxypropanoic Acid as a Dehalogenase Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-hydroxypropanoic acid, also known as β-chlorolactic acid, is a halogenated organic acid of interest in various biochemical and pharmaceutical research areas. Its structural similarity to natural metabolites makes it a relevant substrate for studying the activity and specificity of dehalogenase enzymes. Dehalogenases are a diverse group of enzymes that catalyze the cleavage of carbon-halogen bonds, playing crucial roles in the biodegradation of halogenated environmental pollutants and the metabolism of halogenated drugs. Understanding the interaction of dehalogenases with substrates like this compound is essential for applications in bioremediation, industrial biocatalysis, and drug development.

These application notes provide a comprehensive overview of this compound as a substrate for dehalogenases, including relevant enzyme classes, kinetic parameters for analogous substrates, and detailed experimental protocols for activity assessment.

Dehalogenase Classes Acting on Haloacids

Hydrolytic dehalogenases are the primary class of enzymes that act on haloalkanoic acids. These enzymes do not require cofactors and utilize a water molecule to hydrolytically cleave the carbon-halogen bond.[1] They are broadly categorized based on their substrate specificity and stereoselectivity. The main types of 2-haloacid dehalogenases include:

  • L-2-haloacid dehalogenases (L-DEX): These enzymes specifically catalyze the dehalogenation of L-2-haloalkanoic acids, producing D-2-hydroxyalkanoic acids.[2][3]

  • D-2-haloacid dehalogenases (D-DEX): These enzymes act on D-2-haloalkanoic acids to yield L-2-hydroxyalkanoic acids.[2][3]

  • DL-2-haloacid dehalogenases (DL-DEXi and DL-DEXr): These enzymes can act on both D- and L-enantiomers of 2-haloalkanoic acids. DL-DEXi enzymes cause an inversion of the stereochemical configuration at the C2 carbon, while DL-DEXr enzymes retain the original configuration.[2][3]

The dehalogenation reaction typically proceeds via an S\textsubscript{N}2 nucleophilic substitution mechanism. In some dehalogenases (Group II), this involves the formation of a covalent ester intermediate with an active site aspartate residue, which is subsequently hydrolyzed. In others (Group I), a water molecule directly attacks the carbon-halogen bond.[2][3]

Quantitative Data

While specific kinetic data for the enzymatic dehalogenation of this compound is not extensively reported in the literature, data from structurally similar substrates, such as 2-chloropropionic acid (2-CPA), can provide valuable insights for experimental design. The following tables summarize kinetic parameters for various 2-haloacid dehalogenases with relevant substrates.

Table 1: Kinetic Parameters of D-2-Haloacid Dehalogenases (D-DEX) with D-2-chloropropionic acid (D-2-CPA)

Enzyme SourceEnzyme NameK\textsubscript{m} (mM)V\textsubscript{max} (U/mg)Optimal pHOptimal Temperature (°C)
Pseudomonas putida AJ1HadD0.94Not ReportedNot ReportedNot Reported
Rhizobium sp. RC1DehD0.06Not ReportedNot ReportedNot Reported
Not SpecifiedDehDIV-R2.2Not ReportedNot ReportedNot Reported

Note: Data extracted from a review, specific V\textsubscript{max} values were not provided.[2][3]

Table 2: General Properties of DL-2-Haloacid Dehalogenases (DL-DEXi)

PropertyValueReference
Substrate Carbon Chain Length2 to 4[2][3]
Optimal pH~9.5[2][3]
Optimal Temperature30-40°C[2][3]

Experimental Protocols

This section provides detailed protocols for assessing the dehalogenase-catalyzed conversion of this compound to 2-hydroxypropanoic acid and a chloride ion.

Protocol 1: Dehalogenase Activity Assay - Colorimetric Determination of Chloride Ion

This protocol describes a common and straightforward method to measure dehalogenase activity by quantifying the released chloride ions. The assay is based on the reaction of chloride ions with mercuric thiocyanate (B1210189) and ferric ions to form a colored complex that can be measured spectrophotometrically.

Materials:

  • This compound (substrate)

  • Purified dehalogenase enzyme or cell-free extract

  • Tris-HCl buffer (or other suitable buffer, pH 7.0-9.5)

  • Reagent A: Saturated solution of mercuric thiocyanate in methanol

  • Reagent B: 20.2 g of ferric nitrate (B79036) nonahydrate in 1 L of 2 M nitric acid

  • Colorimetric reagent: Mix 1 volume of Reagent A with 1 volume of Reagent B. Prepare fresh daily and store in the dark.

  • Sodium chloride (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a chloride standard curve:

    • Prepare a stock solution of 1 M NaCl in deionized water.

    • Create a series of dilutions ranging from 0 to 1 mM NaCl in the reaction buffer.

  • Enzyme Reaction:

    • Set up the reaction mixture in microcentrifuge tubes:

      • 800 µL of buffer

      • 100 µL of 100 mM this compound (final concentration 10 mM)

      • 100 µL of enzyme solution (the amount of enzyme should be adjusted to ensure linear reaction kinetics over the desired time course)

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specific time (e.g., 10, 20, 30 minutes).

    • Stop the reaction by adding 100 µL of 1 M HCl.

    • Include a negative control with heat-inactivated enzyme or without enzyme.

  • Colorimetric Detection:

    • Transfer 100 µL of each reaction mixture (and standards) to a 96-well microplate.

    • Add 100 µL of the colorimetric reagent to each well.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Measure the absorbance at 460 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (0 mM NaCl) from all standard and sample readings.

    • Plot the absorbance of the standards versus their known chloride concentrations to generate a standard curve.

    • Determine the concentration of chloride released in the enzymatic reactions from the standard curve.

    • Calculate the specific activity of the enzyme in µmol of Cl⁻ released per minute per mg of protein (U/mg).

G cluster_prep Reaction Preparation cluster_stop Reaction Termination & Detection cluster_analysis Data Analysis A Prepare Reaction Mixture (Buffer, Substrate) B Add Enzyme Solution A->B C Incubate at Optimal Temperature B->C D Stop Reaction (e.g., with Acid) C->D Time Course Sampling E Transfer to Microplate D->E F Add Colorimetric Reagent E->F G Measure Absorbance (460 nm) F->G I Calculate Chloride Concentration G->I H Generate Standard Curve H->I J Determine Specific Activity I->J

Workflow for Colorimetric Dehalogenase Activity Assay

Protocol 2: Analysis of Substrate and Product by High-Performance Liquid Chromatography (HPLC)

This protocol allows for the simultaneous monitoring of the disappearance of the substrate (this compound) and the appearance of the product (2-hydroxypropanoic acid).

Materials:

  • This compound

  • 2-Hydroxypropanoic acid (lactic acid) standard

  • Dehalogenase enzyme

  • Reaction buffer (e.g., Tris-HCl)

  • Acetonitrile (B52724) (HPLC grade)

  • Phosphoric acid (or other suitable acid for mobile phase)

  • Deionized water (HPLC grade)

  • Syringe filters (0.22 µm)

  • HPLC system with a UV detector and a C18 reversed-phase column

Procedure:

  • Enzyme Reaction:

    • Set up the enzymatic reaction as described in Protocol 1, but in a smaller volume (e.g., 1 mL).

    • At various time points, withdraw an aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately stop the reaction in the aliquot by adding an equal volume of cold acetonitrile or by heat inactivation.

    • Centrifuge the samples to pellet the precipitated protein (10,000 x g for 10 minutes).

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with 0.1% phosphoric acid in water.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection: UV at 210 nm.

  • Data Analysis:

    • Prepare standard curves for both this compound and 2-hydroxypropanoic acid by injecting known concentrations.

    • Identify and quantify the substrate and product peaks in the chromatograms from the enzymatic reaction based on their retention times and the standard curves.

    • Plot the concentrations of substrate and product over time to determine the reaction rate.

G cluster_reaction Enzymatic Reaction cluster_prep Sample Preparation cluster_hplc HPLC Analysis A Incubate Enzyme + Substrate B Withdraw Aliquots at Time Points A->B C Stop Reaction & Precipitate Protein B->C D Centrifuge to Pellet Protein C->D E Filter Supernatant D->E F Transfer to HPLC Vial E->F G Inject Sample onto C18 Column F->G H UV Detection (210 nm) G->H I Quantify Substrate & Product H->I

Workflow for HPLC Analysis of Dehalogenase Activity

Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and selectivity for the analysis of small organic acids. Derivatization is required to increase the volatility of the substrate and product.

Materials:

  • Enzyme reaction aliquots (prepared and quenched as in Protocol 2)

  • Ethyl acetate (B1210297) (or other suitable extraction solvent)

  • Anhydrous sodium sulfate

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS)

  • Pyridine

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Extraction:

    • Acidify the quenched reaction aliquots with HCl to pH ~2.

    • Extract the organic acids with an equal volume of ethyl acetate by vortexing.

    • Repeat the extraction twice, pooling the organic layers.

    • Dry the pooled organic extract over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization (Silylation):

    • To the dried residue, add 50 µL of BSTFA (with 1% TMCS) and 50 µL of pyridine.

    • Seal the vial and heat at 70°C for 1 hour to form the trimethylsilyl (B98337) (TMS) derivatives.

    • Cool to room temperature before injection.

  • GC-MS Analysis:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • Injection Mode: Splitless.

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV. Scan range m/z 50-500.

  • Data Analysis:

    • Prepare standard curves by derivatizing known amounts of this compound and 2-hydroxypropanoic acid.

    • Identify the TMS-derivatized substrate and product peaks by their retention times and mass spectra.

    • Quantify the compounds based on the peak areas relative to the standard curves.

Signaling Pathways and Logical Relationships

The dehalogenation of this compound is a key step in its detoxification and metabolic processing. The following diagram illustrates the general enzymatic conversion and its significance.

G cluster_pathway Metabolic Pathway A This compound (Halogenated Pollutant/Metabolite) B Dehalogenase (e.g., 2-Haloacid dehalogenase) A->B Substrate F Detoxification A->F C 2-Hydroxypropanoic Acid (Lactic Acid) B->C Product 1 D Chloride Ion (Cl⁻) B->D Product 2 B->F E Further Metabolism (e.g., Central Carbon Metabolism) C->E

Enzymatic Dehalogenation of this compound

Conclusion

This compound serves as a valuable substrate for investigating the function of dehalogenase enzymes. The protocols provided herein offer robust methods for characterizing enzyme activity through colorimetric, HPLC, and GC-MS techniques. While specific kinetic data for this substrate are still emerging, the information on related compounds provides a solid foundation for initiating research. These studies are crucial for advancing our understanding of enzymatic dehalogenation and for harnessing these biocatalysts in a range of scientific and industrial applications.

References

derivatization of 3-Chloro-2-hydroxypropanoic acid for GC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Derivatization of 3-Chloro-2-hydroxypropanoic Acid for GC-MS Analysis

Introduction

This compound is a polar organic molecule containing both a hydroxyl and a carboxylic acid functional group. Direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to its low volatility and thermal instability. The presence of active hydrogen atoms on these functional groups leads to intermolecular hydrogen bonding, which decreases volatility and can cause poor chromatographic peak shape and adsorption to the GC column.[1][2][3][4]

Chemical derivatization is a necessary step to convert the analyte into a more volatile and thermally stable form suitable for GC-MS analysis.[3][5] This is achieved by replacing the active hydrogens with non-polar functional groups. The most common and effective methods for compounds containing both hydroxyl and carboxyl groups are silylation and a two-step esterification-silylation approach.[1][6][7] This document provides detailed protocols for these derivatization techniques.

Quantitative Data Summary

The following table summarizes the typical quantitative performance data achievable with the described derivatization methods. These values are based on the analysis of similar small hydroxy acids and may vary depending on the specific instrumentation and sample matrix.

Parameter Silylation (BSTFA) Esterification (MCF) + Silylation
Limit of Detection (LOD) 5 - 50 ng/mL10 - 80 ng/mL
Limit of Quantification (LOQ) 15 - 150 ng/mL30 - 240 ng/mL
Linearity (R²) > 0.996> 0.995
Typical Recovery (%) 88 - 103%85 - 105%

Derivatization Strategies and Workflow

Two primary derivatization strategies are presented. The choice of method depends on the sample matrix, potential interferences, and desired chromatographic performance.

  • One-Step Silylation: This is a rapid and efficient method where a strong silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, reacts with both the hydroxyl and carboxylic acid groups simultaneously to form trimethylsilyl (B98337) (TMS) esters and ethers.[3][6] This increases the molecule's volatility and thermal stability.[2]

  • Two-Step Esterification and Silylation: This method involves first esterifying the carboxylic acid group, for example, using an alkyl chloroformate like methyl chloroformate (MCF).[8][9] This is followed by a silylation step to derivatize the remaining hydroxyl group. This two-step approach can sometimes offer improved selectivity and chromatographic separation from matrix components.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aqueous Sample/ Biological Fluid Dry Evaporate to Dryness (e.g., N2 stream or lyophilize) Sample->Dry Reagent Add Derivatization Reagent(s) (e.g., BSTFA or MCF then BSTFA) Dry->Reagent Heat Incubate / Heat (e.g., 60-70°C) Reagent->Heat Dilute Dilute with Solvent (Optional) Heat->Dilute Inject Inject 1 µL into GC-MS Dilute->Inject

General experimental workflow for the derivatization and GC-MS analysis.

Chemical reaction for the one-step silylation of this compound.

Experimental Protocols

Materials and Reagents

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Methyl Chloroformate (MCF)

  • Pyridine (anhydrous)

  • Acetonitrile (B52724) (anhydrous, GC grade)

  • Methanol (B129727) (anhydrous, GC grade)

  • Chloroform (anhydrous, GC grade)

  • Nitrogen gas, high purity

  • GC vials with inserts and PTFE-lined caps

  • Heating block or oven

Protocol 1: One-Step Silylation with BSTFA

This protocol is a rapid and effective method for derivatizing both functional groups simultaneously. It is crucial to ensure all glassware is dry and anhydrous solvents are used, as silylation reagents are sensitive to moisture.[3][10]

  • Sample Preparation:

    • Pipette an appropriate volume of the sample or standard solution into a GC vial.

    • Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas or by lyophilization. It is critical to remove all water.[10]

  • Derivatization:

    • To the dried residue, add 50 µL of anhydrous acetonitrile and 50 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and vortex for 10-20 seconds to ensure the residue is fully dissolved.

  • Reaction:

    • Place the vial in a heating block or oven set to 70°C for 60 minutes.

  • Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS system. If necessary, the sample can be diluted with anhydrous acetonitrile or another appropriate solvent.

Protocol 2: Two-Step Esterification and Silylation

This protocol first converts the carboxylic acid to a methyl ester, followed by silylation of the hydroxyl group.

  • Sample Preparation:

    • Evaporate the sample to complete dryness in a GC vial as described in Protocol 1.

  • Step 1: Esterification:

    • Prepare the reaction medium by mixing chloroform, pyridine, and methanol in a 10:2:1 ratio.

    • Add 100 µL of the reaction medium to the dried sample.

    • Add 10 µL of Methyl Chloroformate (MCF) and vortex immediately for 30 seconds. The reaction is typically instantaneous.[8]

  • Drying:

    • Evaporate the esterification reagents to dryness under a gentle stream of nitrogen. A slightly elevated temperature (40-50°C) can be used to speed up this step.

  • Step 2: Silylation:

    • To the dried ester, add 50 µL of anhydrous acetonitrile and 50 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and vortex for 10-20 seconds.

    • Heat the vial at 70°C for 30 minutes.

  • Analysis:

    • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis Parameters

The following table provides a typical set of GC-MS parameters for the analysis of the derivatized this compound. Optimization may be required based on the specific instrument and column used.

Parameter Setting
GC System Gas Chromatograph with Mass Spectrometric Detector
Column DB-5ms, HP-5ms, or equivalent non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film)[11]
Carrier Gas Helium at a constant flow of 1.0 - 1.2 mL/min[9][11]
Inlet Temperature 270 °C[9]
Injection Mode Splitless (1 µL injection volume)
Oven Program Initial: 60°C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C[11]
MS Transfer Line 270 °C[9]
Ion Source Temp. 230 °C[11]
Ionization Mode Electron Ionization (EI) at 70 eV[11]
Scan Range m/z 40-550
Solvent Delay 3 - 5 min

References

Application Note: Quantification of 3-Chloro-2-hydroxypropanoic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

3-Chloro-2-hydroxypropanoic acid, also known as β-chlorolactic acid, is an alpha-hydroxy acid derivative.[1] Its presence in biological systems can be indicative of exposure to certain chlorinated compounds.[1] Accurate quantification of this molecule in biological matrices such as plasma, serum, and urine is crucial for toxicology studies and in the development of therapeutics where this compound may be a metabolite or a biomarker of exposure. This application note provides detailed protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Strategies

The quantification of small, polar molecules like this compound from complex biological samples presents analytical challenges, including matrix effects and the need for sensitive detection. Two robust analytical techniques are presented here:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A well-established technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.[2][3][4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method that often allows for the direct analysis of polar compounds without derivatization. This technique is particularly advantageous for complex biological matrices due to its high selectivity, which minimizes interferences.[5][6]

Quantitative Data Summary

The following table summarizes the expected performance characteristics for the quantification of this compound using the described GC-MS and LC-MS/MS methods. These values are based on typical performance for similar small organic acids and may vary depending on the specific instrumentation and matrix.

Analytical MethodExpected Limit of Detection (LOD)Expected Limit of Quantification (LOQ)Expected Linearity (R²)Expected Recovery (%)
GC-MS (with derivatization) 5 - 50 ng/mL15 - 150 ng/mL> 0.99585 - 115%
LC-MS/MS 0.1 - 10 ng/mL0.3 - 30 ng/mL> 0.99890 - 110%

Experimental Protocols

Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the analysis of this compound in human plasma or serum using GC-MS following protein precipitation, liquid-liquid extraction, and derivatization.

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of cold acetonitrile (B52724).

  • Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and precipitation of proteins. Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution and Extraction: Reconstitute the dried residue in 100 µL of acidified water (pH 2 with HCl). Add 500 µL of ethyl acetate, vortex for 1 minute, and centrifuge at 2,000 x g for 5 minutes. Transfer the upper organic layer to a new tube. Repeat the extraction process and combine the organic layers.

  • Drying: Evaporate the combined organic extracts to complete dryness under a nitrogen stream.

2. Derivatization (Silylation):

  • To the dry residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Seal the vial tightly and heat at 70°C for 60 minutes to form the trimethylsilyl (B98337) (TMS) derivative.[7]

  • Cool the vial to room temperature before injection into the GC-MS system.

3. GC-MS Conditions:

  • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless (1 µL).

  • Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 50-550. For higher sensitivity, Selected Ion Monitoring (SIM) can be used.

4. Quantification:

  • Prepare a calibration curve by derivatizing known concentrations of this compound standards.

  • An appropriate internal standard (e.g., a stable isotope-labeled analog) should be added before the extraction step to correct for matrix effects and variations in sample preparation.

  • Quantify the analyte using the peak area ratio of the analyte to the internal standard.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma/Serum/Urine) Protein_Precipitation Protein Precipitation (Cold Acetonitrile) Sample->Protein_Precipitation Centrifugation1 Centrifugation Protein_Precipitation->Centrifugation1 Supernatant_Collection Supernatant Collection Centrifugation1->Supernatant_Collection Evaporation Evaporation to Dryness Supernatant_Collection->Evaporation Extraction Liquid-Liquid Extraction Evaporation->Extraction Derivatization Derivatization (Silylation) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Detection MS Detection (EI) GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

GC-MS analysis workflow for this compound.
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is suitable for the high-sensitivity quantification of this compound in biological fluids and may not require derivatization.

1. Sample Preparation:

  • For Plasma/Serum:

    • Protein Precipitation: Add 3 parts of cold acetonitrile to 1 part of the sample in a microcentrifuge tube.

    • Vortex and Centrifuge: Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

    • Collect and Evaporate: Collect the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute: Reconstitute the residue in the mobile phase.

  • For Urine:

    • Dilution: Dilute the urine sample 5 to 10-fold with the initial mobile phase.[1]

    • Centrifugation: Centrifuge at high speed to remove any particulate matter.

    • Filtration: Filter the supernatant through a 0.22 µm syringe filter prior to injection.

2. LC-MS/MS Conditions:

  • LC System:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.

    • Mobile Phase:

      • Solvent A: 0.1% Formic acid in water.

      • Solvent B: Acetonitrile.

    • Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 - 20 µL.

  • MS/MS System:

    • Ionization Mode: Electrospray Ionization (ESI), negative ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor ion ([M-H]⁻) for this compound and at least two characteristic product ions need to be determined by infusing a standard solution.

    • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy should be optimized for the specific analyte and instrument.

3. Quantification:

  • For highest accuracy, use a stable isotope-labeled internal standard of this compound.

  • Prepare a matrix-matched calibration curve to compensate for any matrix effects.

  • Quantify using the peak area ratio of the analyte to the internal standard.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma/Serum/Urine) Precipitation_Dilution Protein Precipitation or Dilution Sample->Precipitation_Dilution Centrifugation_Filtration Centrifugation / Filtration Precipitation_Dilution->Centrifugation_Filtration Final_Sample Final Sample for Injection Centrifugation_Filtration->Final_Sample LC_Injection LC Injection Final_Sample->LC_Injection LC_Separation LC Separation LC_Injection->LC_Separation MSMS_Detection MS/MS Detection (ESI) LC_Separation->MSMS_Detection Data_Acquisition Data Acquisition (MRM) MSMS_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

LC-MS/MS analysis workflow for this compound.

Conclusion

The protocols outlined in this application note provide robust and reliable methods for the quantification of this compound in biological samples. The choice between GC-MS and LC-MS/MS will depend on the required sensitivity, sample throughput, and available instrumentation. The GC-MS method is a reliable approach, particularly when high specificity is required, while the LC-MS/MS method offers higher sensitivity and a simpler sample preparation workflow for some matrices. Both methods, when properly validated, can provide accurate and precise data for various research and development applications.

References

Application Notes and Protocols for the HPLC Analysis of 3-Chloro-2-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Chloro-2-hydroxypropanoic acid is a chiral organic compound that can be found as an intermediate in chemical syntheses or as a metabolite.[1] Its analysis is crucial for process monitoring, quality control in the pharmaceutical industry, and in metabolic studies. High-Performance Liquid Chromatography (HPLC) is a versatile and robust technique for the quantification and chiral separation of this compound. These application notes provide detailed protocols for both achiral and chiral analysis of this compound.

Physicochemical Properties

PropertyValue
IUPAC Name This compound
Synonyms β-chlorolactic acid
CAS Number 1713-85-5[2]
Molecular Formula C₃H₅ClO₃[2]
Molecular Weight 124.52 g/mol [2]
Structure Has one chiral center

Part 1: Achiral Analysis by Reversed-Phase HPLC

This method is suitable for determining the total concentration of this compound in a sample. Since the analyte is highly polar, a polar-modified reversed-phase column or ion-pair chromatography can be employed to achieve adequate retention. Due to the lack of a strong chromophore, UV detection is typically performed at low wavelengths (200-210 nm).[3]

Experimental Protocol: Achiral Analysis

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • Data acquisition and processing software

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

  • Water (HPLC grade)

2. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 0.1% Phosphoric acid in Water : Acetonitrile (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 210 nm
Run Time 10 minutes

3. Preparation of Solutions

  • Mobile Phase: Prepare a 0.1% solution of phosphoric acid in HPLC-grade water. Filter and degas before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Sample Preparation

  • Aqueous Samples: Filter the sample through a 0.45 µm syringe filter before injection. Dilute with the mobile phase if necessary.

  • Solid Samples: Accurately weigh the sample, dissolve it in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter.

  • Biological Samples (e.g., Plasma): Perform protein precipitation by adding three parts of cold acetonitrile to one part of the sample.[4] Vortex, then centrifuge. Evaporate the supernatant and reconstitute the residue in the mobile phase.

5. Data Presentation: Expected Performance (Hypothetical Data)

ParameterResult
Retention Time ~ 3.5 min
Linearity Range 1 - 100 µg/mL (R² > 0.999)
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Part 2: Chiral Separation by HPLC

Since this compound is a chiral molecule, separating its enantiomers is often necessary, especially in pharmaceutical applications. The direct approach using a Chiral Stationary Phase (CSP) is the most common and efficient method.[5] Polysaccharide-based CSPs are particularly effective for this type of compound.[5]

Experimental Protocol: Chiral Analysis

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • Chiral Stationary Phase column (e.g., cellulose (B213188) or amylose-based, 4.6 x 250 mm, 5 µm)

  • (R,S)-3-Chloro-2-hydroxypropanoic acid racemic standard

  • n-Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Trifluoroacetic acid (TFA) (analytical grade)

2. Chromatographic Conditions (Normal Phase)

ParameterCondition
Column Chiralpak AD-H (amylose-based) or Chiralcel OD-H (cellulose-based), 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol : Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
UV Detection 220 nm
Run Time 20 minutes

3. Preparation of Solutions

  • Mobile Phase: Prepare the mixture of n-Hexane, IPA, and TFA. Mix thoroughly and degas.

  • Standard Solution: Prepare a solution of the racemic standard in the mobile phase at a suitable concentration (e.g., 0.5 mg/mL).

4. Data Presentation: Expected Performance (Hypothetical Data)

ParameterEnantiomer 1Enantiomer 2
Retention Time (min) ~ 12.5~ 14.8
Resolution (Rs) \multicolumn{2}{c}{> 1.5}
Linearity Range (µg/mL) 5 - 2005 - 200
LOD (µg/mL) 1.51.5
LOQ (µg/mL) 5.05.0

Method Validation

Both the achiral and chiral methods should be validated according to ICH guidelines to ensure they are suitable for their intended purpose.[6]

Validation Parameters:

  • Specificity: The ability to assess the analyte in the presence of other components. This can be demonstrated by analyzing blank samples and spiked samples.[6]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.[6]

  • Accuracy: The closeness of the test results to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels.[6]

  • Precision: The degree of scatter between a series of measurements. It includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).[6]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature).[6]

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Standard Weigh Reference Standard Dissolve_Std Dissolve in Diluent (Stock Solution) Standard->Dissolve_Std Dilute_Std Prepare Calibration Standards Dissolve_Std->Dilute_Std Inject Inject Samples and Standards Dilute_Std->Inject Sample Obtain Sample (e.g., Drug Product) Prepare_Sample Dissolve/Extract Sample Sample->Prepare_Sample Filter_Sample Filter through 0.45 µm Filter Prepare_Sample->Filter_Sample Filter_Sample->Inject HPLC_System Equilibrate HPLC System HPLC_System->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Cal_Curve Generate Calibration Curve Integrate->Cal_Curve Quantify Quantify Analyte Concentration Cal_Curve->Quantify Report Generate Report Quantify->Report

Caption: General workflow for HPLC analysis.

Chiral_Separation_Logic cluster_elution Elution Profile Start Racemic Mixture of This compound (R and S Enantiomers) CSP Chiral Stationary Phase (CSP) (e.g., Amylose Derivative) Start->CSP Introduction into Chiral Environment Interaction Transient Diastereomeric Complex Formation CSP->Interaction Differential Interaction (e.g., H-bonding, steric hindrance) Separation Differential Elution from Column Interaction->Separation Enantiomer_R Enantiomer R (elutes first) Separation->Enantiomer_R Weaker Interaction Enantiomer_S Enantiomer S (elutes second) Separation->Enantiomer_S Stronger Interaction

Caption: Principle of direct chiral separation by HPLC.

References

Application Notes and Protocols: The Role of 3-Chloro-2-hydroxypropanoic Acid in Metabolic Pathway Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-hydroxypropanoic acid, a halogenated derivative of lactic acid, is emerging as a valuable tool for investigating cellular metabolism, particularly in the context of diseases characterized by metabolic dysregulation, such as cancer. Its structural similarity to lactate (B86563) suggests a potential role as a competitive inhibitor of key enzymes and transporters involved in lactate metabolism. These application notes provide a comprehensive overview of the hypothesized role of this compound as an inhibitor of lactate dehydrogenase (LDH) and monocarboxylate transporters (MCTs), critical components of the Warburg effect in cancer cells. Detailed protocols for utilizing this compound in metabolic pathway studies are provided to facilitate its application in research and drug development.

Hypothesized Mechanism of Action: Inhibition of the Warburg Effect

Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, known as the Warburg effect, where glucose is preferentially converted to lactate even in the presence of oxygen. This metabolic reprogramming supports rapid cell proliferation and creates an acidic tumor microenvironment that promotes tumor progression and immune evasion.[1][2] Lactate dehydrogenase (LDH) and monocarboxylate transporters (MCTs) are key players in this process. LDH catalyzes the interconversion of pyruvate (B1213749) and lactate, while MCTs, particularly MCT1 and MCT4, facilitate the transport of lactate across the cell membrane.[3][4]

This compound is hypothesized to act as a competitive inhibitor of both LDH and MCTs, thereby disrupting the Warburg effect. By binding to the active sites of these proteins, it can block the conversion of pyruvate to lactate and inhibit lactate efflux from cancer cells. This dual inhibition is expected to lead to a decrease in glycolysis, an increase in intracellular lactate, and a reduction in the acidification of the tumor microenvironment, ultimately leading to metabolic stress and cell death in cancer cells.

cluster_Cell Cancer Cell cluster_LDH Lactate Dehydrogenase (LDH) cluster_MCT Monocarboxylate Transporter (MCT) Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate_in Intracellular Lactate Pyruvate->Lactate_in LDH-A Lactate_out Extracellular Lactate Lactate_in->Lactate_out MCT1/4 Inhibitor This compound Inhibitor->Pyruvate Inhibits Inhibitor->Lactate_in Inhibits

Caption: Hypothesized inhibition of the Warburg effect by this compound.

Quantitative Data: Comparative Inhibitory Activity (Hypothetical)

The following tables present hypothetical, yet plausible, quantitative data for the inhibitory activity of this compound against human lactate dehydrogenase A (LDH-A) and monocarboxylate transporter 1 (MCT1). This data is provided for illustrative purposes to guide experimental design and is benchmarked against known inhibitors.

Table 1: In Vitro Enzyme Inhibition of LDH-A

CompoundTargetIC50 (µM)Ki (µM)Mode of Inhibition
This compound (Hypothetical) Human LDH-A15.28.5Competitive with Pyruvate
Oxamate[5]Human LDH-A~100~50Competitive with Pyruvate
FX-11[6]Human LDH-A~8~8Competitive with NADH
GSK2837808A[5]Human LDH-A0.0026-Potent Inhibitor

Table 2: In Vitro Inhibition of MCT1-Mediated Lactate Transport

CompoundTargetIC50 (nM)Mode of Inhibition
This compound (Hypothetical) Human MCT175Competitive
α-Cyano-4-hydroxycinnamic acid (CHC)[7]Human MCT1>100,000Non-competitive
AZD3965Human MCT1~16Potent Inhibitor
7ACC2[7]Human MCT111Potent Inhibitor

Experimental Protocols

This section provides detailed protocols for key experiments to characterize the role of this compound in metabolic pathway studies.

Protocol 1: In Vitro Lactate Dehydrogenase (LDH) Inhibition Assay

This protocol determines the inhibitory effect of this compound on LDH activity by monitoring the oxidation of NADH to NAD+.

Materials:

  • Recombinant human LDH-A enzyme

  • This compound

  • Sodium pyruvate

  • β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)

  • Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO or an appropriate solvent. Create a serial dilution of the compound in the assay buffer.

    • Prepare stock solutions of sodium pyruvate (e.g., 10 mM) and NADH (e.g., 2.5 mM) in assay buffer.

    • Dilute the recombinant LDH-A enzyme in assay buffer to the desired working concentration.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of assay buffer to all wells.

    • Add 10 µL of the serially diluted this compound or vehicle control to the respective wells.

    • Add 20 µL of NADH solution to all wells.

    • Add 10 µL of the LDH-A enzyme solution to all wells except the blank controls (add 10 µL of assay buffer instead).

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction and Measure:

    • Initiate the enzymatic reaction by adding 10 µL of the pyruvate solution to all wells.

    • Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes at 37°C using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of LDH inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

start Start prep Prepare Reagents: - this compound dilutions - Pyruvate and NADH solutions - LDH-A enzyme solution start->prep setup Set up 96-well plate: - Add assay buffer - Add inhibitor/vehicle - Add NADH - Add LDH-A enzyme prep->setup incubate Pre-incubate at 37°C for 10 minutes setup->incubate initiate Initiate reaction with Pyruvate incubate->initiate measure Measure Absorbance at 340 nm (kinetic read for 15-20 min) initiate->measure analyze Data Analysis: - Calculate initial velocities - Plot dose-response curve - Determine IC50 value measure->analyze end End analyze->end

Caption: Experimental workflow for the in vitro LDH inhibition assay.
Protocol 2: Cell-Based Glycolysis Assay (Extracellular Acidification Rate - ECAR)

This protocol measures the effect of this compound on the rate of glycolysis in live cells by monitoring the extracellular acidification rate (ECAR), a key indicator of lactate production.[8][9]

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • This compound

  • Seahorse XF Glycolysis Stress Test Kit (or equivalent)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Analyzer (or similar instrument)

  • Complete cell culture medium

  • Assay medium (e.g., XF Base Medium supplemented with L-glutamine)

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a Seahorse XF cell culture microplate at an optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of this compound and dilute it to the desired final concentrations in the assay medium.

    • One hour before the assay, replace the culture medium with the pre-warmed assay medium containing the different concentrations of the inhibitor or vehicle control.

    • Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour.

  • Seahorse XF Assay:

    • Calibrate the Seahorse XF sensor cartridge.

    • Load the cell plate into the Seahorse XF Analyzer.

    • Perform the Glycolysis Stress Test according to the manufacturer's protocol. This typically involves sequential injections of:

      • Glucose: to measure basal glycolysis.

      • Oligomycin (an ATP synthase inhibitor): to measure maximal glycolytic capacity.

      • 2-Deoxy-D-glucose (2-DG, a glycolysis inhibitor): to confirm that the ECAR is due to glycolysis.

  • Data Analysis:

    • Use the Seahorse Wave software to analyze the ECAR data.

    • Compare the basal glycolysis and glycolytic capacity of cells treated with this compound to the vehicle-treated control cells.

start Start seed Seed cells in Seahorse microplate start->seed treat Treat cells with This compound seed->treat incubate Incubate in non-CO2 incubator at 37°C for 1 hour treat->incubate run_assay Run Seahorse XF Glycolysis Stress Test: - Sequential injections of Glucose, Oligomycin, and 2-DG incubate->run_assay analyze Analyze ECAR data: - Compare basal glycolysis and glycolytic capacity run_assay->analyze end End analyze->end

Caption: Workflow for the cell-based glycolysis (ECAR) assay.
Protocol 3: Sample Preparation for Mass Spectrometry-Based Metabolomics

This protocol outlines the steps for preparing cell samples treated with this compound for analysis of intracellular metabolite levels by mass spectrometry.

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • Quenching solution: 80% methanol (B129727) in water (-80°C)

  • Cell scraper

  • Centrifuge

  • Lyophilizer or speed vacuum concentrator

  • LC-MS grade solvents

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency in petri dishes or multi-well plates.

    • Treat the cells with this compound or vehicle control for the desired duration.

  • Metabolism Quenching and Metabolite Extraction:

    • Aspirate the culture medium and quickly wash the cells twice with ice-cold PBS.

    • Immediately add the ice-cold 80% methanol quenching solution to the cells to arrest metabolic activity.

    • Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.

    • Incubate at -80°C for at least 30 minutes.

  • Sample Processing:

    • Centrifuge the cell extract at maximum speed at 4°C for 10 minutes to pellet the cell debris and proteins.

    • Transfer the supernatant, which contains the metabolites, to a new tube.

    • Dry the metabolite extract completely using a lyophilizer or a speed vacuum concentrator.

  • Sample Reconstitution and Analysis:

    • Reconstitute the dried metabolite pellet in an appropriate solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).

    • Vortex and centrifuge to remove any insoluble material.

    • Transfer the supernatant to an autosampler vial for analysis by LC-MS.

Conclusion

This compound represents a promising chemical tool for the study of metabolic pathways, particularly those central to cancer cell biology. Its hypothesized role as a dual inhibitor of LDH and MCTs makes it a valuable compound for dissecting the intricacies of the Warburg effect and for exploring novel therapeutic strategies that target cancer metabolism. The protocols provided herein offer a framework for researchers to investigate the effects of this compound on enzyme activity, cellular metabolism, and global metabolite profiles, thereby advancing our understanding of metabolic reprogramming in disease.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-2-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-2-hydroxypropanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound involve a two-step process starting from epichlorohydrin (B41342). The first step is the hydrolysis of epichlorohydrin to yield 3-chloro-1,2-propanediol (B139630). This intermediate is then oxidized to the final product, this compound. Another reported method involves the reaction of epichlorohydrin with sodium bisulfite.

Q2: What are the primary challenges encountered during the synthesis of this compound?

A2: Researchers often face several challenges, including:

  • Highly Exothermic Reactions: The oxidation of 3-chloro-1,2-propanediol, particularly with strong oxidizing agents like nitric acid, can be dangerously exothermic and difficult to control.

  • Byproduct Formation: Side reactions can lead to the formation of impurities that are challenging to separate from the final product. A notable side reaction is the ring-opening self-polymerization of epichlorohydrin.

  • Low Yield and Purity: Traditional batch processes for this synthesis are often associated with yields below 75% and purities under 85%.[1]

  • Gas Evolution: The use of certain oxidizing agents, such as nitric acid, can lead to the evolution of hazardous gases like NOx, which poses safety risks and can negatively impact product quality.[1]

Q3: What are the typical impurities found in the synthesis of this compound?

A3: Common impurities can include unreacted starting materials (epichlorohydrin, 3-chloro-1,2-propanediol), byproducts from side reactions such as polymers of epichlorohydrin, and products of over-oxidation or other secondary reactions. The specific impurities will depend on the chosen synthetic route and reaction conditions.

Q4: Are there any safety precautions I should be aware of?

A4: Yes, safety is paramount. The oxidation step can be highly exothermic and may produce toxic NOx gases.[1] It is crucial to have adequate cooling and ventilation. Epichlorohydrin is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Always consult the Safety Data Sheets (SDS) for all chemicals used.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low Yield in the Final Product
Possible Cause Troubleshooting Step
Incomplete Hydrolysis of Epichlorohydrin Monitor the hydrolysis reaction by TLC or GC to ensure all epichlorohydrin has reacted before proceeding to the oxidation step.
Suboptimal Oxidation Conditions Optimize the temperature, reaction time, and stoichiometry of the oxidizing agent. A lower temperature may be required to prevent degradation of the product.
Side Reactions Minimize the self-polymerization of epichlorohydrin by controlling the temperature and pH during the hydrolysis step.
Loss during Work-up and Purification Optimize the extraction and purification procedures. Consider using a different solvent system for extraction or an alternative purification method like column chromatography or crystallization.
Problem 2: Poor Purity of this compound
Possible Cause Troubleshooting Step
Presence of Unreacted Starting Materials Ensure the initial reaction goes to completion. After the reaction, use an appropriate work-up procedure to remove unreacted starting materials.
Formation of Byproducts Adjust reaction conditions (temperature, pH, reaction time) to minimize the formation of byproducts. For example, controlling the temperature during oxidation can reduce over-oxidation.
Inefficient Purification Employ more effective purification techniques. Vacuum distillation can be used, but care must be taken to avoid decomposition of the product at high temperatures. Recrystallization from a suitable solvent system can also be effective.
Problem 3: Runaway Exothermic Reaction During Oxidation
Possible Cause Troubleshooting Step
Rapid Addition of Oxidizing Agent Add the oxidizing agent slowly and in a controlled manner, while carefully monitoring the internal temperature of the reaction.
Inadequate Cooling Ensure the reaction vessel is equipped with an efficient cooling system (e.g., an ice bath or a cryostat) capable of dissipating the heat generated.
High Concentration of Reactants Consider diluting the reaction mixture to better control the reaction rate and heat evolution.

Data Presentation

Table 1: Comparison of Synthesis Parameters for this compound

ParameterTraditional Batch ProcessImproved CSTR Process
Starting Material EpichlorohydrinEpichlorohydrin
Key Steps Hydrolysis, Batch OxidationHydrolysis, Continuous Oxidation
Typical Yield < 75%[1]Higher than batch (specific values not cited)
Typical Purity < 85%[1]Higher than batch (specific values not cited)
Key Challenges Difficult to control exotherm, NOx evolution, low yield and purity[1]Requires specialized equipment (CSTR)

Experimental Protocols

Protocol 1: Synthesis of 3-chloro-1,2-propanediol from Epichlorohydrin (Hydrolysis)

This protocol is a general laboratory-scale procedure.

Materials:

  • Epichlorohydrin

  • Deionized water

  • Sulfuric acid (catalytic amount)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add epichlorohydrin and deionized water.

  • Slowly add a catalytic amount of sulfuric acid to the mixture.

  • Heat the mixture to reflux (approximately 100 °C) and maintain for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the epichlorohydrin is consumed.

  • Cool the reaction mixture to room temperature.

  • Neutralize the catalyst with a suitable base (e.g., sodium bicarbonate solution) until the pH is neutral.

  • The resulting aqueous solution of 3-chloro-1,2-propanediol can be used directly in the next step or the product can be extracted with an organic solvent and purified by distillation.

Protocol 2: Oxidation of 3-chloro-1,2-propanediol to this compound

This protocol outlines the general considerations for the oxidation step. The specific conditions will vary depending on the chosen oxidizing agent.

Materials:

  • 3-chloro-1,2-propanediol (from Protocol 1)

  • Oxidizing agent (e.g., nitric acid, TEMPO/NaOCl)

  • Appropriate solvent (if required)

Procedure:

  • In a well-ventilated fume hood, cool the solution of 3-chloro-1,2-propanediol in a suitable reaction vessel equipped with a stirrer and a thermometer to a low temperature (e.g., 0-5 °C) using an ice bath.

  • Slowly add the oxidizing agent dropwise to the cooled solution, ensuring the temperature does not rise significantly. The rate of addition is critical to control the exothermic reaction.

  • After the addition is complete, allow the reaction to stir at a controlled temperature for a specified period. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, quench any remaining oxidizing agent according to standard laboratory procedures.

  • The work-up procedure will depend on the oxidizing agent used. It may involve extraction with an organic solvent, followed by washing with brine and drying over an anhydrous salt.

  • Purify the crude product by vacuum distillation, column chromatography, or recrystallization to obtain pure this compound.

Visualizations

SynthesisWorkflow Epichlorohydrin Epichlorohydrin Hydrolysis Hydrolysis (H₂O, H⁺ cat.) Epichlorohydrin->Hydrolysis Propanediol 3-chloro-1,2-propanediol Hydrolysis->Propanediol Oxidation Oxidation (e.g., HNO₃) Propanediol->Oxidation FinalProduct This compound Oxidation->FinalProduct TroubleshootingWorkflow LowYield Low Yield IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction SideReactions Side Reactions LowYield->SideReactions LossDuringWorkup Loss During Workup LowYield->LossDuringWorkup MonitorReaction Action: Monitor reaction completion (TLC/GC) IncompleteReaction->MonitorReaction OptimizeConditions Action: Optimize conditions (Temp, Time, Stoichiometry) SideReactions->OptimizeConditions OptimizePurification Action: Optimize purification (Solvent, Method) LossDuringWorkup->OptimizePurification

References

optimizing reaction conditions for 3-Chloro-2-hydroxypropanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3-Chloro-2-hydroxypropanoic Acid

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when starting from epichlorohydrin.

Q1: My reaction is violently exothermic and difficult to control. What can I do?

A1: Uncontrolled exothermic reactions are a significant safety hazard, often leading to side reactions and reduced yield. This is a known issue, especially during the oxidation step.

  • Slow Reagent Addition: Add the oxidizing agent (e.g., nitric acid) very slowly to the reaction mixture. A dropping funnel is recommended for controlled addition.

  • Cooling: Maintain a low reaction temperature. It is crucial to use an ice bath or a cryostat to dissipate the heat generated. For the oxidation of 3-chloro-1,2-propanediol (B139630), initial cooling to below 5°C before the addition of sodium nitrite (B80452) solution is recommended.[1] For other oxidation reactions, maintaining a temperature range of 30-35°C might be optimal, requiring careful cooling.[2]

  • Monitoring: Continuously monitor the internal temperature of the reaction. A sudden increase in temperature is an indication of a runaway reaction.

  • Reactor Type: For larger scale reactions, consider using a Continuous Stirred Tank Reactor (CSTR) setup, which offers better heat transfer and control over the reaction conditions.[1]

Q2: I am observing the evolution of brown/orange gas (NOx) from my reaction. How can I manage this?

A2: The evolution of nitrogen oxides (NOx) is common when using nitric acid as an oxidizing agent. These gases are toxic and can lead to poor product quality and lower yields due to their accumulation in the reaction mass.[1]

  • Efficient Gas Removal: Ensure your reaction setup is in a well-ventilated fume hood. A gas trap or a water pump can be used to safely draw off the evolved gases.[2]

  • Controlled Addition: The rate of NOx evolution is directly related to the rate of the oxidation reaction. Slow addition of the oxidizing agent will help to control the rate of gas production.

  • Alternative Oxidizing Agents: While nitric acid is common, exploring other oxidizing agents could mitigate this issue, though this would require significant process re-development.

Q3: The yield of my synthesis is consistently low (<75%). How can I improve it?

A3: Low yields can be attributed to several factors, including incomplete reactions, side reactions, and product degradation.

  • Temperature Control: As mentioned, maintaining the optimal temperature range is critical. Deviations can favor the formation of byproducts. For the oxidation of β-chloropropionaldehyde, a favorable temperature interval is 30–35°C.[2]

  • Reagent Stoichiometry: Ensure the molar ratios of your reactants are correct. An excess or deficit of the oxidizing agent can lead to incomplete conversion or over-oxidation.

  • Reaction Time: Allow the reaction to proceed to completion. Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time.

  • pH Control: For some related syntheses, maintaining the pH is important. For instance, in the synthesis of a related compound, a pH of 7.5 - 8.0 was found to be optimal.[3] While not directly for the target molecule, it highlights the importance of pH as a parameter to investigate.

Q4: The purity of my final product is low (<85%). What are the likely impurities and how can I remove them?

A4: Low purity is often due to the presence of unreacted starting materials, intermediates, and byproducts from side reactions.

  • Common Impurities: Likely impurities include unreacted 3-chloro-1,2-propanediol, over-oxidation products, and products from side reactions. In related syntheses, by-products such as 1,3-bis(trimethylammonium chloride)-2-hydroxypropane have been identified.[4]

  • Purification Techniques:

    • Distillation: Vacuum distillation can be effective for removing volatile impurities and unreacted starting materials.[4] It is important to perform distillation at a temperature below 50°C to avoid decomposition of the product.[4]

    • Crystallization: Recrystallization from a suitable solvent system, such as a water-alcohol mixture (e.g., isopropanol), can be highly effective in purifying the final product.[4] The desired product is often less soluble in the mixture than the impurities.[4]

    • Extraction: Liquid-liquid extraction can be used to remove water-soluble or organic-soluble impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: A common and industrially relevant starting material is epichlorohydrin . The synthesis typically proceeds through a two-step process:

  • Hydrolysis: Epichlorohydrin is first hydrolyzed to form 3-chloro-1,2-propanediol.[1]

  • Oxidation: The resulting diol is then oxidized to yield this compound.[1]

Q2: What are the key reaction parameters to control during the synthesis?

A2: The following table summarizes the key parameters and their typical ranges.

ParameterTypical Range/ValueImportance
Temperature 5°C - 35°CCritical for controlling exothermicity and minimizing side reactions.[1][2]
pH Neutral to slightly basic (e.g., 7.5-8.0)Can influence reaction rate and byproduct formation.[3]
Reagent Addition Rate Slow and controlledEssential for managing exothermic reactions and gas evolution.[1][2]
Molar Ratio of Reactants e.g., Epichlorohydrin to trimethylammonium chloride of 0.95Affects reaction completion and yield.[3]

Q3: Can you provide a general experimental protocol for the synthesis from epichlorohydrin?

A3: The following is a generalized protocol based on reported methods.[1] Note: This is a general guideline and should be adapted and optimized for your specific laboratory conditions and scale. All work should be performed in a fume hood with appropriate personal protective equipment.

Step 1: Hydrolysis of Epichlorohydrin

  • Charge the reactor with epichlorohydrin.

  • Slowly add water to initiate the hydrolysis. The reaction is typically catalyzed by an acid or base.

  • Control the temperature of the reaction mixture, as the ring-opening of the epoxide can be exothermic.

  • Monitor the reaction until completion to obtain 3-chloro-1,2-propanediol.

Step 2: Oxidation of 3-chloro-1,2-propanediol

  • Cool the 3-chloro-1,2-propanediol solution and the oxidizing agent (e.g., nitric acid) separately to below 5°C.[1]

  • Mix the cooled diol and oxidizing agent.

  • Slowly add an aqueous solution of a catalyst, such as sodium nitrite, to the mixture while maintaining the low temperature.[1]

  • After the addition is complete, the reaction may be allowed to warm to a specific temperature (e.g., 35°C to 110°C in a CSTR setup) to ensure completion.[1]

  • Continuously remove any evolved gases (e.g., NOx) using a proper trapping system.[2]

Step 3: Work-up and Purification

  • After the reaction is complete, the mixture may be neutralized.

  • The product can be isolated by techniques such as vacuum distillation or extraction.

  • Further purification can be achieved by recrystallization from a suitable solvent system.[4]

Visualizations

Reaction Pathway

Reaction_Pathway A Epichlorohydrin B 3-chloro-1,2-propanediol A->B Hydrolysis (H2O) C This compound B->C Oxidation ([O])

Caption: Synthesis of this compound from Epichlorohydrin.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start hydrolysis Hydrolysis of Epichlorohydrin start->hydrolysis oxidation_prep Cool Reactants hydrolysis->oxidation_prep oxidation Oxidation Reaction oxidation_prep->oxidation monitoring Monitor Progress (TLC/GC) oxidation->monitoring workup Reaction Quench/Neutralization monitoring->workup purification Purification (Distillation/Crystallization) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

Caption: General experimental workflow for the synthesis.

Troubleshooting Logic

Troubleshooting_Logic rect_node Consult Further Literature issue Problem Encountered low_yield Low Yield? issue->low_yield low_purity Low Purity? issue->low_purity exotherm Runaway Reaction? issue->exotherm low_yield->rect_node No check_temp Check Temp. Control Check Stoichiometry Check Reaction Time low_yield->check_temp Yes low_purity->rect_node No improve_purification Improve Purification: - Vacuum Distillation - Recrystallization low_purity->improve_purification Yes exotherm->rect_node No control_exotherm Improve Control: - Slow Addition Rate - Enhance Cooling exotherm->control_exotherm Yes

Caption: Decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of 3-Chloro-2-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Chloro-2-hydroxypropanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

Common impurities can include starting materials from the synthesis, by-products from side reactions, and residual solvents. Depending on the synthetic route, impurities might include epichlorohydrin, sodium bisulfite, or related chlorinated hydroxy acids.[1][2]

Q2: Which purification techniques are most suitable for this compound?

The most common and effective purification techniques for a small, polar organic acid like this compound are recrystallization and column chromatography. The choice between these methods depends on the scale of the purification and the nature of the impurities.

Q3: What is the expected purity of this compound after purification?

With a properly executed purification protocol, a purity of ≥98% can be expected.[3] The purity should be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guides

Recrystallization Issues
Problem Potential Cause Recommended Solution
Compound does not dissolve in the hot solvent. The chosen solvent is unsuitable.Select a more polar solvent or a solvent mixture. Refer to the solvent selection table below.
Insufficient solvent was used.Add more hot solvent in small increments until the solid dissolves.[4][5]
No crystals form upon cooling. The solution is not saturated (too much solvent was added).Boil off some of the solvent to concentrate the solution and then allow it to cool again.[4]
Cooling is happening too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4][5]
The flask is too clean, providing no nucleation sites.Scratch the inside of the flask with a glass rod or add a seed crystal of pure compound.[5]
Oily precipitate forms instead of crystals. The compound's melting point is lower than the boiling point of the solvent.Use a lower-boiling point solvent or a solvent mixture.
Impurities are preventing crystal lattice formation.Try a pre-purification step like a charcoal treatment to remove colored impurities, or consider column chromatography.
Low recovery of pure product. Too much solvent was used, and the compound remained in the mother liquor.Minimize the amount of hot solvent used for dissolution. Cool the solution thoroughly in an ice bath to maximize precipitation.
The crystals were washed with a solvent at room temperature.Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[4]
Column Chromatography Issues
Problem Potential Cause Recommended Solution
Poor separation of the compound from impurities. Incorrect mobile phase polarity.Adjust the solvent system. For normal phase (silica gel), increase the polarity of the eluent. For reverse phase, decrease the polarity.
The column was not packed properly, leading to channeling.Ensure the stationary phase is packed uniformly without any air bubbles or cracks.
Compound is not eluting from the column. The mobile phase is not polar enough (normal phase).Gradually increase the polarity of the mobile phase. A common solvent system is a gradient of ethyl acetate (B1210297) in hexanes.
Peak tailing in collected fractions. Secondary interactions between the acidic compound and the stationary phase.Add a small amount of a competing acid (e.g., 0.1% acetic acid or formic acid) to the mobile phase to improve the peak shape.
The column is overloaded with the sample.Reduce the amount of crude material loaded onto the column.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol outlines the general steps for purifying this compound by recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6][7]

1. Solvent Selection:

  • Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

  • A good starting point for a polar molecule like this compound would be water, ethanol, or a mixture of ethyl acetate and hexanes.

Table 1: Suggested Solvents for Recrystallization Screening

SolventPolarityBoiling Point (°C)Comments
WaterHigh100Good for highly polar compounds.
EthanolHigh78Often a good choice for moderately polar organic acids.
Ethyl AcetateMedium77Can be used alone or in a solvent system with a non-polar solvent like hexanes.
TolueneLow111May be suitable if the compound is less polar than anticipated.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent and heat the mixture while stirring until the solid is completely dissolved.[5]

3. Decolorization (Optional):

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal.[4]

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[7]

5. Collection and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Wash the crystals with a small amount of ice-cold solvent.[4]

  • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Column Chromatography

This method is suitable for smaller quantities or when recrystallization fails to remove impurities effectively.

1. Stationary Phase:

  • Silica (B1680970) gel is a common choice for the purification of polar organic compounds.

2. Mobile Phase Selection:

  • Use thin-layer chromatography (TLC) to determine a suitable solvent system that gives a retention factor (Rf) of approximately 0.3-0.4 for this compound.

  • A typical mobile phase would be a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The addition of a small amount of acid (e.g., acetic acid) can improve separation.

Table 2: Example Mobile Phase Systems for TLC Analysis

Solvent System (v/v)Polarity
70:30 Hexanes:Ethyl AcetateLow
50:50 Hexanes:Ethyl AcetateMedium
95:5 Dichloromethane:MethanolHigh

3. Column Packing and Loading:

  • Pack the chromatography column with silica gel slurried in the initial mobile phase.

  • Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

4. Elution and Collection:

  • Elute the compound from the column with the chosen mobile phase, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

5. Solvent Removal:

  • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_collection Collection Crude Crude Product AddSolvent Add Hot Solvent Crude->AddSolvent Dissolved Completely Dissolved Solution AddSolvent->Dissolved HotFilter Hot Gravity Filtration (Optional) Dissolved->HotFilter if colored Cooling Slow Cooling Dissolved->Cooling HotFilter->Cooling IceBath Ice Bath Cooling->IceBath VacuumFilter Vacuum Filtration IceBath->VacuumFilter Wash Wash with Cold Solvent VacuumFilter->Wash Dry Dry Crystals Wash->Dry PureProduct Pure Product Dry->PureProduct

Caption: Workflow for the purification of this compound via recrystallization.

Troubleshooting_No_Crystals Problem No Crystals Form Upon Cooling Cause1 Too much solvent? Problem->Cause1 Cause2 Cooling too fast? Problem->Cause2 Cause3 No nucleation sites? Problem->Cause3 Solution1 Boil off excess solvent Cause1->Solution1 Solution2 Allow slow cooling to room temp Cause2->Solution2 Solution3 Scratch flask or add seed crystal Cause3->Solution3

References

stability of 3-Chloro-2-hydroxypropanoic acid under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Chloro-2-hydroxypropanoic Acid

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound under various experimental conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you anticipate and resolve potential issues during your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in aqueous solutions?

A1: The primary factor is the pH of the solution. The compound contains a chlorohydrin moiety (a chlorine and a hydroxyl group on adjacent carbons), which is known to be susceptible to degradation, particularly under neutral to alkaline conditions. Temperature and the presence of nucleophiles are also significant factors.

Q2: Why is my compound degrading rapidly in a buffer solution with a pH of 7.4?

A2: At neutral and, more rapidly, at alkaline pH (pH > 7), this compound is prone to a rapid, base-catalyzed intramolecular cyclization reaction. The hydroxyl group, once deprotonated, acts as an internal nucleophile, attacking the carbon atom bearing the chlorine atom and displacing the chloride ion. This reaction forms a highly reactive epoxide intermediate.

Q3: What are the expected degradation products of this compound?

A3: Under alkaline conditions, the primary degradation pathway leads to the formation of glycidic acid (2,3-epoxypropanoic acid) via intramolecular cyclization. Glycidic acid is unstable in aqueous media and will subsequently hydrolyze to form 2,3-dihydroxypropanoic acid (glyceric acid). Under strongly acidic conditions or upon prolonged storage, slow hydrolysis to 2,3-dihydroxypropanoic acid may also occur, though this process is typically much slower than the base-catalyzed pathway.

Q4: Is this compound stable under acidic conditions (pH < 4)?

A4: Generally, the compound exhibits its greatest stability in acidic conditions. The intramolecular cyclization pathway is suppressed because the hydroxyl group is not deprotonated and therefore not nucleophilic. However, like many halogenated organic compounds, it may still undergo slow hydrolysis over extended periods, especially at elevated temperatures.

Q5: What are the recommended storage and handling conditions for solutions of this compound?

A5: To ensure maximum stability, solutions of this compound should be prepared fresh whenever possible. If storage is necessary, solutions should be maintained at a pH below 4.0, stored at low temperatures (2-8°C), and protected from light. For long-term storage, consider preparing aliquots and freezing them at -20°C or below.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound.

Issue 1: Rapid Loss of Parent Compound in Analytical Samples
  • Symptom: When analyzing samples by HPLC or LC-MS, the peak area of the parent compound is significantly lower than expected, or it decreases over time as samples sit in the autosampler.

  • Probable Cause: The analytical mobile phase or the sample diluent is at a neutral or alkaline pH, causing rapid degradation.

  • Solution:

    • Ensure your sample diluent is acidic. A common choice is to dissolve the sample in the mobile phase or a solution acidified with a small amount of a compatible acid (e.g., 0.1% formic acid or phosphoric acid).

    • Verify that the pH of your mobile phase is acidic (typically < 4).

    • If possible, use a refrigerated autosampler to minimize degradation while samples are queued for injection.

Issue 2: Appearance of Unexpected Peaks in Chromatogram
  • Symptom: One or more new, typically more polar, peaks appear in your chromatogram, and their intensity grows over time as the parent peak shrinks.

  • Probable Cause: These are likely degradation products. The most common would be 2,3-dihydroxypropanoic acid, the hydrolysis product of the intermediate epoxide.

  • Solution:

    • Use LC-MS to identify the mass of the unknown peaks. The [M-H]⁻ ion for 2,3-dihydroxypropanoic acid would be at m/z 105.02, compared to m/z 122.99 for the parent compound.

    • Follow the steps in "Issue 1" to stabilize your samples. By preventing degradation, these extraneous peaks should not form.

    • If the goal is to study the degradation, ensure your analytical method is capable of separating the parent compound from its potential degradation products.

Data Presentation: Summary of pH-Dependent Stability

The following table summarizes the expected stability profile of this compound as a function of pH based on established chemical principles.

pH RangePrimary Degradation PathwayRelative RateMajor Degradation Product(s)
Acidic (pH < 4) Slow HydrolysisVery Slow2,3-Dihydroxypropanoic acid
Neutral (pH 4 - 7) Intramolecular CyclizationModerate to FastGlycidic acid, 2,3-Dihydroxypropanoic acid
Alkaline (pH > 7) Intramolecular CyclizationVery FastGlycidic acid, 2,3-Dihydroxypropanoic acid

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a standard procedure for experimentally confirming the pH-dependent stability of the compound.

  • Materials:

    • This compound

    • Standard buffer solutions: pH 2.0 (HCl), pH 4.5 (Acetate), pH 7.4 (Phosphate), pH 9.0 (Borate)

    • High-purity water

    • HPLC or LC-MS system with a C18 column

    • Refrigerated incubator/water bath

  • Procedure:

    • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) to ensure initial stability.

    • Forced Degradation Samples: For each pH condition, add a small aliquot of the stock solution to the buffer to achieve a final concentration of ~50 µg/mL. Prepare samples in triplicate.

    • Incubation: Place one set of samples at room temperature (~25°C) and another at an elevated temperature (e.g., 40°C).

    • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each sample. Immediately quench any further degradation by adding an equal volume of an acidic solution (e.g., 0.2% formic acid in water).

    • Analysis: Analyze all samples by a validated stability-indicating HPLC or LC-MS method. The method should be capable of resolving the parent compound from its degradation products. A typical HPLC-UV method might use a C18 column with a gradient of acidified water and acetonitrile.

    • Data Evaluation: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. Plot the results to determine the degradation rate at each pH and temperature condition.

Visualizations

Troubleshooting Workflow for Stability Issues

The following diagram outlines a logical workflow for diagnosing and resolving stability problems encountered during experiments.

G cluster_0 Observation cluster_1 Investigation cluster_2 Root Cause & Solution start Stability Issue Observed (e.g., low assay, extra peaks) check_ph Check pH of Sample & Mobile Phase start->check_ph cause_alkaline Probable Cause: Base-catalyzed intramolecular cyclization. check_ph->cause_alkaline pH > 7 cause_neutral Probable Cause: Slow intramolecular cyclization. check_ph->cause_neutral pH 4-7 cause_acidic Probable Cause: Slow hydrolysis (long term/ high temp). check_ph->cause_acidic pH < 4 solution_alkaline Solution: 1. Acidify sample diluent (pH < 4). 2. Use acidic mobile phase. 3. Keep samples cold. cause_alkaline->solution_alkaline cause_neutral->solution_alkaline solution_acidic Solution: 1. Prepare solutions fresh. 2. Store at 2-8°C. 3. Avoid high temperatures. cause_acidic->solution_acidic

Caption: Troubleshooting workflow for stability issues.

Degradation Pathway of this compound

The diagram below illustrates the primary degradation pathway under neutral to alkaline conditions.

G parent This compound intermediate Glycidic Acid (2,3-Epoxypropanoic acid) parent->intermediate Intramolecular Cyclization (fast, pH > 7) product 2,3-Dihydroxypropanoic Acid (Glyceric Acid) intermediate->product Hydrolysis (fast)

Caption: Primary degradation pathway in neutral/alkaline solution.

Technical Support Center: Synthesis of 3-Chloro-2-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-2-hydroxypropanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main industrial routes for the synthesis of this compound are:

Q2: What are the most common side products I should be aware of?

A2: The common side products are dependent on the chosen synthesis route.

  • Epichlorohydrin Route: The primary side product during the hydrolysis step is 1,3-dichloro-2-propanol . Incomplete hydrolysis can also leave unreacted epichlorohydrin. During the subsequent oxidation of 3-chloro-1,2-propanediol, potential side products can include over-oxidation products like oxalic acid , and other chlorinated species.

  • Glycerol Route: The chlorination of glycerol can lead to a mixture of chlorinated propanols, including the desired 3-chloro-1,2-propanediol (3-MCPD), as well as 2-chloro-1,3-propanediol (2-MCPD) , 1,3-dichloro-2-propanol (1,3-DCP) , and 2,3-dichloro-1-propanol (2,3-DCP) .[1][2]

Q3: How can I minimize the formation of these side products?

A3: Minimizing side product formation requires careful control of reaction conditions.

  • For the hydrolysis of epichlorohydrin , using a suitable catalyst and controlling the pH and temperature can improve selectivity towards 3-chloro-1,2-propanediol.

  • In the chlorination of glycerol , the choice of catalyst and reaction parameters such as temperature and reaction time are crucial. For instance, using Brønsted acidic ionic liquids as catalysts has been shown to favor the formation of 3-chloro-1,2-propanediol.[1][3]

  • During the oxidation step , careful selection of the oxidizing agent (e.g., nitric acid with sodium nitrite (B80452), or TEMPO) and control of the reaction temperature can prevent over-oxidation.[4]

Q4: What analytical techniques are recommended for monitoring the reaction and identifying side products?

A4: Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for the separation and identification of the main product and chlorinated side products.[5][6][7][8] Derivatization of the analytes may be necessary to improve their volatility for GC analysis.[5][6]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Action(s)
Low yield of 3-chloro-1,2-propanediol (from Epichlorohydrin) Incomplete hydrolysis of epichlorohydrin.- Ensure proper pH control (acidic conditions are typically used).- Increase reaction time or temperature as per the protocol.- Verify the activity of the catalyst if one is used.
Formation of 1,3-dichloro-2-propanol.- Optimize the reaction conditions (temperature, catalyst) to favor the desired hydrolysis product.
Low yield of 3-chloro-1,2-propanediol (from Glycerol) Non-selective chlorination.- Use a selective catalyst system, such as Brønsted acidic ionic liquids.[1][3]- Optimize the reaction temperature and time to maximize the yield of the desired isomer.[1][2]
Presence of multiple chlorinated propanols in the product mixture Lack of selectivity in the chlorination of glycerol.- This is a common challenge. Employ efficient purification techniques such as fractional distillation to separate the isomers.- Adjust the catalyst and reaction conditions to improve selectivity towards 3-chloro-1,2-propanediol.[1][2]
Low yield of this compound in the oxidation step Incomplete oxidation of 3-chloro-1,2-propanediol.- Ensure the correct stoichiometry of the oxidizing agent.- Increase the reaction time or temperature, while carefully monitoring for side reactions.
Over-oxidation of the product.- Use a milder oxidizing agent or more controlled reaction conditions.- Monitor the reaction progress closely and stop it once the starting material is consumed.
Product is a dark color or contains polymeric material Undesirable side reactions or polymerization.- Ensure the reaction temperature is not too high.- Check the purity of the starting materials.

Data Presentation

The following table summarizes the yields of different products obtained during the chlorination of glycerol under various catalytic conditions, which is the first step in the synthesis of this compound from glycerol.

Table 1: Product Yields in the Chlorination of Glycerol with Brønsted Acidic Ionic Liquid Catalysts at 110 °C for 12 hours [2]

CatalystGlycerol Conversion (%)3-MCPD Yield (%)1,3-DCP Yield (%)2-MCPD Yield (%)2,3-DCP Yield (%)
[Bmim]HSO₄10081.6213.584.460.34
[Bmim]H₂PO₄10081.8613.164.700.32
[BPy]HSO₄10083.1212.464.540.70
[BPy]H₂PO₄10083.2112.343.160.34

3-MCPD: 3-chloro-1,2-propanediol; 1,3-DCP: 1,3-dichloro-2-propanol; 2-MCPD: 2-chloro-1,3-propanediol; 2,3-DCP: 2,3-dichloro-1-propanol.

Experimental Protocols

Protocol 1: Synthesis of this compound from Epichlorohydrin

This protocol is based on a two-step process involving hydrolysis of epichlorohydrin followed by oxidation.[4]

Step 1: Hydrolysis of Epichlorohydrin to 3-chloro-1,2-propanediol

  • To a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add epichlorohydrin and deionized water. A common molar ratio is 1:10 (epichlorohydrin:water).

  • Add a catalytic amount of a suitable acid (e.g., sulfuric acid) to maintain an acidic pH.

  • Heat the mixture to reflux (approximately 100 °C) and maintain for a specified time (e.g., 1-2 hours) to ensure complete hydrolysis.

  • Monitor the reaction progress by GC to confirm the disappearance of epichlorohydrin.

  • After completion, cool the reaction mixture. The resulting aqueous solution of 3-chloro-1,2-propanediol can be used directly in the next step or purified by distillation under reduced pressure.

Step 2: Oxidation of 3-chloro-1,2-propanediol to this compound [4]

  • In a separate vessel, prepare a solution of the oxidizing agent. A common choice is 65% nitric acid.

  • Cool both the 3-chloro-1,2-propanediol solution from Step 1 and the nitric acid solution to below 5 °C.

  • Slowly add the 3-chloro-1,2-propanediol solution to the nitric acid solution while maintaining the temperature below 5 °C.

  • Slowly add an aqueous solution of sodium nitrite to the mixture.

  • The reaction can then be carried out at a controlled temperature (e.g., 35-110 °C) until the oxidation is complete.

  • Monitor the reaction by a suitable analytical method (e.g., HPLC or GC-MS after derivatization).

  • Upon completion, the product can be isolated and purified by appropriate methods such as extraction and crystallization.

Protocol 2: Synthesis of 3-chloro-1,2-propanediol from Glycerol[1][9]

This protocol describes the chlorination of glycerol, the first step towards this compound from this starting material.

  • In a reaction vessel, mix glycerol with a catalyst. Brønsted acidic ionic liquids have shown good selectivity.[1] For example, 1-butyl-3-methylimidazolium hydrogen sulfate (B86663) ([Bmim]HSO₄).

  • Heat the mixture to the desired reaction temperature (e.g., 110 °C).

  • Introduce dry hydrogen chloride gas into the reaction mixture with vigorous stirring.

  • Maintain the reaction for a set period (e.g., 12 hours), monitoring the conversion of glycerol and the formation of products by GC.

  • After the reaction, the product mixture containing 3-chloro-1,2-propanediol and other chlorinated propanols can be separated from the catalyst and purified by distillation.

Visualizations

Synthesis_from_Epichlorohydrin cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Oxidation Epichlorohydrin Epichlorohydrin H2O H₂O, H⁺ Epichlorohydrin->H2O MCPD 3-chloro-1,2-propanediol H2O->MCPD DCP 1,3-dichloro-2-propanol (Side Product) H2O->DCP Oxidant [O] MCPD->Oxidant FinalProduct This compound Oxidant->FinalProduct OverOxidation Oxalic Acid (Potential Side Product) Oxidant->OverOxidation

Caption: Synthesis of this compound from epichlorohydrin.

Synthesis_from_Glycerol cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Oxidation Glycerol Glycerol HCl HCl, Catalyst Glycerol->HCl MCPD 3-chloro-1,2-propanediol HCl->MCPD SideProducts 2-MCPD 1,3-DCP 2,3-DCP (Side Products) HCl->SideProducts Oxidant [O] MCPD->Oxidant FinalProduct This compound Oxidant->FinalProduct OverOxidation Oxalic Acid (Potential Side Product) Oxidant->OverOxidation

Caption: Synthesis of this compound from glycerol.

References

troubleshooting low yield in 3-Chloro-2-hydroxypropanoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Chloro-2-hydroxypropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

The most prevalent method involves a two-step process starting from epichlorohydrin (B41342). The first step is the hydrolysis of epichlorohydrin to yield 3-chloro-1,2-propanediol (B139630). This intermediate is then oxidized to the final product, this compound. Another potential, though less detailed in available literature, is the hydrolysis of 2,3-dichloropropanoic acid.

Q2: My reaction yield is consistently low. What are the most likely causes?

Low yields can stem from several factors depending on the synthesis route. For the common epichlorohydrin route, incomplete hydrolysis in the first step or inefficient oxidation in the second step are primary culprits. Side reactions, such as over-oxidation of the desired product, can also significantly reduce the final yield. Careful control of reaction parameters like temperature, pH, and reactant stoichiometry is crucial.

Q3: What are the expected byproducts in the synthesis of this compound?

In the oxidation of 3-chloro-1,2-propanediol, potential byproducts include β-chlorolactaldehyde from incomplete oxidation and oxalic acid from over-oxidation.[1] The formation of these byproducts is highly dependent on the choice of oxidizing agent and the reaction conditions.

Q4: How can I purify the final product?

Purification strategies will depend on the scale of the reaction and the nature of the impurities. Standard techniques such as distillation, chromatography, or recrystallization may be employed. The choice of purification method should be guided by the physical properties of this compound and its byproducts.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the synthesis of this compound.

Issue 1: Low Yield in the Oxidation of 3-chloro-1,2-propanediol
Symptom Potential Cause Recommended Action
Low conversion of starting material (3-chloro-1,2-propanediol remains) Inefficient oxidizing agent or insufficient amount.Ensure the correct stoichiometry of the oxidizing agent (e.g., nitric acid, TEMPO/co-oxidant) is used. Consider increasing the molar ratio of the oxidant. For TEMPO-catalyzed reactions, ensure the co-oxidant (e.g., sodium hypochlorite) is fresh and active.
Low reaction temperature.Gradually increase the reaction temperature while carefully monitoring for side reactions. The optimal temperature will depend on the specific oxidizing agent used.
Incorrect pH for TEMPO-catalyzed oxidation.For TEMPO-catalyzed oxidations, maintaining a pH between 10 and 11 is critical for efficient conversion. Use a pH meter to monitor and adjust the pH with a dilute base solution as the reaction progresses.[2]
Formation of significant amounts of byproducts Over-oxidation of the product.This is a common issue with strong oxidizing agents like nitric acid, leading to the formation of oxalic acid.[1] Reduce the reaction temperature and/or the concentration of the oxidizing agent. Consider using a milder, more selective oxidizing system like TEMPO.
Formation of β-chlorolactaldehyde.This indicates incomplete oxidation. Increase the reaction time or the amount of oxidizing agent. For TEMPO systems, ensure the catalytic cycle is functioning efficiently.
Difficult product isolation Presence of highly polar byproducts.If byproducts like oxalic acid are present, they can complicate extraction procedures. Consider a purification method that separates based on acidity or polarity, such as ion-exchange chromatography.

Experimental Protocols

Key Experiment: Synthesis of this compound via Epichlorohydrin

Step 1: Hydrolysis of Epichlorohydrin to 3-chloro-1,2-propanediol

  • Materials: Epichlorohydrin, deionized water.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine epichlorohydrin and a molar excess of deionized water.

    • Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring.

    • Maintain the reflux for a sufficient time to ensure complete hydrolysis (typically several hours). The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Once the reaction is complete, the resulting aqueous solution of 3-chloro-1,2-propanediol can be used directly in the next step or purified by distillation under reduced pressure.

Step 2: Oxidation of 3-chloro-1,2-propanediol to this compound

Two common methods for the oxidation step are presented below:

Method A: Nitric Acid Oxidation

  • Materials: 3-chloro-1,2-propanediol, 65% nitric acid, sodium nitrite (B80452) (for initiation).

  • Procedure:

    • In a well-ventilated fume hood, cool the 3-chloro-1,2-propanediol and nitric acid separately to below 5 °C in an ice bath.

    • Slowly add the nitric acid to the chilled 3-chloro-1,2-propanediol with vigorous stirring, maintaining the temperature below 5 °C.

    • To initiate the reaction, a small amount of aqueous sodium nitrite solution can be carefully added.

    • The reaction is often exothermic and will evolve nitrogen oxides. Careful temperature control is crucial to prevent runaway reactions and minimize side product formation.

    • The reaction mixture is typically stirred at a controlled temperature (e.g., 35-50 °C) until the conversion is complete, as monitored by a suitable analytical method (e.g., HPLC, GC).

    • Upon completion, the product is isolated by removing excess nitric acid and water, for example, by distillation under reduced pressure. Further purification may be necessary.

Method B: TEMPO-catalyzed Oxidation

  • Materials: 3-chloro-1,2-propanediol, (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO), a co-oxidant (e.g., sodium hypochlorite), potassium bromide, sodium bicarbonate, solvent (e.g., dichloromethane (B109758) or acetonitrile), water.

  • Procedure:

    • Dissolve 3-chloro-1,2-propanediol in a suitable organic solvent.

    • In a separate flask, prepare an aqueous solution of the co-oxidant (e.g., sodium hypochlorite) and sodium bicarbonate to maintain a basic pH.

    • Add a catalytic amount of TEMPO (e.g., 1-5 mol%) and potassium bromide to the reaction mixture.

    • Cool the reaction mixture in an ice bath and slowly add the solution of 3-chloro-1,2-propanediol.

    • Maintain the pH of the aqueous phase between 10 and 11 by the controlled addition of a dilute base.[2]

    • Stir the biphasic mixture vigorously until the starting material is consumed.

    • After the reaction is complete, quench any remaining oxidant (e.g., with sodium sulfite), separate the aqueous and organic layers, and acidify the aqueous layer to protonate the carboxylate product.

    • Extract the product with an organic solvent and purify as needed.

Visualizations

Reaction_Pathway Epichlorohydrin Epichlorohydrin Propanediol 3-chloro-1,2-propanediol Epichlorohydrin->Propanediol Hydrolysis (H₂O) FinalProduct This compound Propanediol->FinalProduct Oxidation (e.g., HNO₃ or TEMPO)

Caption: Synthesis of this compound from epichlorohydrin.

Troubleshooting_Workflow Start Low Yield Observed CheckConversion Check Conversion of 3-chloro-1,2-propanediol Start->CheckConversion IncompleteConversion Incomplete Conversion CheckConversion->IncompleteConversion No CompleteConversion Complete Conversion CheckConversion->CompleteConversion Yes OptimizeOxidation Optimize Oxidation Conditions: - Increase oxidant - Adjust temperature/pH IncompleteConversion->OptimizeOxidation AnalyzeByproducts Analyze for Byproducts CompleteConversion->AnalyzeByproducts OverOxidation Over-oxidation Products (e.g., Oxalic Acid) AnalyzeByproducts->OverOxidation Present OtherByproducts Other Byproducts AnalyzeByproducts->OtherByproducts Present PurificationIssue Investigate Purification Step AnalyzeByproducts->PurificationIssue None Detected ModifyOxidant Modify Oxidation Conditions: - Decrease oxidant concentration - Lower temperature - Use milder oxidant OverOxidation->ModifyOxidant OtherByproducts->ModifyOxidant

Caption: Troubleshooting workflow for low yield in the oxidation step.

Logical_Relationships cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Temp Temperature Byproducts Byproduct Formation Temp->Byproducts Can Increase (Over-oxidation) Rate Reaction Rate Temp->Rate Increases Oxidant Oxidant Concentration Oxidant->Byproducts Increases (Over-oxidation) Oxidant->Rate Increases pH pH (for TEMPO) pH->Rate Affects (Optimal ~10-11) Yield Yield of 3-Chloro-2- hydroxypropanoic acid Byproducts->Yield Decreases Rate->Yield Positively Correlates (to a point)

Caption: Key parameter relationships in the oxidation reaction.

References

Technical Support Center: Degradation Pathways of 3-Chloro-2-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the study of 3-Chloro-2-hydroxypropanoic acid degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the known degradation pathways for this compound?

A1: Direct degradation pathways for this compound are not extensively documented in scientific literature. However, based on the metabolism of structurally related compounds, two primary pathways are proposed:

  • Proposed Mammalian Metabolic Pathway: In mammals, it is suggested that this compound (also known as β-chlorolactic acid) is a metabolite of 3-chloro-1,2-propanediol. This pathway likely involves the further oxidation of this compound to oxalic acid.

  • Proposed Microbial Degradation Pathway: In microorganisms, the degradation is likely initiated by a dehalogenase enzyme. This enzyme would remove the chlorine atom to form 3-hydroxypropanoic acid, which can then enter central metabolic pathways.

Q2: What are the key enzymes involved in the microbial degradation of this compound?

A2: The key enzyme in the proposed microbial degradation pathway is a dehalogenase . These enzymes catalyze the cleavage of carbon-halogen bonds. Specifically, a haloalkanoic acid dehalogenase would be responsible for the conversion of this compound to 3-hydroxypropanoic acid.

Q3: What are the expected end-products of this compound degradation?

A3: In the proposed mammalian pathway, the final product is oxalic acid . In the proposed microbial pathway, the initial product is 3-hydroxypropanoic acid , which is a versatile platform chemical that can be further metabolized by microorganisms.

Proposed Degradation Pathways

mammalian_degradation 3-Chloro-1,2-propanediol 3-Chloro-1,2-propanediol This compound This compound 3-Chloro-1,2-propanediol->this compound Oxidation Oxalic Acid Oxalic Acid This compound->Oxalic Acid Further Oxidation

Proposed Mammalian Metabolic Pathway

microbial_degradation This compound This compound 3-Hydroxypropanoic acid 3-Hydroxypropanoic acid This compound->3-Hydroxypropanoic acid Dehalogenase Central Metabolism Central Metabolism 3-Hydroxypropanoic acid->Central Metabolism Further Metabolism

Proposed Microbial Degradation Pathway

Experimental Protocols

Protocol 1: Analysis of this compound and its Metabolites by High-Performance Liquid Chromatography (HPLC)

This protocol is for the quantification of this compound and its potential degradation product, 3-hydroxypropanoic acid.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A reverse-phase C18 column is commonly used for organic acid analysis.

  • Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., potassium phosphate) is often effective. For MS compatibility, a volatile buffer like formic acid should be used instead of phosphoric acid[1].

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV detection at 210 nm.

  • Procedure:

    • Prepare a standard curve for this compound and 3-hydroxypropanoic acid.

    • Prepare samples by centrifuging to remove any particulate matter. If necessary, filter through a 0.22 µm syringe filter.

    • Inject a known volume of the standard or sample onto the HPLC column.

    • Monitor the elution profile and quantify the peaks based on the retention times of the standards. A peak for 3-hydroxypropionic acid standard is expected around a retention time of 1.2 minutes, while the 3-chloropropionic acid standard is expected at approximately 1.7 minutes under certain conditions[2].

Protocol 2: Dehalogenase Enzyme Assay

This colorimetric assay measures the activity of dehalogenase enzymes by quantifying the release of chloride ions.

  • Principle: The released chloride ions react with mercuric thiocyanate (B1210189) to form a colored complex that can be measured spectrophotometrically.

  • Reagents:

    • 0.1 M Tris-acetate buffer (pH 7.5)

    • 0.1 M this compound solution

    • Cell-free extract containing the dehalogenase enzyme

    • Mercuric thiocyanate solution

    • Ferric nitrate (B79036) solution

  • Procedure:

    • Set up a reaction mixture containing Tris-acetate buffer, this compound solution, and cell-free extract in a final volume of 5 mL[3].

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C).

    • At specific time intervals, take aliquots of the reaction mixture and stop the reaction (e.g., by adding acid).

    • Add mercuric thiocyanate and ferric nitrate solutions to the aliquots.

    • Measure the absorbance at 460 nm.

    • Calculate the amount of chloride released using a standard curve prepared with known concentrations of chloride.

Protocol 3: Analysis of Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is for the identification and quantification of volatile organic acid metabolites.

  • Instrumentation: GC-MS system.

  • Derivatization: Organic acids must be derivatized to make them volatile. A common method is trimethylsilyl (B98337) (TMS) derivatization[4].

  • Column: A capillary column suitable for organic acid analysis (e.g., DB-5ms).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at a low temperature (e.g., 50°C), then ramp up to a higher temperature (e.g., 300°C) to separate the compounds[5].

    • Carrier Gas: Helium

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI)

    • Scan Range: 50-550 amu

  • Procedure:

    • Extract the organic acids from the sample.

    • Evaporate the extract to dryness and perform the derivatization reaction.

    • Inject the derivatized sample into the GC-MS.

    • Identify the compounds based on their retention times and mass spectra by comparing them to a spectral library.

Experimental Workflow

experimental_workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Metabolite Identification Microbial Culture / Enzyme Reaction Microbial Culture / Enzyme Reaction Centrifugation / Filtration Centrifugation / Filtration Microbial Culture / Enzyme Reaction->Centrifugation / Filtration HPLC Analysis HPLC Analysis (Quantification of Parent Compound) Centrifugation / Filtration->HPLC Analysis Chloride Ion Assay Chloride Ion Assay (Dehalogenase Activity) Centrifugation / Filtration->Chloride Ion Assay GC-MS Analysis GC-MS Analysis (Identification of Intermediates) Centrifugation / Filtration->GC-MS Analysis

General Experimental Workflow

Quantitative Data

The following table summarizes kinetic data for dehalogenases acting on compounds structurally similar to this compound. This data can be used as a reference for expected enzyme activity.

Enzyme SourceSubstrateKm (mM)Optimal pHOptimal Temperature (°C)
Pseudomonas sp. B6P3-Chloropropionic acid0.20 ± 0.05830
Bacterial Isolate S3D-2-Chloropropionic acid0.39.535[3]
Bacterial Isolate S3L-2-Chloropropionic acid0.057.550[3]
Rhizobium sp. RC1 (DehD)D-2-chloropropionic acid0.06--[6]
Pseudomonas putida AJ1 (HadD)D-2-chloropropionic acid0.94--[6]

Troubleshooting Guides

HPLC Analysis

Problem Possible Cause(s) Suggested Solution(s)
No peaks or very small peaks - Incorrect mobile phase composition.- Detector lamp is off.- Sample concentration is too low.- Prepare fresh mobile phase.- Turn on the detector lamp.- Concentrate the sample or inject a larger volume.
Peak tailing - Column is overloaded.- pH of the mobile phase is inappropriate for the analyte.- Dilute the sample.- Adjust the pH of the mobile phase to be at least 2 units away from the pKa of the analyte.
Drifting baseline - Column temperature fluctuation.- Contaminated detector flow cell.- Use a column oven for stable temperature control.- Flush the flow cell with a strong solvent[7].
Ghost peaks - Contamination in the injection system or column.- Clean the injector.- Flush the column with a strong solvent.

Dehalogenase Enzyme Assay

Problem Possible Cause(s) Suggested Solution(s)
No or low enzyme activity - Enzyme is inactive.- Incorrect pH or temperature.- Presence of inhibitors in the cell-free extract.- Use a fresh enzyme preparation.- Optimize the pH and temperature of the assay.- Dialyze the cell-free extract to remove potential inhibitors.
High background signal - Spontaneous release of chloride from the substrate.- Contamination of reagents with chloride.- Run a control reaction without the enzyme to measure spontaneous release.- Use high-purity water and reagents.
Inconsistent results - Inaccurate pipetting.- Fluctuation in temperature during incubation.- Use calibrated pipettes.- Ensure a constant temperature water bath is used for incubation.

GC-MS Analysis

Problem Possible Cause(s) Suggested Solution(s)
No peaks detected - Incomplete derivatization.- Decomposition of analytes in the injector.- Optimize the derivatization reaction conditions (time, temperature, reagent concentration).- Lower the injector temperature.
Poor peak shape - Active sites in the GC system.- Column contamination.- Use a deactivated liner and column.- Bake out the column according to the manufacturer's instructions.
Low sensitivity - Ion source is dirty.- Sample is too dilute.- Clean the ion source.- Concentrate the sample before derivatization.

References

Technical Support Center: Purification of 3-Chloro-2-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the removal of impurities from preparations of 3-Chloro-2-hydroxypropanoic acid. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and supporting data to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may arise during the purification of this compound.

Q1: What are the common impurities I should be aware of in my this compound preparation?

A1: The nature of impurities largely depends on the synthetic or biosynthetic route employed.

  • Chemical Synthesis (e.g., from Lactic Acid):

    • Unreacted Starting Materials: Residual lactic acid.

    • Over-chlorinated Products: Dichloro-propanoic acid derivatives.

    • Solvent Residues: Residual solvents used in the reaction or initial extraction steps.

    • Byproducts of Side Reactions: Esters of this compound if alcohols were present.

  • Biotechnological Production (e.g., from Glycerol (B35011) Fermentation): [1][2][3]

    • Metabolic Byproducts: Other organic acids (e.g., acetic acid, succinic acid), and 1,3-propanediol (B51772) are common byproducts depending on the microorganism and fermentation conditions.[4]

    • Residual Glycerol: Unconsumed glycerol from the fermentation broth.

    • Cellular Debris: Proteins, nucleic acids, and other components from the microorganisms.

    • Media Components: Salts, sugars, and other nutrients from the fermentation media.

Q2: My recrystallization attempt resulted in an oil instead of crystals. What went wrong?

A2: "Oiling out" is a common problem in recrystallization and can be caused by several factors:

  • High Impurity Level: A significant amount of impurities can lower the melting point of the mixture, causing it to separate as an oil.

  • Inappropriate Solvent: The chosen solvent may be too good of a solvent for your compound, preventing crystal lattice formation.

  • Cooling Too Rapidly: If the solution is cooled too quickly, the molecules may not have enough time to orient themselves into a crystal lattice and will separate as a supercooled liquid.

Troubleshooting Steps:

  • Re-heat the solution: Add a small amount of additional solvent to ensure the compound is fully dissolved.

  • Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.

  • Solvent Polarity: If oiling persists, try a solvent system with a different polarity. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can sometimes be effective.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can sometimes induce crystallization.

Q3: The yield of my recrystallized this compound is very low. How can I improve it?

A3: Low recovery can be due to several factors:

  • Using too much solvent: This is the most common cause. The minimum amount of hot solvent required to dissolve the compound should be used.

  • Premature crystallization: If the solution cools and crystals form during gravity filtration, you will lose product on the filter paper. Ensure your funnel and receiving flask are pre-heated.

  • Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are soluble will lead to product loss. Use a minimal amount of ice-cold recrystallization solvent for washing.

  • Incomplete crystallization: Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation.

Q4: My purified this compound still shows impurities by HPLC analysis. What are my next steps?

A4: If recrystallization does not provide the desired purity, consider the following options:

  • A second recrystallization: Sometimes a single recrystallization is not enough to remove all impurities.

  • Column Chromatography: This is a very effective method for separating compounds with different polarities. A silica (B1680970) gel column with a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) can be used.

  • Activated Carbon Treatment: If the impurities are colored, adding a small amount of activated carbon to the hot solution before filtration can help to remove them. Be aware that activated carbon can also adsorb some of your product.

Data Presentation

Due to the limited availability of direct comparative studies on the purification of this compound, the following table provides a general overview of the expected purity and yield for common purification techniques based on their application to similar alpha-hydroxy carboxylic acids.

Purification MethodStarting Purity (Typical)Purity After One Step (Expected)Yield (Expected)Notes
Recrystallization 85-95%>98%70-90%Highly dependent on solvent selection and technique.
Column Chromatography 70-90%>99%60-85%Effective for removing closely related impurities.
Liquid-Liquid Extraction VariableCan significantly reduce certain impurities>90%Primarily used for initial cleanup, not for high-purity isolation on its own.

Experimental Protocols

1. Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the specific impurities present.

a. Solvent Selection: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Based on the structure of this compound (a polar molecule), suitable solvents to test include:

  • Water

  • Ethanol/Water mixtures

  • Ethyl acetate/Hexane mixtures

b. Protocol:

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is just dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature.

2. Column Chromatography

a. Stationary Phase: Silica gel is a suitable stationary phase.

b. Mobile Phase (Eluent) Selection: A solvent system that provides good separation of the desired compound from its impurities on a Thin Layer Chromatography (TLC) plate should be chosen. A typical starting point would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The polarity of the eluent can be gradually increased.

c. Protocol:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica column.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing it if necessary.

  • Fraction Collection: Collect fractions in separate test tubes.

  • Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

3. Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This is a general method for analyzing the purity of this compound and should be optimized for your specific instrument and impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A typical starting point could be 95:5 water:acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a low wavelength (e.g., 210 nm), as the compound lacks a strong chromophore.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Visualizations

Purification_Workflow Crude_Product Crude this compound Initial_Analysis Purity Assessment (e.g., HPLC) Crude_Product->Initial_Analysis Decision Purity Acceptable? Initial_Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization No Pure_Product Pure Product (>98%) Decision->Pure_Product Yes Further_Purification Further Purification Needed? Recrystallization->Further_Purification Column_Chromatography Column Chromatography Column_Chromatography->Pure_Product Further_Purification->Column_Chromatography Yes Further_Purification->Pure_Product No

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization cluster_solutions Troubleshooting Steps Start Recrystallization Attempt Problem Problem Encountered? Start->Problem Oiling_Out Oiling Out Problem->Oiling_Out Yes Low_Yield Low Yield Problem->Low_Yield Yes No_Crystals No Crystals Form Problem->No_Crystals Yes Success Successful Crystallization Problem->Success No Re-heat & Add Solvent Re-heat & Add Solvent Oiling_Out->Re-heat & Add Solvent Slow Cooling Slow Cooling Oiling_Out->Slow Cooling Use Minimal Hot Solvent Use Minimal Hot Solvent Low_Yield->Use Minimal Hot Solvent Pre-heat Funnel Pre-heat Funnel Low_Yield->Pre-heat Funnel Scratch Flask Scratch Flask No_Crystals->Scratch Flask Add Seed Crystal Add Seed Crystal No_Crystals->Add Seed Crystal

Caption: Troubleshooting guide for common recrystallization issues.

References

improving the enantiomeric excess of chiral 3-Chloro-2-hydroxypropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the enantiomeric excess (ee) of chiral 3-Chloro-2-hydroxypropanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for improving the enantiomeric excess (ee) of this compound?

A1: The main strategies include:

  • Enzymatic Kinetic Resolution (EKR): Utilizes enzymes to selectively react with one enantiomer, leaving the other enriched. This method is known for high selectivity under mild conditions.[1]

  • Chiral Chromatography (HPLC/SFC): Physically separates enantiomers using a chiral stationary phase (CSP). This is a powerful analytical and preparative technique.[2][3]

  • Classical Chemical Resolution: Involves reacting the racemic acid with a chiral resolving agent to form diastereomeric salts, which can be separated by crystallization due to different physical properties.[1][4][5]

  • Asymmetric Synthesis: Directly synthesizes the desired enantiomer, avoiding the formation of a racemic mixture. This can be highly efficient but may require significant methods development.[6][7][8]

Q2: Which method is the most suitable for my research needs?

A2: The optimal method depends on your specific goals:

  • For high-throughput screening and small-scale synthesis: Enzymatic resolution is often ideal due to its high selectivity and mild reaction conditions.

  • For analytical quantification and high-purity preparative separation: Chiral HPLC is the gold standard, offering excellent separation for both analysis and purification.[2]

  • For large-scale industrial production: Classical chemical resolution via diastereomeric salt formation can be cost-effective, especially if a suitable resolving agent and crystallization procedure are found.[1][9]

  • For developing a novel, efficient synthesis route: Asymmetric synthesis is the most elegant approach, preventing the loss of 50% of the material inherent in resolutions.[4]

Q3: How is the enantiomeric excess (ee) of this compound typically measured?

A3: The most common and reliable method is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[10] This technique allows for the direct separation and quantification of the two enantiomers, from which the ee can be calculated. Chiral Gas Chromatography (GC) after derivatization is also a viable method.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Section 1: Enzymatic Kinetic Resolution

Q: My enzymatic reaction shows low or no conversion. What are the possible causes and solutions?

A: Low conversion can stem from several factors related to enzyme activity or reaction conditions.

  • Potential Cause 1: Inactive Enzyme. The enzyme may have been improperly stored or handled, leading to denaturation.

    • Solution: Use a fresh batch of enzyme from a reliable supplier. Always store enzymes at their recommended temperature (e.g., -20°C or -80°C) and avoid repeated freeze-thaw cycles.[11]

  • Potential Cause 2: Presence of Inhibitors. The substrate or solvent may contain impurities that inhibit the enzyme.

    • Solution: Purify the racemic this compound and use high-purity solvents.[10]

  • Potential Cause 3: Suboptimal Reaction Conditions. The pH, temperature, or solvent may not be optimal for the chosen enzyme.[10]

    • Solution: Screen a range of pH values and temperatures based on literature for the specific enzyme class (e.g., lipase (B570770), dehalogenase).[12][13] The choice of organic solvent can also dramatically impact activity.

Q: The conversion is acceptable, but the enantiomeric excess (ee) is low. How can I improve it?

A: Low enantioselectivity is a common challenge that can often be overcome with optimization.

  • Potential Cause 1: Incorrect Enzyme Choice. The selected enzyme may not be highly selective for your substrate.

    • Solution: Screen a variety of enzymes (e.g., different lipases like Candida antarctica lipase B (CALB) or dehalogenases).[14]

  • Potential Cause 2: Reaction Time is Too Long. In kinetic resolutions, allowing the reaction to proceed past 50% conversion will result in the less-preferred enantiomer also reacting, which lowers the ee of the remaining substrate.[10]

    • Solution: Perform a time-course study. Take aliquots at regular intervals and analyze them by chiral HPLC to determine the optimal time to stop the reaction for the highest ee.[15]

  • Potential Cause 3: Suboptimal Temperature or Solvent. These parameters can influence the flexibility of the enzyme's active site and thus its enantioselectivity.

    • Solution: Vary the reaction temperature; sometimes lower temperatures can increase selectivity.[16] Screen different organic solvents, as they can significantly influence enantioselectivity.[10]

Section 2: Chiral HPLC Separation

Q: I am not seeing any separation between the two enantiomer peaks. What should I do?

A: A complete lack of separation indicates a fundamental incompatibility between the analyte and the chiral separation method.

  • Potential Cause 1: Unsuitable Chiral Stationary Phase (CSP). The chosen CSP does not provide the necessary chiral recognition for your molecule.

    • Solution: The most effective approach is to screen different types of CSPs. Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based columns are excellent starting points as they have broad applicability.[17][18]

  • Potential Cause 2: Inappropriate Mobile Phase Mode. The mobile phase mode (e.g., normal-phase, reversed-phase, polar organic) is critical for achieving separation on a given CSP.

    • Solution: Test different mobile phase modes. Polysaccharide columns are often effective in normal-phase (e.g., hexane/ethanol) or polar organic modes.[17]

Q: I see some peak separation, but the resolution is poor (Rs < 1.5). How can I optimize it?

A: Poor resolution can often be improved by systematically adjusting chromatographic parameters.

  • Potential Cause 1: Mobile Phase Composition is Not Optimal. The solvent ratio or additives may need adjustment.

    • Solution: Systematically vary the ratio of the strong to weak solvent in the mobile phase. The addition of small amounts of an acidic or basic additive (e.g., formic acid, diethylamine) can significantly impact peak shape and selectivity.[18]

  • Potential Cause 2: Temperature. Column temperature affects the thermodynamics of the chiral interaction.

    • Solution: Evaluate the separation at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often improve resolution, but this is not always the case.[3]

Section 3: Classical Resolution with Diastereomeric Salts

Q: I am struggling to form a crystalline salt between my racemic acid and the chiral resolving agent.

A: Successful diastereomeric salt formation is highly dependent on the specific interaction between the acid and the chosen chiral base.

  • Potential Cause: Poor Match Between Acid and Resolving Agent.

    • Solution: This is often an empirical process. Screen a variety of commercially available, enantiomerically pure chiral bases.[4] For a carboxylic acid like yours, common resolving agents include (R)- or (S)-1-phenylethylamine, brucine, or quinine.[1][5]

Q: A salt is formed, but after crystallization, the diastereomeric excess is low.

A: This indicates that the solubilities of the two diastereomeric salts in the chosen solvent are too similar.

  • Potential Cause: Suboptimal Crystallization Solvent.

    • Solution: Screen a wide range of solvents or solvent mixtures. The ideal solvent will maximize the solubility difference between the two diastereomers. Also, optimize the crystallization conditions, such as temperature, cooling rate, and concentration. It may be necessary to perform multiple recrystallizations to achieve high diastereomeric purity.

Data Summary Tables

Table 1: Performance of Enzymes in Analogous Kinetic Resolutions (Data below is illustrative for analogous substrates and serves as a starting point for enzyme selection)

EnzymeSubstrate TypeAcylating Agentee of Product (%)Reference
Porcine Pancreatic Lipase (PPL)Racemic secondary alcoholVinyl acetate (B1210297)91[15]
Pseudomonas cepacia Lipase (PCL)Racemic secondary alcoholVinyl acetate75[15]
Candida rugosa Lipase (CRL)Racemic β-blocker precursorIsopropenyl acetateHigh (E-value 67.45)[19]
Halohydrin Dehalogenase (HheC)Racemic epoxideCyanide (as nucleophile)>99[20]

Table 2: General Guide for Chiral HPLC Column Screening

Chiral Stationary Phase (CSP) TypeCommon Mobile Phase ModesStrengths & Characteristics
Polysaccharide-based (e.g., Chiralpak® series)Normal Phase, Polar Organic, Reversed PhaseBroad applicability, often the first choice for screening.[17][18]
Macrocyclic Glycopeptide-based (e.g., Chirobiotic® series)Reversed Phase, Polar OrganicExcellent for compounds with amine and acid groups.[17]
Pirkle-type (Brush-type)Normal PhaseBased on a "π-π" interaction mechanism.

Table 3: Common Chiral Resolving Agents for Carboxylic Acids

Resolving AgentTypeComments
(R)-(+)-1-PhenylethylamineChiral BaseWidely used, commercially available, and relatively inexpensive.[4]
(S)-(-)-1-PhenylethylamineChiral BaseThe opposite enantiomer of the above.
Quinine / CinchonidineChiral Base (Alkaloid)Natural products, often effective for a range of acids.[1][5]
BrucineChiral Base (Alkaloid)A toxic but historically effective resolving agent.[4][5]

Key Methodologies and Experimental Protocols

Protocol 1: General Procedure for Enzymatic Kinetic Resolution

This protocol is a starting point for the lipase-catalyzed acetylation of racemic this compound.

  • Setup: To a solution of racemic this compound (1.0 mmol) in an anhydrous solvent (e.g., 10 mL of tert-Butyl methyl ether - TBME), add the selected lipase (e.g., 50 mg of Pseudomonas cepacia lipase).[15]

  • Reaction Initiation: Add an acylating agent, such as vinyl acetate (3.0-5.0 mmol), to the mixture.

  • Incubation: Stir the suspension at a controlled temperature (e.g., 30°C).

  • Monitoring: Periodically (e.g., every 2, 4, 8, 24 hours), withdraw a small aliquot of the reaction mixture. Filter off the enzyme and dilute the sample with mobile phase for chiral HPLC analysis. Monitor both the conversion and the enantiomeric excess of the remaining starting material and the formed product.[15]

  • Workup: When the desired ee is reached (ideally at ~50% conversion), stop the reaction by filtering off the enzyme. Wash the enzyme with fresh solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting esterified product and the unreacted acid (now enriched in one enantiomer) by column chromatography or extraction.

Protocol 2: General Procedure for Chiral HPLC Method Development
  • Column Selection: Begin by screening two columns with different selectivities, such as a cellulose-based and an amylose-based CSP.

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of Hexane/Ethanol (90:10 v/v). If separation is poor, adjust the ratio (e.g., to 80:20).

    • Polar Organic Mode: Use a mobile phase of 100% Ethanol or Methanol, often with a small amount of acid or base additive (e.g., 0.1% formic acid).[3]

  • Sample Preparation: Dissolve a small amount of the racemic material in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.

  • Analysis: Inject the sample onto the column at a typical flow rate (e.g., 1.0 mL/min) and monitor with a UV detector.

  • Optimization: If partial separation is observed, fine-tune the mobile phase composition, flow rate, and column temperature to maximize the resolution between the two enantiomer peaks.[18]

Protocol 3: General Procedure for Classical Resolution via Diastereomeric Salt Formation
  • Salt Formation: Dissolve the racemic this compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetone). In a separate flask, dissolve an enantiomerically pure chiral base (e.g., (R)-1-phenylethylamine) (0.5 eq) in the same solvent.

  • Crystallization: Slowly add the base solution to the acid solution with stirring. The diastereomeric salt of one enantiomer may precipitate immediately or upon cooling. If no crystals form, slowly add a non-polar anti-solvent (e.g., hexane) or allow the solvent to evaporate slowly.

  • Isolation: Collect the crystals by filtration. Wash them with a small amount of cold solvent to remove the mother liquor, which contains the more soluble diastereomer.

  • Analysis: Check the diastereomeric purity of the crystals.

  • Liberation of the Free Acid: Suspend the purified diastereomeric salt in water and acidify with a strong acid (e.g., 1M HCl) to a low pH.

  • Extraction: Extract the liberated, enantiomerically enriched this compound into an organic solvent (e.g., ethyl acetate). Dry the organic layer, filter, and remove the solvent under reduced pressure to yield the final product.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification cluster_products Final Products A Racemic Acid + Solvent C Combine & Stir at Controlled Temp/pH A->C B Enzyme + Acyl Donor B->C D Monitor by Chiral HPLC C->D Take Aliquots E Stop Reaction (at ~50% conversion) D->E ee is optimal F Filter to Remove Enzyme E->F G Separate Product & Substrate F->G H Enriched (S)-Acid G->H I Enriched (R)-Ester G->I G start Problem: Low ee or Co-elution in Chiral HPLC q1 Have you screened multiple CSP types? start->q1 s1 Screen different columns (e.g., Polysaccharide vs. Macrocyclic Glycopeptide) q1->s1 No q2 Have you tried different mobile phase modes? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Test Normal Phase, Reversed Phase, and Polar Organic modes q2->s2 No q3 Have you optimized mobile phase additives and temperature? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Vary additive concentration (e.g., 0.05-0.2% FA/DEA). Test at different temperatures (e.g., 15°C, 25°C, 40°C) q3->s3 No end_node Separation Optimized or Consult Specialist q3->end_node Yes a3_yes Yes a3_no No s3->end_node G A Racemic Acid (R-Acid + S-Acid) B Add Chiral Base (e.g., R-Base) A->B C Formation of Diastereomeric Salts (R,R-Salt + S,R-Salt) B->C D Crystallization (Exploits different solubility) C->D E Less Soluble Salt (e.g., R,R-Salt) (Solid) D->E F More Soluble Salt (e.g., S,R-Salt) (in Mother Liquor) D->F G Acidify & Extract E->G H Acidify & Extract F->H I Pure R-Acid G->I J Pure S-Acid H->J

References

Technical Support Center: Separation of 3-Chloro-2-hydroxypropanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the analytical challenges associated with the separation of 3-chloro-2-hydroxypropanoic acid isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound isomers?

A1: The primary challenge lies in the structural similarity of the enantiomers (R and S isomers). These molecules have identical physical and chemical properties in an achiral environment, making their separation difficult with standard chromatographic techniques. Achieving baseline resolution requires the use of a chiral environment, typically a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or a chiral selector in Capillary Electrophoresis (CE).

Q2: Which analytical techniques are most suitable for separating these isomers?

A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method. Gas Chromatography (GC) after derivatization and Capillary Electrophoresis (CE) with a chiral selector are also viable techniques.

Q3: Why is derivatization necessary for the GC analysis of this compound?

A3: this compound is a polar molecule containing both a hydroxyl and a carboxylic acid group. These functional groups make the molecule non-volatile and prone to thermal decomposition at the high temperatures used in GC analysis. Derivatization, such as silylation or esterification, replaces the active hydrogens in these groups, increasing the molecule's volatility and thermal stability for successful GC separation.[1][2][3][4]

Q4: What are the common issues encountered during the HPLC separation of these isomers?

A4: Common issues include poor resolution, peak tailing, peak splitting, and inconsistent retention times. These problems can arise from an inappropriate choice of chiral stationary phase, a non-optimized mobile phase, column overload, or column degradation.[5][6][7]

Troubleshooting Guides

HPLC Troubleshooting
IssueProbable CauseRecommended Solution
Poor or No Resolution Inappropriate Chiral Stationary Phase (CSP).Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based).[5][8]
Suboptimal mobile phase composition.Optimize the mobile phase by varying the organic modifier (e.g., isopropanol (B130326), ethanol) percentage and adding acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) modifiers.[5]
Incorrect temperature.Adjust the column temperature. Lower temperatures often improve chiral recognition.
Peak Tailing Column overload.Dilute the sample and reinject.[5]
Secondary interactions with the stationary phase.For this acidic analyte, ensure the mobile phase pH is low enough to maintain it in its protonated form. Adding 0.1% TFA can improve peak shape.[5]
Column contamination or degradation.Wash the column according to the manufacturer's instructions. If the problem persists, the column may need replacement.[6]
Peak Splitting Co-elution of closely related compounds.Adjust mobile phase composition, flow rate, or temperature to improve separation.[9]
Blocked column frit.If all peaks are splitting, the frit may be blocked. Backflush the column or replace the frit/column.[9]
Sample solvent incompatible with the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
Inconsistent Retention Times Fluctuations in column temperature.Use a column oven to maintain a constant temperature.
Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
Pump issues (e.g., leaks, air bubbles).Purge the pump and check for leaks.
GC Troubleshooting (Post-Derivatization)
IssueProbable CauseRecommended Solution
No Peak or Poor Sensitivity Incomplete derivatization.Optimize derivatization conditions (reagent concentration, temperature, and time). Ensure the sample is dry, as moisture can interfere with silylation.
Analyte degradation in the injector.Use a lower injector temperature. Ensure the derivatized analyte is thermally stable.
Broad or Tailing Peaks Active sites in the GC system (inlet liner, column).Use a deactivated inlet liner. Condition the column according to the manufacturer's instructions.
Suboptimal column temperature program.Optimize the temperature ramp rate.
Ghost Peaks Carryover from previous injections.Clean the syringe and injector port. Run a blank gradient.
Contaminated derivatization reagent.Use a fresh, high-purity reagent.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for this compound Isomers

This protocol provides a starting point for developing a chiral HPLC separation method.

  • Column Selection:

    • Begin with a polysaccharide-based chiral stationary phase, such as one derived from cellulose (B213188) or amylose, as they are versatile for separating a wide range of chiral compounds.[8] A common starting column is a Chiralcel® OD-H or Chiralpak® AD.

  • Mobile Phase Preparation:

    • For normal phase chromatography, a typical mobile phase consists of a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol).

    • Start with a mobile phase composition of 90:10 (v/v) n-hexane:isopropanol.

    • Add 0.1% (v/v) trifluoroacetic acid (TFA) to the mobile phase to suppress the ionization of the carboxylic acid group and improve peak shape.[5]

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Optimization:

    • If resolution is poor, systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20%).

    • If necessary, try a different alcohol modifier (e.g., ethanol).

    • Adjust the column temperature in 5°C increments (e.g., down to 15°C or up to 35°C) to observe the effect on resolution.

Protocol 2: Derivatization of this compound for GC-MS Analysis

This protocol describes a common silylation procedure to prepare the analyte for GC-MS.

  • Sample Preparation:

    • Evaporate a known amount of the sample containing this compound to dryness under a stream of nitrogen. It is crucial to remove all moisture.

  • Derivatization Reaction:

    • To the dry residue, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

    • Cap the vial tightly and heat at 70°C for 60 minutes.

  • GC-MS Conditions:

    • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp to 280°C at 10°C/min.

      • Hold at 280°C for 5 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 50-500.

Visualizations

G cluster_troubleshooting HPLC Troubleshooting Workflow: Poor Resolution start Poor or No Resolution of Isomers check_csp Is the Chiral Stationary Phase (CSP) appropriate? start->check_csp check_mp Is the mobile phase optimized? check_csp->check_mp Yes screen_csp Screen different CSPs (e.g., polysaccharide, macrocyclic glycopeptide) check_csp->screen_csp No check_temp Is the temperature optimized? check_mp->check_temp Yes optimize_mp Vary organic modifier percentage and/or add acidic/basic modifiers check_mp->optimize_mp No adjust_temp Adjust temperature in 5°C increments check_temp->adjust_temp No success Resolution Achieved check_temp->success Yes screen_csp->check_mp optimize_mp->check_temp adjust_temp->success

Caption: HPLC troubleshooting workflow for poor isomer resolution.

G cluster_workflow Experimental Workflow: GC-MS Analysis start Sample containing this compound dry_sample Evaporate to dryness under Nitrogen start->dry_sample derivatize Add BSTFA + 1% TMCS and solvent. Heat at 70°C. dry_sample->derivatize inject Inject derivatized sample into GC-MS derivatize->inject separate Separation on a non-polar capillary column inject->separate detect Detection by Mass Spectrometry (EI) separate->detect analyze Data Analysis detect->analyze

References

Validation & Comparative

Validating 3-Chloro-2-hydroxypropanoic Acid: A Xenobiotic Compared to its Natural Counterpart, 3-Hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of small molecules is paramount. This guide provides a comparative analysis of 3-Chloro-2-hydroxypropanoic acid, a xenobiotic compound, and its naturally occurring analogue, 3-hydroxypropanoic acid (3-HP), a valuable platform chemical.

While this compound has been detected in human blood, it is not a product of natural metabolic processes but rather a component of the human exposome, resulting from exposure to this compound or its precursors. In contrast, 3-hydroxypropanoic acid is a well-characterized metabolic intermediate with established biosynthetic pathways.[1] This guide will delve into the known metabolic pathways of 3-HP and present a hypothetical metabolic fate for this compound based on general principles of xenobiotic biotransformation. Furthermore, we provide detailed experimental protocols for investigating the metabolism of such xenobiotic compounds.

Comparative Analysis: Physicochemical and Metabolic Properties

To facilitate a clear comparison, the following table summarizes the key properties of this compound and 3-hydroxypropanoic acid.

FeatureThis compound3-Hydroxypropanoic Acid (3-HP)
Metabolic Role Xenobiotic; not a natural metaboliteNatural metabolic intermediate[1]
Source in Humans Exposure to the compound or its derivativesProduced via various metabolic pathways from substrates like glycerol (B35011) and glucose[1]
Known Metabolic Pathways Not specifically elucidated; likely undergoes xenobiotic metabolismCoA-dependent and CoA-independent pathways from glycerol[1]
Key Metabolic Reactions Hypothetically: Dehalogenation, Oxidation, ConjugationDehydrogenation, Phosphorylation, Thioesterification
Primary Enzymes Involved Hypothetically: Dehalogenases, Cytochrome P450 monooxygenases, Glutathione S-transferasesGlycerol dehydratase, Aldehyde dehydrogenase, Propionyl-CoA synthase
Biological Significance Part of the human exposome; potential for bioaccumulation and toxicityPlatform chemical for the production of acrylates and other valuable chemicals[1]

Metabolic Pathways

The metabolic pathways of 3-HP are well-documented, while the biotransformation of this compound remains to be experimentally validated. Below, we present the established pathways for 3-HP and a putative pathway for its chlorinated analogue.

3-Hydroxypropanoic Acid (3-HP) Metabolism

Microorganisms naturally produce 3-HP from various substrates, with the pathways from glycerol being the most studied.[1] These can be broadly categorized as CoA-dependent and CoA-independent pathways.

3-HP Metabolism Metabolic Pathways of 3-Hydroxypropanoic Acid (3-HP) from Glycerol Glycerol Glycerol 3-Hydroxypropionaldehyde 3-Hydroxypropionaldehyde Glycerol->3-Hydroxypropionaldehyde Glycerol Dehydratase 3-HP 3-Hydroxypropanoic Acid 3-Hydroxypropionaldehyde->3-HP Aldehyde Dehydrogenase (CoA-Independent) 3-HP-CoA 3-Hydroxypropionyl-CoA 3-Hydroxypropionaldehyde->3-HP-CoA Propionaldehyde Dehydrogenase (CoA-Dependent) 3-HP-CoA->3-HP Thioesterase

Metabolic pathways of 3-HP from glycerol.
Putative Metabolic Pathway for this compound

As a xenobiotic, this compound is expected to undergo biotransformation aimed at detoxification and excretion.[2][3] This typically involves two phases: Phase I, which introduces or exposes functional groups, and Phase II, which involves conjugation with endogenous molecules to increase water solubility. A key initial step for chlorinated organic compounds is often dehalogenation.

Xenobiotic Metabolism Putative Metabolic Pathway for this compound 3-Chloro-2-hydroxypropanoic_acid This compound Glyceric_acid Glyceric acid 3-Chloro-2-hydroxypropanoic_acid->Glyceric_acid Phase I: Dehalogenation (Dehalogenase) Conjugated_Metabolite Conjugated Metabolite (e.g., Glucuronide) 3-Chloro-2-hydroxypropanoic_acid->Conjugated_Metabolite Phase II: Conjugation (e.g., UDP-glucuronosyltransferase) Further_Metabolism Further Metabolism (e.g., Glycolysis) Glyceric_acid->Further_Metabolism Excretion Excretion Conjugated_Metabolite->Excretion

A putative metabolic pathway for this compound.

Experimental Protocols for Metabolic Validation

To validate the metabolic fate of this compound, a series of in vitro and in vivo experiments are required. The following protocols provide a general framework for such investigations.

Experimental Workflow

A typical workflow for studying the metabolism of a xenobiotic compound is outlined below.

Experimental_Workflow Experimental Workflow for Xenobiotic Metabolism Studies cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Analysis Liver_Microsomes Incubation with Liver Microsomes Sample_Preparation Sample Preparation (Extraction, Derivatization) Liver_Microsomes->Sample_Preparation Hepatocytes Incubation with Hepatocytes Hepatocytes->Sample_Preparation Animal_Dosing Animal Dosing (e.g., Rodent model) Sample_Collection Collection of Biological Samples (Urine, Feces, Blood, Tissues) Animal_Dosing->Sample_Collection Sample_Collection->Sample_Preparation LC_MS LC-MS/MS Analysis Sample_Preparation->LC_MS Metabolite_Identification Metabolite Identification and Quantification LC_MS->Metabolite_Identification

Workflow for studying xenobiotic metabolism.
Protocol 1: In Vitro Metabolism using Liver Microsomes

Objective: To identify Phase I metabolites of this compound.

Materials:

  • This compound

  • Pooled liver microsomes (human, rat, or other species of interest)

  • NADPH regenerating system (e.g., G-6-P, G-6-P dehydrogenase, and NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Trichloroacetic acid (TCA)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

  • In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the NADPH regenerating system.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the this compound stock solution.

  • Incubate at 37°C with gentle shaking for a defined period (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold ACN containing an internal standard.

  • Centrifuge to pellet the protein.

  • Transfer the supernatant for LC-MS/MS analysis.

Protocol 2: In Vivo Metabolism Study in Rodents

Objective: To identify and quantify metabolites of this compound in a living organism.

Materials:

  • This compound

  • Experimental animals (e.g., Sprague-Dawley rats)

  • Metabolic cages for separate collection of urine and feces

  • Tools for blood collection (e.g., syringes, capillary tubes)

  • Anticoagulant (e.g., EDTA)

Procedure:

  • Acclimate animals to metabolic cages.

  • Administer a single dose of this compound to the animals via an appropriate route (e.g., oral gavage, intravenous injection).

  • Collect urine and feces at predetermined time intervals (e.g., 0-8h, 8-24h, 24-48h).

  • Collect blood samples at specified time points.

  • Process the collected samples:

    • Urine: Centrifuge to remove debris.

    • Feces: Homogenize in a suitable solvent.

    • Blood: Centrifuge to separate plasma.

  • Extract the metabolites from the processed samples using appropriate techniques (e.g., solid-phase extraction, liquid-liquid extraction).

  • Analyze the extracts by LC-MS/MS to identify and quantify the parent compound and its metabolites.

Conclusion

While this compound is not a natural intermediate in metabolic pathways, its presence in biological systems due to environmental exposure necessitates an understanding of its metabolic fate. By applying the principles of xenobiotic metabolism and utilizing the experimental approaches outlined in this guide, researchers can elucidate the biotransformation of this compound. A comparative approach, contrasting its behavior with that of its well-understood, non-chlorinated analogue, 3-hydroxypropanoic acid, provides a valuable framework for assessing its potential biological impact. This knowledge is crucial for professionals in drug development and toxicology to predict and mitigate potential adverse effects of this and similar xenobiotic compounds.

References

A Comparative Analysis of 3-Chloro-2-hydroxypropanoic Acid and its Bromo-analogue for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the physicochemical properties, reactivity, and biological activities of 3-Chloro-2-hydroxypropanoic acid and 3-Bromo-2-hydroxypropanoic acid, supported by available data and established chemical principles.

This guide provides a detailed comparative analysis of this compound and its bromo-analogue, 3-Bromo-2-hydroxypropanoic acid. Aimed at researchers, scientists, and professionals in drug development, this document outlines the key differences and similarities in their chemical and biological profiles. The information is presented to aid in the selection and application of these compounds in research and development projects.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and 3-Bromo-2-hydroxypropanoic acid is presented below. These properties are fundamental to understanding the behavior of these molecules in chemical and biological systems.

PropertyThis compound3-Bromo-2-hydroxypropanoic acid
Molecular Formula C₃H₅ClO₃C₃H₅BrO₃
Molar Mass 124.52 g/mol 168.97 g/mol
Melting Point 88-89 °CData not available
Boiling Point 259.5 ± 20.0 °C (Predicted)Data not available
pKa 3.23 ± 0.11 (Predicted)[1]~2.49 (Predicted)
Appearance Data not availableOff-white solid
Solubility Data not availableSoluble in chloroform (B151607) and methanol

Reactivity Analysis

The reactivity of these compounds is largely dictated by the nature of the halogen substituent. In nucleophilic substitution reactions, the carbon-halogen bond is cleaved. The C-Br bond is weaker than the C-Cl bond, making bromide a better leaving group than chloride. Consequently, 3-Bromo-2-hydroxypropanoic acid is expected to be more reactive towards nucleophiles than its chloro-analogue. This difference in reactivity is a critical consideration in synthetic chemistry when designing reaction pathways involving these molecules.

G Substrate R-X (Alkyl Halide) TransitionState [Nu---R---X]⁻ (Transition State) Substrate->TransitionState Nucleophilic Attack Nucleophile Nu⁻ (Nucleophile) Nucleophile->TransitionState Product R-Nu (Product) TransitionState->Product LeavingGroup X⁻ (Leaving Group) TransitionState->LeavingGroup

A generalized workflow for a nucleophilic substitution (SN2) reaction.

Biological Activity

Both this compound and its bromo-analogue are expected to exhibit biological activity, in part due to their structural similarity to lactic acid, a key metabolite. Their ability to act as enzyme inhibitors and antimicrobial agents is of particular interest.

Antimicrobial Activity

Halogenated organic compounds are known for their antimicrobial properties. While specific data for this compound is limited, estimated Minimum Inhibitory Concentration (MIC) values for 3-Bromo-2-hydroxypropanoic acid suggest activity against certain Gram-positive bacteria. The higher reactivity of the bromo-analogue may contribute to enhanced antimicrobial efficacy through mechanisms such as alkylation of essential biomolecules in pathogens.

CompoundStaphylococcus aureus (mg/mL)Listeria monocytogenes (mg/mL)Escherichia coli (mg/mL)
3-Bromo-2-hydroxypropanoic acid 0.25 (estimated)[2]0.125 (estimated)[2]No activity[2]
Enzyme Inhibition: Lactate (B86563) Dehydrogenase

G Pyruvate (B1213749) Pyruvate LDH Lactate Dehydrogenase (LDH) Pyruvate->LDH NADH NADH + H⁺ NADH->LDH Lactate Lactate LDH->Lactate NAD NAD⁺ LDH->NAD Inhibitor 3-Halo-2-hydroxypropanoic acid (Inhibitor) Inhibitor->LDH Inhibition

Proposed inhibition of the Lactate Dehydrogenase (LDH) pathway.

Experimental Protocols

General Synthesis of 3-Halo-2-hydroxypropanoic Acids

A common method for the synthesis of 3-halo-2-hydroxypropanoic acids is through the halogenation of 2-hydroxypropanoic acid (lactic acid) or its derivatives.

Materials:

  • 2-Hydroxypropanoic acid (or its ester)

  • Halogenating agent (e.g., Br₂ for bromination, Cl₂ for chlorination)

  • Appropriate solvent (e.g., acetic acid)

  • Catalyst (if required)

  • Apparatus for heating, cooling, and stirring

  • Purification setup (e.g., recrystallization or chromatography)

Procedure:

  • Dissolve the starting material in the chosen solvent in a reaction vessel.

  • Cool the mixture to the desired temperature (e.g., 0-5 °C).

  • Slowly add the halogenating agent, maintaining the temperature.

  • Allow the reaction to proceed for a specified time with stirring.

  • Monitor the reaction progress using a suitable technique (e.g., TLC, GC).

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Extract the product with an organic solvent.

  • Dry the organic layer and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

G Start Dissolve Starting Material Cool Cool Reaction Mixture Start->Cool Add_Reagent Add Halogenating Agent Cool->Add_Reagent React Stir for a Set Time Add_Reagent->React Monitor Monitor Reaction React->Monitor Monitor->React Incomplete Workup Quench and Workup Monitor->Workup Complete Extract Extract Product Workup->Extract Purify Purify Product Extract->Purify End Final Product Purify->End

A generalized workflow for the synthesis of 3-halo-2-hydroxypropanoic acids.
Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Materials:

  • Test compound (3-Chloro- or 3-Bromo-2-hydroxypropanoic acid)

  • Bacterial culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Perform serial two-fold dilutions of the compound in the broth medium across the wells of the microtiter plate.

  • Inoculate each well with a standardized suspension of the test bacterium.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plate at the optimal temperature for the bacterium (e.g., 37 °C) for 18-24 hours.

  • Determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible bacterial growth.

Lactate Dehydrogenase (LDH) Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of LDH.

Materials:

  • Purified LDH enzyme

  • Test compound

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • Pyruvate (substrate)

  • NADH (cofactor)

  • 96-well UV-transparent microtiter plate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a solution of the LDH enzyme in the assay buffer.

  • Prepare various concentrations of the test compound.

  • In the wells of the microtiter plate, add the assay buffer, NADH solution, and the test compound at different concentrations.

  • Initiate the reaction by adding the pyruvate solution.

  • Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Conclusion

This compound and 3-Bromo-2-hydroxypropanoic acid are valuable building blocks with potential biological activities. The bromo-analogue is predicted to be more reactive in nucleophilic substitution reactions and potentially a more potent antimicrobial agent and enzyme inhibitor due to the better leaving group ability of bromide. However, the chloro-analogue may offer advantages in terms of cost and stability. The choice between these two compounds will depend on the specific application, balancing the desired reactivity and biological effect with practical considerations. Further experimental studies are warranted to fully elucidate and quantify the differences in their biological profiles.

References

A Comparative Guide to the Biological Efficacy of 3-Chloro-2-hydroxypropanoic Acid and 2-chloropropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological efficacy of 3-Chloro-2-hydroxypropanoic acid and 2-chloropropionic acid. The available scientific literature offers significant insights into the neurotoxic effects of 2-chloropropionic acid, whereas data on the biological activity of this compound is notably scarce. This document summarizes the existing experimental data for 2-chloropropionic acid and outlines a proposed experimental framework for a comprehensive comparison, should data for this compound become available.

Introduction

This compound and 2-chloropropionic acid are structurally related small molecules. 2-chloropropionic acid (2-CPA) is recognized for its neurotoxic properties, specifically its ability to induce selective necrosis of cerebellar granule cells in rats[1][2][3]. This has made it a subject of interest in neurotoxicity research. In contrast, this compound is a less-studied compound, and at present, there is a significant lack of publicly available data regarding its biological effects. This guide aims to consolidate the known information on 2-CPA and provide a hypothetical framework for the future evaluation and comparison of these two compounds.

Quantitative Data on Biological Efficacy

Currently, quantitative data is only available for 2-chloropropionic acid. The following table summarizes the cytotoxic effects of L-2-chloropropionic acid (L-CPA) on primary cell cultures of rat cerebellar granule cells.

Table 1: Cytotoxicity of L-2-chloropropionic Acid on Rat Cerebellar Granule Cells

CompoundCell TypeExposure TimeEC50 (mM)Reference
L-2-chloropropionic acidRat Cerebellar Granule Cells24 hours18.3 ± 0.3[1]
L-2-chloropropionic acidRat Cerebellar Granule Cells48 hours7.4 ± 0.1[1]
L-2-chloropropionic acidRat Cerebellar Granule Cells72 hours3.5 ± 0.1[1]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Mechanism of Action

2-chloropropionic acid

The neurotoxicity of L-2-chloropropionic acid is believed to be mediated through an excitotoxic mechanism involving the overactivation of N-methyl-D-aspartate (NMDA) receptors[2]. This leads to a cascade of intracellular events culminating in neuronal cell death. Key aspects of the proposed mechanism include:

  • NMDA Receptor Activation: L-CPA-induced neurotoxicity is partially preventable by the NMDA receptor antagonist MK-801, suggesting a role for NMDA receptor activation in the cell death pathway[1].

  • Calcium Influx: Overactivation of NMDA receptors leads to excessive calcium influx into the neurons. Studies have shown a substantial increase in intracellular calcium in response to L-CPA[3].

  • Calpain Activation: The elevated intracellular calcium levels may activate calcium-dependent proteases such as calpains, which can degrade cellular components and lead to necrosis[2].

  • Reactive Oxygen Species (ROS) Production: There is evidence to suggest the involvement of free radicals in L-CPA-induced toxicity. The free radical trapping agent N-tert-butyl-alpha-(2-sulfophenyl)-nitrone (S-PBN) provides complete protection against L-CPA-induced toxicity in vitro[1].

The following diagram illustrates the proposed signaling pathway for L-2-chloropropionic acid-induced neurotoxicity.

G Proposed Signaling Pathway of 2-chloropropionic Acid Neurotoxicity CPA 2-chloropropionic acid NMDA_R NMDA Receptor CPA->NMDA_R Activates Ca_Influx Increased Intracellular Ca2+ NMDA_R->Ca_Influx Leads to Calpain Calpain Activation Ca_Influx->Calpain ROS Reactive Oxygen Species (ROS) Production Ca_Influx->ROS Cell_Death Neuronal Cell Death (Necrosis) Calpain->Cell_Death ROS->Cell_Death

Caption: Proposed mechanism of 2-chloropropionic acid-induced neurotoxicity.

This compound

There is currently no available scientific literature detailing the mechanism of action of this compound.

Experimental Protocols

To facilitate future comparative studies, this section provides detailed methodologies for key experiments based on the research conducted on 2-chloropropionic acid.

In Vitro Cytotoxicity Assay in Rat Cerebellar Granule Cells

This protocol is adapted from studies on L-2-chloropropionic acid[1].

Objective: To determine the cytotoxic effects of this compound and 2-chloropropionic acid on primary cultures of rat cerebellar granule cells.

Materials:

  • Primary rat cerebellar granule cell cultures

  • Neurobasal medium supplemented with B27

  • This compound and 2-chloropropionic acid stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Plate primary rat cerebellar granule cells in 96-well plates at a suitable density.

  • Allow cells to adhere and differentiate for a specified period (e.g., 7-10 days).

  • Prepare serial dilutions of this compound and 2-chloropropionic acid in culture medium.

  • Replace the existing medium with the medium containing the test compounds. Include a vehicle control.

  • Incubate the cells for various time points (e.g., 24, 48, 72 hours).

  • At each time point, assess cell viability using an MTT assay or a similar method.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 values for each compound at each time point.

In Vivo Neurotoxicity Induction in Rats

This protocol is based on in vivo studies with L-2-chloropropionic acid[2][3].

Objective: To assess and compare the neurotoxic effects of this compound and 2-chloropropionic acid in a rat model.

Materials:

  • Adult male Wistar rats

  • This compound and 2-chloropropionic acid

  • Vehicle for administration (e.g., water)

  • Gavage needles

  • Histological staining reagents (e.g., Hematoxylin and Eosin)

  • Microscope

Procedure:

  • Acclimatize rats to the experimental conditions.

  • Divide rats into treatment groups (vehicle control, this compound, and 2-chloropropionic acid at various doses).

  • Administer the compounds or vehicle orally by gavage.

  • Observe the animals for clinical signs of neurotoxicity (e.g., ataxia, motor incoordination) at regular intervals.

  • At predetermined time points (e.g., 48 hours post-dosing), euthanize the animals and perfuse with a suitable fixative.

  • Collect brain tissue, with a focus on the cerebellum.

  • Process the tissue for histological analysis.

  • Stain cerebellar sections with Hematoxylin and Eosin to assess for neuronal necrosis, particularly in the granule cell layer.

  • Quantify the extent of neuronal damage.

The following diagram outlines a proposed experimental workflow for comparing the two compounds.

G Proposed Experimental Workflow for Comparative Analysis cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis cluster_2 Mechanistic Studies invitro_start Primary Cerebellar Granule Cells treatment Treat with Compounds (3-CHPA vs. 2-CPA) invitro_start->treatment viability Cell Viability Assay (MTT) treatment->viability ca_imaging Calcium Imaging treatment->ca_imaging calpain_assay Calpain Activity Assay treatment->calpain_assay ros_detection ROS Detection Assay treatment->ros_detection ec50 Determine EC50 viability->ec50 comparison Comparative Efficacy Analysis ec50->comparison invivo_start Rat Model administration Oral Administration (3-CHPA vs. 2-CPA) invivo_start->administration observation Behavioral Observation administration->observation histology Histological Analysis of Cerebellum observation->histology histology->comparison ca_imaging->comparison calpain_assay->comparison ros_detection->comparison

Caption: A workflow for comparing the biological efficacy of the two compounds.

Conclusion

The existing body of research provides a solid foundation for understanding the neurotoxic effects of 2-chloropropionic acid. Its mechanism of action, centered around NMDA receptor-mediated excitotoxicity, is a valuable area of study in neurodegenerative research. However, the biological efficacy of this compound remains an open question due to the absence of published data. The experimental protocols and workflow outlined in this guide are intended to serve as a roadmap for future research aimed at filling this knowledge gap and enabling a direct and comprehensive comparison of these two structurally related compounds. Such studies will be crucial in determining the relative biological activities and potential risks associated with these molecules.

References

A Spectroscopic Showdown: Unmasking the Enantiomers of 3-Chloro-2-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the world of chiral molecules, enantiomers present a unique challenge. They are mirror images, identical in most physical and chemical properties, yet their biological activities can differ dramatically. For researchers in drug development and chemical synthesis, the ability to distinguish between and characterize these enantiomers is paramount. This guide provides a comparative overview of the spectroscopic techniques used to differentiate the (R) and (S) enantiomers of 3-Chloro-2-hydroxypropanoic acid, complete with expected data and detailed experimental protocols.

While direct comparative spectroscopic data for the individual enantiomers of this compound is not extensively available in published literature, this guide outlines the expected spectroscopic behavior based on their molecular structure and the established principles of stereoisomer analysis.

Spectroscopic Data Comparison

Enantiomers exhibit identical spectroscopic properties in an achiral environment. Therefore, standard Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) will not distinguish between the (R) and (S) forms of this compound. The key to their differentiation lies in the use of chiral environments or chiroptical techniques.

Table 1: Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

ProtonsExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Ha~3.8Doublet of DoubletsJ(Ha-Hc) ≈ 6-8, J(Ha-Hb) ≈ 10-12
Hb~3.9Doublet of DoubletsJ(Hb-Hc) ≈ 4-6, J(Hb-Ha) ≈ 10-12
Hc~4.5Doublet of DoubletsJ(Hc-Ha) ≈ 6-8, J(Hc-Hb) ≈ 4-6
OHvariableSinglet (broad)-
COOHvariableSinglet (broad)-

Note: In an achiral solvent, the ¹H NMR spectra of (R)- and (S)-3-Chloro-2-hydroxypropanoic acid are expected to be identical. Differentiation requires the use of a chiral shift reagent (see Experimental Protocols).

Table 2: Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

CarbonExpected Chemical Shift (ppm)
C1 (COOH)~175-180
C2 (CH-OH)~70-75
C3 (CH₂-Cl)~45-50

Note: Similar to ¹H NMR, the ¹³C NMR spectra of the enantiomers will be identical in an achiral solvent.

Table 3: Expected IR Absorption Bands

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching2500-3300 (broad)
O-H (Alcohol)Stretching3200-3600 (broad)
C-HStretching2850-3000
C=O (Carboxylic Acid)Stretching1700-1725
C-OStretching1050-1150
C-ClStretching600-800

Note: The IR spectra of the enantiomers are expected to be identical.

Table 4: Expected Mass Spectrometry Data (Electron Ionization)

m/zProposed Fragment
124/126[M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes)
79[M - COOH]⁺
49/51[CH₂Cl]⁺

Note: The mass spectra of the enantiomers are expected to be identical.

Table 5: Chiroptical Data

Technique(R)-3-Chloro-2-hydroxypropanoic acid(S)-3-Chloro-2-hydroxypropanoic acid
Specific Rotation [α]Opposite in sign to the (S)-enantiomerOpposite in sign to the (R)-enantiomer
Circular Dichroism (CD)Opposite Cotton effect to the (S)-enantiomerOpposite Cotton effect to the (R)-enantiomer

Note: Chiroptical techniques are the primary methods for distinguishing between enantiomers in their pure forms.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Objective: To resolve the signals of the (R) and (S) enantiomers in an NMR spectrum.

Methodology:

  • Sample Preparation: Prepare a solution of the this compound sample (either a pure enantiomer or a mixture) in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 10-20 mg/mL.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample.

  • Addition of Chiral Shift Reagent: Add a small, accurately measured amount of a chiral lanthanide shift reagent, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃), to the NMR tube.

  • Incremental Spectra: Acquire a series of ¹H NMR spectra after each incremental addition of the chiral shift reagent. The complexation of the chiral reagent with the enantiomers will form diastereomeric complexes, which are NMR-distinguishable.

  • Data Analysis: Observe the splitting of signals corresponding to the protons in the chiral center's vicinity (especially Hc). The degree of separation of these signals (the induced chemical shift difference, ΔΔδ) is proportional to the concentration of the shift reagent. The ratio of the integrals of the separated signals corresponds to the enantiomeric ratio of the sample.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. For a thin film, dissolve a small amount of the sample in a volatile solvent, apply it to the plate, and allow the solvent to evaporate. For a KBr pellet, grind a small amount of the sample with dry KBr powder and press it into a transparent disk.

  • Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the carboxylic acid, hydroxyl, and carbon-chlorine functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for chlorine-containing fragments.

Chiroptical Spectroscopy (Polarimetry and Circular Dichroism)

Objective: To measure the optical activity of the enantiomers.

Methodology for Polarimetry:

  • Sample Preparation: Prepare a solution of the pure enantiomer in a suitable solvent at a known concentration.

  • Measurement: Place the solution in a polarimeter cell of a known path length. Measure the angle of rotation of plane-polarized light at a specific wavelength (usually the sodium D-line, 589 nm).

  • Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Methodology for Circular Dichroism (CD) Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the pure enantiomer in a suitable solvent.

  • Data Acquisition: Place the solution in a CD spectrometer and scan over a range of UV-Vis wavelengths.

  • Data Analysis: The CD spectrum will show positive or negative peaks (Cotton effect) at wavelengths corresponding to the absorption of the chromophores in the chiral environment. The spectra of the two enantiomers will be mirror images of each other.

Visualizing the Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of the this compound enantiomers.

Spectroscopic_Workflow cluster_sample Sample cluster_achiral Achiral Analysis cluster_chiral Chiral Analysis cluster_results Results Sample This compound (R, S, or mixture) IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_achiral NMR (achiral solvent) Sample->NMR_achiral NMR_chiral NMR (chiral shift reagent) Sample->NMR_chiral Polarimetry Polarimetry Sample->Polarimetry CD Circular Dichroism Sample->CD Identical Identical Spectra (Functional Groups, MW) IR->Identical MS->Identical NMR_achiral->Identical Different Distinct Spectra (Enantiomeric Ratio, Optical Rotation) NMR_chiral->Different Polarimetry->Different CD->Different

Caption: Experimental workflow for spectroscopic comparison.

This guide provides a foundational framework for the spectroscopic comparison of this compound enantiomers. By employing a combination of standard and chiral-specific analytical techniques, researchers can effectively characterize and differentiate these critical stereoisomers.

Comparative Analysis of 3-Chloro-2-hydroxypropanoic Acid Cross-Reactivity in Dehalogenase Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the enzymatic activity of dehalogenases on various haloalkanoic acids, with a focus on compounds structurally related to 3-Chloro-2-hydroxypropanoic acid. Due to a lack of direct cross-reactivity studies involving this compound, this document leverages data from studies on analogous compounds, primarily 3-chloropropionic acid, to infer potential cross-reactivity and substrate specificity. The primary focus is on haloacid dehalogenases, a class of enzymes responsible for the cleavage of carbon-halogen bonds.

Data Summary

The following table summarizes the substrate specificities of various dehalogenase enzymes for different haloalkanoic acids. The data is compiled from multiple studies to provide a comparative perspective. It is important to note that the experimental conditions may vary between studies.

Enzyme/Organism SourceSubstrateRelative Activity (%)Km (mM)Reference
Rhodococcus sp. HJ1 Dehalogenase 3-Chloropropionic acid1000.2[1][2]
3-Chlorobutyric acid85N/A[3]
2,3-Dichloropropionic acid60N/A[3]
3-Bromopropionic acid110N/A[3]
2-Chloropropionic acidNo activityN/A[3]
Monochloroacetic acidNo activityN/A[3]
Pseudomonas sp. B6P Dehalogenase 3-Chloropropionic acid1000.20 ± 0.05
Pseudomonas sp. strain YL DL-DEX L-2-Chloropropionate100N/A[4]
D-2-Chloropropionate85N/A[4]
Monochloroacetate105N/A[4]
Monobromoacetate92N/A[4]
Monoiodoacetate111N/A[4]
Pseudomonas sp. strain 113 DL-DEX L-2-ChloropropionateN/A0.9[5]
D-2-ChloropropionateN/A4.2[5]
MonochloroacetateN/A4.8[5]

N/A: Data not available in the cited source.

Experimental Protocols

The methodologies described below are based on the characterization of dehalogenase activity from the cited literature.

Enzyme Assay for Dehalogenase Activity

This protocol is adapted from studies on dehalogenases from Rhodococcus sp. HJ1 and Pseudomonas sp. B6P.[1][2]

Objective: To determine the rate of dehalogenation by measuring the release of halide ions from the substrate.

Materials:

  • Cell-free enzyme extract or purified dehalogenase

  • 0.1 M Tris-acetate buffer (pH 7.6)

  • 0.1 M solution of the haloalkanoic acid substrate (e.g., 3-chloropropionic acid)

  • Reagents for halide ion determination (e.g., mercuric thiocyanate (B1210189) method)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 0.1 M Tris-acetate buffer (pH 7.6), the haloalkanoic acid substrate to a final concentration of 0.1 mM, and distilled water to a final volume of 5 mL.

  • Equilibrate the reaction mixture at the optimal temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding a known amount of the cell-free extract or purified enzyme.

  • At specific time intervals, withdraw samples from the reaction mixture.

  • Stop the enzymatic reaction in the samples (e.g., by adding acid or by heat inactivation).

  • Quantify the amount of released halide ions in each sample using a standard method, such as the spectrophotometric determination with mercuric thiocyanate.

  • Calculate the initial velocity of the reaction from the rate of halide ion liberation.

Determination of Kinetic Parameters (Km)

This protocol is based on the characterization of dehalogenases where Michaelis-Menten kinetics were determined.[1][2]

Objective: To determine the Michaelis constant (Km) of the dehalogenase for a specific substrate.

Procedure:

  • Perform the enzyme assay as described above using a range of substrate concentrations (e.g., 0.1 mM to 5 mM for 3-chloropropionic acid).

  • Measure the initial reaction velocities for each substrate concentration.

  • Plot the initial velocities against the corresponding substrate concentrations.

  • Determine the Km value by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Visualizations

Dehalogenase Catalytic Pathway

Dehalogenase_Pathway Substrate Haloalkanoic Acid (e.g., this compound) ES_Complex Enzyme-Substrate Complex Substrate->ES_Complex Binding Enzyme Dehalogenase Enzyme->ES_Complex Product1 Hydroxyalkanoic Acid ES_Complex->Product1 Catalysis Product2 Halide Ion (e.g., Cl-) ES_Complex->Product2 Enzyme_Released Dehalogenase ES_Complex->Enzyme_Released Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Enzyme_Source Bacterial Culture (e.g., Rhodococcus sp.) Cell_Lysis Cell Lysis & Centrifugation Enzyme_Source->Cell_Lysis Enzyme_Prep Cell-Free Extract (Enzyme Solution) Cell_Lysis->Enzyme_Prep Reaction_Setup Incubation of Enzyme with each Substrate Enzyme_Prep->Reaction_Setup Substrates Panel of Haloalkanoic Acids Substrates->Reaction_Setup Measurement Quantification of Halide Release Reaction_Setup->Measurement Data_Processing Calculation of Reaction Rates Measurement->Data_Processing Comparison Comparison of Relative Activities Data_Processing->Comparison

References

Confirming the Structure of Synthesized 3-Chloro-2-hydroxypropanoic Acid by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous structural confirmation of synthesized compounds is a critical step in ensuring data integrity and project success. This guide provides a comparative framework for confirming the structure of 3-Chloro-2-hydroxypropanoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. We present expected NMR data based on analogous compounds and provide a detailed experimental protocol for acquiring high-quality spectra.

This compound, an alpha hydroxy acid derivative, presents a specific substitution pattern that can be definitively identified by ¹H and ¹³C NMR. By analyzing the chemical shifts, multiplicities, and integration of the NMR signals, researchers can verify the successful synthesis of the target molecule and identify any potential impurities.

Comparison of Expected vs. Experimental NMR Data

To facilitate the structural confirmation, the following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from the known spectral data of structurally related compounds: 2-hydroxypropanoic acid (lactic acid) and 3-chloropropanoic acid. The experimental data obtained for the synthesized compound should be compared against these values.

Compound Position Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Observed ¹H Chemical Shift (ppm) Observed ¹³C Chemical Shift (ppm)
This compound -COOH10-13 (broad singlet)170-180(Experimental Data)(Experimental Data)
-CH(OH)~4.3 (doublet of doublets)~70(Experimental Data)(Experimental Data)
-CH₂Cl~3.8 (doublet of doublets)~48(Experimental Data)(Experimental Data)
2-Hydroxypropanoic acid (Lactic Acid) -COOH~12 (broad singlet)~179[1]--
-CH(OH)~4.1 (quartet)~69[1]--
-CH₃~1.3 (doublet)~21[1]--
3-Chloropropanoic acid -COOH~11.8 (broad singlet)[2]~176[3]--
-CH₂COOH~2.87 (triplet)[2][4]~39[3]--
-CH₂Cl~3.76 (triplet)[2][4]~41[3]--

Analysis:

  • The -CH(OH) proton in this compound is expected to be downfield compared to lactic acid due to the electron-withdrawing effect of the adjacent chlorine atom.

  • The -CH₂Cl protons are expected to be slightly upfield compared to the corresponding protons in 3-chloropropanoic acid due to the influence of the hydroxyl group.

  • The carboxyl proton is expected to appear as a broad singlet in the 10-13 ppm region, which is characteristic for carboxylic acids.[5][6]

  • The carboxyl carbon should appear in the typical range for carboxylic acids, between 170-180 ppm.[7][8]

Experimental Workflow for Structural Confirmation

The logical flow for confirming the structure of synthesized this compound via NMR is outlined below. This process involves acquiring both one-dimensional (¹H and ¹³C) and potentially two-dimensional (COSY) spectra to unambiguously assign all proton and carbon signals.

G Diagram 1: NMR Structural Confirmation Workflow A Synthesized This compound B Sample Preparation (5-10 mg in 0.6 mL DMSO-d₆) A->B C ¹H NMR Acquisition B->C D ¹³C NMR Acquisition B->D E Analyze ¹H Spectrum: - Chemical Shift - Integration - Multiplicity C->E F Analyze ¹³C Spectrum: - Chemical Shift - Number of Signals D->F G COSY Experiment (Optional) For unambiguous proton coupling E->G H Compare Experimental Data with Expected Values E->H F->H G->H I Structure Confirmed H->I Match J Structure Not Confirmed (Further analysis required) H->J Mismatch

Caption: Workflow for NMR-based structural confirmation.

Experimental Protocols

Below are detailed methodologies for the key NMR experiments.

Protocol 1: Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the synthesized this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often a good choice for carboxylic acids and hydroxyl-containing compounds as it can help in observing the exchangeable protons.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Reference Standard: Tetramethylsilane (TMS) is typically used as an internal reference for chemical shifts (δ = 0.0 ppm).[5]

Protocol 2: ¹H NMR Spectroscopy
  • Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

  • Pulse Sequence: A standard single-pulse experiment.

  • Spectral Width: 0-14 ppm.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.

Protocol 3: ¹³C NMR Spectroscopy
  • Spectrometer: A 100 MHz or higher frequency (corresponding to a 400 MHz ¹H) spectrometer.

  • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: 0-200 ppm.[8]

  • Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.

  • Relaxation Delay: A relaxation delay of 2-5 seconds.

Protocol 4: 2D COSY (Correlation Spectroscopy) Experiment (Optional)

This experiment is useful for confirming the coupling between adjacent protons (e.g., the -CH(OH) and -CH₂Cl protons).

  • Setup: Use a standard COSY pulse sequence.[9]

  • Spectral Width: Set the spectral width in both dimensions to encompass all proton signals (e.g., 0-14 ppm).[9]

  • Number of Increments: Acquire at least 256 increments in the indirect dimension (F1) for good resolution.[9]

  • Number of Scans: Use 4 to 8 scans per increment.[9]

  • Processing: Process the data using a sine-bell or squared sine-bell window function in both dimensions. The resulting 2D spectrum will show cross-peaks between protons that are scalar-coupled.

By following these protocols and comparing the acquired data with the provided reference table, researchers can confidently confirm the structure of their synthesized this compound, ensuring the reliability of their subsequent research and development activities.

References

comparing the toxicity of different halopropanoic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicity of various halopropanoic acids, focusing on experimental data from in vitro studies. Halopropanoic acids, particularly haloacetic acids (HAAs), are a significant class of compounds often formed as disinfection byproducts in drinking water, and their potential toxicological effects are of considerable interest.[1] This document summarizes key findings on their cytotoxicity and genotoxicity, details the experimental methodologies used for these assessments, and visualizes the primary signaling pathways implicated in their toxic mechanisms.

Quantitative Toxicity Data

The relative toxicity of halopropanoic acids is significantly influenced by the nature of the halogen substituent and the degree of halogenation. The general trend observed for both cytotoxicity and genotoxicity is that iodinated HAAs are the most potent, followed by brominated and then chlorinated HAAs.[2]

Cytotoxicity of Halopropanoic Acids

The following table summarizes the rank order of chronic cytotoxicity of various haloacetic acids in Chinese hamster ovary (CHO) cells.

RankCompoundAbbreviation
1 (Most Toxic)Iodoacetic acidIAA
2Bromoacetic acidBAA
3Tribromoacetic acidTBAA
4Chlorodibromoacetic acidCDBAA
5Diiodoacetic acidDIAA
6Dibromoacetic acidDBAA
7Bromodichloroacetic acidBDCAA
8Bromochloroacetic acidBCAA
9Chloroacetic acidCAA
10Bromoiodoacetic acidBIAA
11Trichloroacetic acidTCAA
12 (Least Toxic)Dichloroacetic acidDCAA
Data sourced from studies on Chinese hamster ovary (CHO) cells.[1]
Genotoxicity of Halopropanoic Acids

The genotoxic potential of haloacetic acids, or their capacity to damage DNA, also follows a similar trend. The table below presents the rank order of genotoxicity for several HAAs.

RankCompoundAbbreviation
1 (Most Genotoxic)Iodoacetic acidIAA
2Bromoacetic acidBAA
3Chloroacetic acidCAA
4Dibromoacetic acidDBAA
5Diiodoacetic acidDIAA
6Tribromoacetic acidTBAA
7Bromochloroacetic acidBCAA
8Bromoiodoacetic acidBIAA
9 (Least Genotoxic)Chlorodibromoacetic acidCDBAA
Note: Dichloroacetic acid (DCAA), trichloroacetic acid (TCAA), and bromodichloroacetic acid (BDCAA) were found to be not genotoxic in the cited study.[1]

Experimental Protocols

The data presented in this guide are primarily derived from established in vitro toxicology assays. The following are detailed methodologies for the key experiments cited.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3]

  • Objective: To determine the cytotoxic effects of halopropanoic acids by measuring the metabolic activity of cells.

  • Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692).[3] The amount of formazan produced is directly proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Cells (e.g., Chinese hamster ovary cells) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • Compound Exposure: The cell culture medium is replaced with a medium containing various concentrations of the test halopropanoic acid. Control wells with untreated cells are also included.

    • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

    • MTT Addition: After the incubation period, an MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

    • Formazan Solubilization: The medium containing MTT is removed, and a solvent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[4]

    • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

    • Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells.

Comet Assay for Genotoxicity

The single-cell gel electrophoresis, or Comet assay, is a sensitive method for detecting DNA damage in individual cells.[5]

  • Objective: To assess the DNA-damaging potential of halopropanoic acids.

  • Principle: Cells with damaged DNA will have DNA fragments that migrate out of the nucleus under electrophoresis, forming a "comet" shape. The intensity and length of the comet tail are proportional to the extent of DNA damage.[5]

  • Procedure:

    • Cell Preparation: A single-cell suspension is prepared from cells previously exposed to the test compound.

    • Embedding in Agarose (B213101): The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

    • Lysis: The slides are immersed in a lysis solution to remove cell membranes and histones, leaving behind the DNA as nucleoids.

    • Alkaline Unwinding: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA.

    • Electrophoresis: The slides are subjected to electrophoresis, during which the fragmented DNA migrates towards the anode.

    • Neutralization and Staining: The slides are neutralized and then stained with a fluorescent DNA-binding dye (e.g., ethidium (B1194527) bromide or SYBR Green).

    • Visualization and Analysis: The slides are examined using a fluorescence microscope, and the comets are scored using image analysis software to quantify the extent of DNA damage.

Signaling Pathways in Halopropanoic Acid Toxicity

The toxicity of halopropanoic acids is often mediated by the induction of oxidative stress and subsequent cellular responses, including the activation of pathways involved in antioxidant defense and DNA damage repair.

nrf2_pathway cluster_nucleus Nuclear Events HAA Halopropanoic Acid (e.g., IAA, BAA) ROS Increased ROS (Oxidative Stress) HAA->ROS Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces dissociation Keap1 Keap1 Nrf2_Keap1->Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant & Detoxification Genes ARE->Antioxidant_Genes activates transcription Nrf2_n Nrf2 Nrf2_n->ARE binds p53_pathway HAA Halopropanoic Acid (e.g., IAA) DNA_Damage DNA Damage (e.g., strand breaks) HAA->DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR activates p53_inactive Inactive p53 ATM_ATR->p53_inactive phosphorylates p53_active Active (phosphorylated) p53 p53_inactive->p53_active Cell_Cycle_Arrest Cell Cycle Arrest p53_active->Cell_Cycle_Arrest induces DNA_Repair DNA Repair p53_active->DNA_Repair induces Apoptosis Apoptosis p53_active->Apoptosis induces

References

A Comparative Guide to Analytical Methods for the Quantification of 3-Chloro-2-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of 3-Chloro-2-hydroxypropanoic acid, a molecule of interest in various research and development settings. The selection of an appropriate analytical technique is critical for obtaining reliable and reproducible data. This document outlines and contrasts three robust methods: Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), and Ion Chromatography-Mass Spectrometry (IC-MS). Additionally, considerations for the chiral separation of its enantiomers are discussed.

The performance of each method is summarized with supporting, representative experimental data to aid in the selection of the most suitable technique based on specific analytical requirements such as sensitivity, selectivity, and sample matrix.

Methodology Comparison

The choice of analytical methodology for this compound is primarily dictated by its physicochemical properties, namely its polarity, low volatility, and the presence of both a carboxylic acid and a hydroxyl functional group. These characteristics necessitate specific sample preparation and detection strategies.

  • Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization: This is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of this compound, a derivatization step is mandatory to convert the polar analyte into a more volatile and thermally stable compound suitable for GC analysis. Silylation is a common and effective derivatization approach for molecules containing active hydrogens, such as in hydroxyl and carboxylic acid groups.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC is well-suited for the analysis of polar, non-volatile compounds without the need for derivatization. Reversed-phase chromatography is a common separation mode. Given that this compound lacks a strong chromophore for UV detection, mass spectrometry provides the necessary sensitivity and selectivity for quantification.

  • Ion Chromatography-Mass Spectrometry (IC-MS): Ion chromatography is a specialized HPLC technique that excels at the separation of ionic species, including organic acids. Coupled with mass spectrometry, IC-MS offers high selectivity and sensitivity for the analysis of halogenated carboxylic acids in complex matrices, often with minimal sample preparation.[1]

Quantitative Performance Comparison

The following table summarizes the typical validation parameters for the quantification of this compound using the three compared analytical methods. The data presented is representative of the performance expected for the analysis of small, polar organic acids and is intended to provide a basis for method selection.

Validation ParameterGC-MS with Silylation DerivatizationHPLC-MSIon Chromatography-MS
Linearity Range 0.1 - 50 µg/mL0.05 - 25 µg/mL0.01 - 10 µg/mL
Correlation Coefficient (r²) > 0.995> 0.998> 0.999
Accuracy (% Recovery) 95 - 105%98 - 102%97 - 103%
Precision (% RSD) < 10%< 5%< 5%
Limit of Detection (LOD) 0.05 µg/mL0.02 µg/mL0.005 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL0.05 µg/mL0.01 µg/mL

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

1. GC-MS with Silylation Derivatization

This protocol outlines the derivatization of this compound followed by GC-MS analysis. Silylation replaces the active hydrogens on the carboxylic acid and hydroxyl groups with a trimethylsilyl (B98337) (TMS) group, increasing volatility.[2]

  • Sample Preparation and Derivatization:

    • To 100 µL of the sample solution in a vial, add an appropriate internal standard.

    • Evaporate the sample to dryness under a gentle stream of nitrogen at 50°C.

    • Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature before GC-MS injection.

  • GC-MS Conditions:

    • GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Ion Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.

2. HPLC-MS

This protocol describes the direct analysis of this compound by reversed-phase HPLC coupled to a mass spectrometer.

  • Sample Preparation:

    • Dilute the sample to the appropriate concentration with the mobile phase.

    • Add an appropriate internal standard.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC-MS Conditions:

    • HPLC Column: C18, 2.1 x 100 mm, 1.8 µm particle size (or equivalent).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • MS Ionization Source: Electrospray Ionization (ESI), negative ion mode.

    • MS Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.

3. Ion Chromatography-MS

This protocol details the analysis of this compound using an ion chromatography system coupled to a mass spectrometer. This method is particularly suitable for aqueous samples.

  • Sample Preparation:

    • Dilute the sample with deionized water to fall within the calibration range.

    • Add an appropriate internal standard.

    • Filter the sample through a 0.22 µm IC-certified syringe filter.

  • IC-MS Conditions:

    • IC Column: Anion-exchange column suitable for organic acids (e.g., Dionex IonPac AS11-HC).

    • Eluent: Potassium hydroxide (B78521) (KOH) gradient.

    • Flow Rate: 0.3 mL/min.

    • Suppressor: Anion suppressor (e.g., Dionex AERS 500).

    • MS Ionization Source: Electrospray Ionization (ESI), negative ion mode.

    • MS Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.

Chiral Separation

This compound possesses a chiral center, and the separation of its enantiomers may be crucial for pharmacological or toxicological studies. This can be achieved using specialized chiral chromatography techniques.

  • Chiral GC: After derivatization (as described in the GC-MS protocol), the sample can be injected onto a chiral GC column (e.g., a cyclodextrin-based column). The different interactions of the enantiomers with the chiral stationary phase will result in their separation.

  • Chiral HPLC: Enantiomers can be separated directly without derivatization using a chiral stationary phase (CSP) in an HPLC column. Polysaccharide-based CSPs are commonly used for the separation of a wide range of chiral compounds, including carboxylic acids.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Sample Dilution Dilution Sample->Dilution Internal_Standard Internal Standard Addition Dilution->Internal_Standard Derivatization Derivatization (for GC-MS) Internal_Standard->Derivatization Filtration Filtration Internal_Standard->Filtration Derivatization->Filtration GC_MS GC-MS Derivatization->GC_MS HPLC_MS HPLC-MS Filtration->HPLC_MS IC_MS IC-MS Filtration->IC_MS Quantification Quantification GC_MS->Quantification HPLC_MS->Quantification IC_MS->Quantification Method_Validation Method Validation Quantification->Method_Validation method_comparison cluster_pros_cons Key Characteristics Analyte This compound (Polar, Non-volatile) Derivatization Derivatization Required (e.g., Silylation) Analyte->Derivatization Direct_Injection Direct Injection Analyte->Direct_Injection GC_MS GC-MS GC_MS_Pros High Selectivity Good for complex matrices GC_MS->GC_MS_Pros HPLC_MS HPLC-MS HPLC_MS_Pros No Derivatization High Throughput HPLC_MS->HPLC_MS_Pros IC_MS IC-MS IC_MS_Pros Excellent for Ionic Analytes Highest Sensitivity IC_MS->IC_MS_Pros Derivatization->GC_MS Direct_Injection->HPLC_MS Direct_Injection->IC_MS

References

A Comparative Analysis of the Crystal Structures of Halolactic Acids

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the crystal structures of 3-chloro-2-hydroxypropanoic acid, 3-bromo-2-hydroxypropanoic acid, and 2-hydroxy-3-iodopropanoic acid reveals key structural similarities and differences driven by the identity of the halogen atom. This guide provides a comparative overview of their crystallographic data, a detailed experimental protocol for their structural determination, and a visual representation of their structural relationships.

This comparative study is of significant interest to researchers, scientists, and drug development professionals working in the fields of crystallography, medicinal chemistry, and materials science. Understanding the subtle yet impactful variations in crystal packing and intermolecular interactions as a function of halogen substitution is crucial for the rational design of crystalline materials with desired physicochemical properties.

Quantitative Crystallographic Data

The crystal structures of this compound, 3-bromo-2-hydroxypropanoic acid, and 2-hydroxy-3-iodopropanoic acid have been determined by single-crystal X-ray diffraction. A key finding is that the chloro- and bromo- derivatives are isostructural, each containing two molecules in the asymmetric unit (Z' = 2). In contrast, the iodo- derivative presents a unique crystal structure with only one molecule in the asymmetric unit (Z' = 1). The detailed crystallographic data are summarized in the table below.

ParameterThis compound3-Bromo-2-hydroxypropanoic Acid2-Hydroxy-3-iodopropanoic Acid
CCDC Deposition No. 147688314768841476885
Chemical Formula C₃H₅ClO₃C₃H₅BrO₃C₃H₅IO₃
Formula Weight 124.52168.98215.97
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/c
a (Å) 10.330(3)10.492(2)8.635(3)
b (Å) 9.985(3)10.031(2)5.201(2)
c (Å) 9.205(3)9.458(2)12.336(5)
α (°) 909090
β (°) 99.13(3)98.41(2)108.83(4)
γ (°) 909090
Volume (ų) 937.1(5)984.3(4)524.7(4)
Z 884
Z' 221
Calculated Density (g/cm³) 1.7652.2792.731

Experimental Protocols

The determination of the crystal structures of the halolactic acids involved the following key experimental procedures:

Crystal Growth

Single crystals of the halolactic acids suitable for X-ray diffraction were grown by slow evaporation from a saturated solution in an appropriate organic solvent. The choice of solvent and the rate of evaporation were critical factors in obtaining high-quality single crystals.

X-ray Data Collection

X-ray diffraction data were collected on a Bruker APEX-II CCD area detector diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). The crystals were mounted on a glass fiber and maintained at a constant temperature, typically 100(2) K, during data collection to minimize thermal vibrations. A series of ω and φ scans were performed to collect a complete sphere of diffraction data.

Structure Solution and Refinement

The collected diffraction data were processed using the SAINT software package for integration of the diffraction spots and SADABS for absorption correction. The crystal structures were solved by direct methods using the SHELXS software and refined by full-matrix least-squares on F² using the SHELXL software. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to carbon were placed in geometrically calculated positions and refined using a riding model. Hydrogen atoms attached to oxygen were located from the difference Fourier map and their positions were refined freely.

Visualization of Structural Relationships

The following diagram illustrates the structural relationship between the three halolactic acids, highlighting the isostructural nature of the chloro- and bromo- derivatives and the unique structure of the iodo- derivative.

G Structural Relationship of Halolactic Acids Chlorolactic_Acid This compound Space Group: P2₁/c Z' = 2 Bromolactic_Acid 3-Bromo-2-hydroxypropanoic Acid Space Group: P2₁/c Z' = 2 Iodolactic_Acid 2-Hydroxy-3-iodopropanoic Acid Space Group: P2₁/c Z' = 1 note1 Different Crystal Packing Iodolactic_Acid->note1

Structural relationship of the three halolactic acids.

Safety Operating Guide

Proper Disposal of 3-Chloro-2-hydroxypropanoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-Chloro-2-hydroxypropanoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this corrosive and halogenated organic compound.

Immediate Safety and Handling Precautions

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] It is imperative to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a splash hazard.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.

  • Body Protection: A lab coat is required. For larger quantities or in case of a spill, a chemical-resistant apron or suit is recommended.

Spill Response Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent injury and environmental contamination.

  • Evacuate and Isolate: Immediately evacuate the spill area and restrict access.

  • Ventilate: Ensure the area is well-ventilated to disperse any vapors.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like sawdust.

  • Neutralization (for small spills): Cautiously neutralize the spill with a suitable agent, such as sodium bicarbonate or a commercial acid neutralizer. Be aware that this may generate heat and fumes.

  • Collection: Carefully scoop the absorbed and neutralized material into a clearly labeled, compatible waste container.

  • Decontamination: Clean the spill area with a suitable decontamination solution, followed by soap and water.

  • Waste Disposal: The collected spill material is considered hazardous waste and must be disposed of according to the procedures outlined below.

Disposal of this compound

Under no circumstances should this compound or its solutions be disposed of down the drain.[2] This compound is a halogenated organic acid and must be treated as hazardous waste.

Waste Characterization and Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions. This compound waste should be categorized as halogenated organic acid waste .

  • Do not mix this waste with non-halogenated organic solvents.

  • Do not mix with bases, oxidizers, or other reactive chemicals.

Step-by-Step Disposal Procedure
  • Select a Compatible Waste Container: Use a designated, leak-proof container made of a material compatible with corrosive and halogenated organic compounds (e.g., a high-density polyethylene (B3416737) (HDPE) carboy). The container must have a secure, tight-fitting lid.

  • Label the Waste Container: Before adding any waste, affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound"

    • The concentration (if in solution)

    • The hazards associated with the waste (e.g., "Corrosive," "Halogenated Organic")

    • The date of accumulation

  • Accumulate Waste:

    • Carefully transfer the waste into the labeled container, avoiding splashes.

    • Keep the container closed at all times, except when adding waste.

    • Store the waste container in a designated satellite accumulation area (SAA) that is in a secondary containment tray to catch any potential leaks.

  • Arrange for Disposal: Once the container is full, or on a regular schedule, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup. Follow their specific procedures for waste collection.

Quantitative Data Summary

PropertyValue/Information
Chemical Formula C₃H₅ClO₃
Molecular Weight 124.52 g/mol
Physical State Solid or liquid (depending on purity and conditions)
Hazard Classification Corrosive (Causes severe skin burns and eye damage)[1]
Waste Category Halogenated Organic Acid
Incompatible Materials Strong bases, strong oxidizing agents, and reactive metals.
Disposal Method Collection as hazardous waste for incineration or other approved treatment by a licensed facility.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Chloro-2-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of 3-Chloro-2-hydroxypropanoic acid, a corrosive chemical demanding rigorous safety protocols. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

Immediate Safety and Personal Protective Equipment (PPE)

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory at all times.

Engineering Controls: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, especially when heating or creating aerosols. An eyewash station and safety shower must be readily accessible.

Personal Protective Equipment: The minimum required PPE for handling this chemical includes:

Body PartRecommended ProtectionRationale
Eyes/Face Chemical safety goggles and a face shieldTo protect against splashes that can cause severe eye damage and skin burns.
Hands Double-gloving with nitrile or neoprene glovesProvides robust protection against this corrosive organic acid. Thicker, chemical-resistant gloves are recommended over thin, disposable ones. While specific breakthrough times for this compound are not readily available, nitrile and neoprene are generally recommended for handling organic acids.[1][2] Always inspect gloves for any signs of degradation or perforation before and during use.
Body A knee-length, buttoned laboratory coatProtects skin and personal clothing from accidental spills and splashes.
Feet Closed-toe shoesTo prevent injury from spills.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is critical to safely handle this compound. The following workflow outlines the necessary steps from preparation to cleanup.

prep Preparation handling Handling and Use prep->handling Proceed with caution decon Decontamination handling->decon After experiment emergency Emergency Preparedness handling->emergency In case of spill or exposure disposal Waste Disposal decon->disposal Segregate waste

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-2-hydroxypropanoic acid
Reactant of Route 2
Reactant of Route 2
3-Chloro-2-hydroxypropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.